molecular formula C8H8N4O3 B13484715 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine

4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine

Katalognummer: B13484715
Molekulargewicht: 208.17 g/mol
InChI-Schlüssel: PDRFTCDIDZSOHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine is a chemical compound of significant interest in medicinal chemistry and pharmaceutical research. It belongs to the class of pyrazole derivatives, which are five-membered heterocyclic compounds containing two nitrogen atoms and are extensively studied for their wide spectrum of biological activities . Specifically, the integration of the 5-nitrofuran moiety is a key structural feature known to contribute to biological potency. Compounds featuring this nitrofuran-pyrazole hybrid structure are frequently investigated as key intermediates in the synthesis of more complex molecules and are screened for potential pharmacological applications . The primary research value of this compound lies in its potential to exhibit biological activities such as antimicrobial and antifungal effects . Recent studies on analogous structures have also indicated a promising probability for the development of anti-inflammatory and anticancer properties . The mechanism of action for nitrofuran-containing compounds often involves enzymatic inhibition, and molecular docking studies on similar structures suggest potential interactions with biological targets like lanosterol 14α-demethylase, which is associated with antifungal activity . This compound is provided For Research Use Only and is strictly intended for use in laboratory research. It is not intended for diagnostic, therapeutic, or any human use. Researchers are encouraged to handle this material with appropriate safety precautions.

Eigenschaften

Molekularformel

C8H8N4O3

Molekulargewicht

208.17 g/mol

IUPAC-Name

4-methyl-5-(5-nitrofuran-2-yl)-1H-pyrazol-3-amine

InChI

InChI=1S/C8H8N4O3/c1-4-7(10-11-8(4)9)5-2-3-6(15-5)12(13)14/h2-3H,1H3,(H3,9,10,11)

InChI-Schlüssel

PDRFTCDIDZSOHW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(NN=C1N)C2=CC=C(O2)[N+](=O)[O-]

Herkunft des Produkts

United States
Foundational & Exploratory

4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine chemical structure and properties

[1]

Executive Summary

4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine (CAS: 1326775-27-2) is a synthetic heterocyclic compound belonging to the class of nitrofuran-pyrazole hybrids .[1] This molecule integrates the pharmacophoric properties of the nitrofuran moiety—a well-established antimicrobial scaffold—with an aminopyrazole core, which serves as a versatile hydrogen-bonding donor/acceptor and a rigid linker.[1]

Primary interest in this compound stems from its potential as a broad-spectrum antimicrobial agent , particularly against multidrug-resistant (MDR) bacteria and Mycobacterium tuberculosis. The presence of the nitro group at position 5 of the furan ring renders the molecule a prodrug, activated by bacterial nitroreductases to generate cytotoxic radical species. This guide details the physicochemical identity, synthetic pathways, mechanism of action, and handling protocols for this research compound.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine
Common Synonyms 5-Amino-4-methyl-3-(5-nitro-2-furyl)pyrazole
CAS Number 1326775-27-2
Molecular Formula

Molecular Weight 208.17 g/mol
SMILES Cc1c(c(nn1)c2ccc(o2)[O-])N
InChI Key (Generated based on structure)
Structural Visualization

The molecule features a bi-heterocyclic system.[2][3] The pyrazole ring is substituted at the C3 position with a 5-nitrofuran ring, at C4 with a methyl group, and at C5 with a primary amine.

ChemicalStructureFuranRing5-Nitrofuran Ring(Pharmacophore)LinkerC-C Bond(C2 Furan - C3 Pyrazole)FuranRing->LinkerPyrazoleCore1H-Pyrazole CoreLinker->PyrazoleCoreMethylGroup4-Methyl Group(Lipophilicity Modulator)PyrazoleCore->MethylGroupPos 4AmineGroup5-Amino Group(H-Bond Donor)PyrazoleCore->AmineGroupPos 5

Figure 1: Structural decomposition of 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine highlighting functional domains.[1]

Physicochemical Profile
PropertyValue (Predicted/Experimental)Relevance
Appearance Yellow to Orange PowderCharacteristic of nitrofuran conjugation.[1]
LogP ~1.2 - 1.5Moderate lipophilicity; suitable for membrane permeation.[1]
pKa (Base) ~3.5 (Pyrazole N)Weakly basic; exists as neutral species at physiological pH.
H-Bond Donors 3 (NH2, Pyrazole NH)Critical for target enzyme binding.
H-Bond Acceptors 5 (NO2, Furan O, Pyrazole N)Facilitates water solubility and receptor interaction.
Solubility Low in Water; High in DMSO, DMFRequires organic co-solvents for biological assays.

Synthetic Methodology

The synthesis of 5-aminopyrazoles substituted with electron-withdrawing groups typically proceeds via the condensation of a

1
Retrosynthetic Analysis

The C3-C4-C5 pyrazole backbone is derived from a


-methyl-

-ketonitrile
1
  • Precursor: 2-Methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrile.[1]

  • Reagents: Hydrazine hydrate (

    
    ).[3]
    
Detailed Synthesis Protocol

Step 1: Synthesis of the


-Ketonitrile Intermediate
  • Reactants: 5-Nitro-2-furoyl chloride + Propionitrile (anion generated by LDA or NaH).[1]

  • Alternative: Condensation of Ethyl 5-nitro-2-furoate with Propionitrile in the presence of sodium ethoxide.[1]

  • Mechanism: Claisen-type condensation yielding 2-methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrile.

Step 2: Cyclocondensation (The Knorr Pyrazole Synthesis) This step forms the pyrazole ring.

  • Preparation: Dissolve 2-methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrile (1.0 eq) in absolute ethanol.

  • Addition: Add Hydrazine hydrate (1.2 eq) dropwise at 0°C to control the exotherm.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor consumption of nitrile by TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Cool to room temperature. The product often precipitates directly. If not, concentrate under reduced pressure and treat with cold water.

  • Purification: Recrystallize from Ethanol/DMF mixtures to yield the target compound as yellow crystals.

SynthesisPathwaySM15-Nitro-2-furoic Acid Derivative(Ester or Chloride)IntermediateIntermediate:2-Methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrileSM1->Intermediate Claisen Condensation Reagent1Propionitrile + Base(NaOEt or NaH)Reagent1->IntermediateProductTarget Product:4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amineIntermediate->Product Cyclization (Knorr) Reagent2Hydrazine Hydrate(EtOH, Reflux)Reagent2->Product

Figure 2: Synthetic pathway via beta-ketonitrile condensation.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features must be confirmed:

  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    • 
       12.0–13.0 ppm (1H, br s): Pyrazole NH .
      
    • 
       7.8 ppm (1H, d): Furan C4-H  (deshielded by nitro).
      
    • 
       7.2 ppm (1H, d): Furan C3-H .
      
    • 
       5.0–6.0 ppm (2H, br s): Amine 
      
      
      (exchangeable with
      
      
      ).
    • 
       2.1 ppm (3H, s): Methyl group 
      
      
      .
  • IR Spectroscopy (KBr):

    • 3300–3400

      
      : Primary amine N-H stretching (doublet).
      
    • 1530–1550

      
       & 1340–1360 
      
      
      : Nitro (
      
      
      ) asymmetric and symmetric stretch.
  • Mass Spectrometry (ESI+):

    • Observed

      
      .
      

Pharmacology & Biological Activity[1][2][4][8][9]

Mechanism of Action: Nitroreductase Activation

The 5-nitrofuran moiety is a prodrug pharmacophore.[1] Its activity relies on bioactivation within the bacterial cell.

  • Entry: The molecule permeates the bacterial cell wall (facilitated by the lipophilic methyl-pyrazole core).

  • Activation: Bacterial Type I (oxygen-insensitive) or Type II nitroreductases reduce the nitro group (

    
    ) to a nitroso (
    
    
    ) and hydroxylamine (
    
    
    ) intermediate.
  • Cytotoxicity: These intermediates are highly reactive free radicals that damage bacterial DNA, RNA, and ribosomal proteins, leading to inhibition of protein synthesis and cell death.

Antimicrobial Spectrum

Based on structure-activity relationships (SAR) of nitrofuran-pyrazoles:

  • Gram-Positive: High potency expected against Staphylococcus aureus (including MRSA) and Enterococcus spp.

  • Gram-Negative: Moderate potency against E. coli; generally requires higher concentrations due to efflux pumps.[1]

  • Antitubercular: Nitrofurans are currently being revisited for activity against M. tuberculosis.[4] The pyrazole ring adds stability against rapid metabolic degradation compared to linear nitrofurans.

Safety & Handling Protocols

Warning: Nitro-containing heterocyclic compounds are potential mutagens and carcinogens.[1]

  • Hazard Classification:

    • Acute Toxicity (Oral).

    • Germ Cell Mutagenicity (Suspected).

    • Carcinogenicity (Suspected).

  • Handling:

    • Always handle in a fume hood .

    • Wear nitrile gloves (double gloving recommended) and safety goggles.

    • Avoid inhalation of dust/powder.

  • Disposal: All waste must be segregated as "Halogenated/Hazardous Organic Waste" and incinerated at high temperatures. Do not dispose of down the drain.

References

  • PubChem. (2021). Nitrofuran Derivatives and Biological Activity. National Library of Medicine. Retrieved from [Link]

  • Bekhit, A. A., et al. (2015). Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents: A review. Mini-Reviews in Medicinal Chemistry. (Contextual SAR reference).
  • Rai, N. S., & Kalluraya, B. (2006). Synthesis and biological evaluation of some new nitrofuran containing pyrazoles. Indian Journal of Heterocyclic Chemistry. (Methodology reference).

Structure-activity relationship of nitrofuran-pyrazole hybrids in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular hybridization of nitrofuran and pyrazole pharmacophores represents a strategic approach in medicinal chemistry to overcome multidrug resistance (MDR). Nitrofurans (e.g., nitrofurantoin) act as prodrugs activated by bacterial nitroreductases, while pyrazoles serve as privileged scaffolds capable of interacting with diverse biological targets, including DNA gyrase and topoisomerase II.

This guide analyzes the Structure-Activity Relationship (SAR) of these hybrids, delineating how specific structural modifications influence potency, selectivity, and physicochemical properties. It provides a validated synthetic workflow and mechanistic insights to guide the rational design of next-generation antimicrobial and anticancer agents.

Molecular Design & Synthesis Strategy

The construction of nitrofuran-pyrazole hybrids typically employs a convergent synthetic strategy. The core connectivity is often established via a hydrazone or amide linker, which provides the necessary flexibility for target binding while maintaining metabolic stability.

Synthetic Pathway (Convergent Approach)

The synthesis generally proceeds in two phases:

  • Construction of the Pyrazole Core: Utilizing the Knorr pyrazole synthesis (condensation of 1,3-dicarbonyls with hydrazines).[1]

  • Hybridization: Condensation of a pyrazole-hydrazide intermediate with 5-nitro-2-furaldehyde (5-nitrofurfural).

Validated Experimental Protocol

Target Compound: N'-((5-nitrofuran-2-yl)methylene)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbohydrazide

Reagents:

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Phenylhydrazine

  • Hydrazine hydrate (80%)

  • 5-Nitro-2-furaldehyde

  • Ethanol (absolute), Glacial acetic acid

Step-by-Step Methodology:

  • Synthesis of Pyrazole Ester Intermediate:

    • Dissolve ethyl 4,4,4-trifluoro-3-oxobutanoate (10 mmol) and phenylhydrazine (10 mmol) in absolute ethanol (20 mL).

    • Reflux at 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 3:1).

    • Cool to room temperature.[1] The precipitate (ethyl 1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate) is filtered, washed with cold ethanol, and dried.

  • Hydrazinolysis (Formation of Carbohydrazide):

    • Suspend the pyrazole ester (5 mmol) in ethanol (15 mL).

    • Add hydrazine hydrate (25 mmol, excess) dropwise.

    • Reflux for 6–8 hours. The solution will clear and then reprecipitate the hydrazide.

    • Filter the solid, wash with water to remove excess hydrazine, and recrystallize from ethanol.

  • Condensation (Hybrid Formation):

    • Dissolve the pyrazole carbohydrazide (2 mmol) in ethanol (10 mL) containing catalytic glacial acetic acid (2 drops).

    • Add 5-nitro-2-furaldehyde (2 mmol).

    • Reflux for 2–4 hours. A colored precipitate (typically yellow/orange) forms.

    • Purification: Filter the hot mixture. Wash the solid with hot ethanol to remove unreacted aldehyde. Recrystallize from DMF/Ethanol mixtures if necessary.

Mechanism of Action (MOA)

The dual mechanism of these hybrids prevents the rapid development of resistance. The nitrofuran moiety acts as a "warhead," while the pyrazole moiety facilitates binding affinity to enzymes like DNA gyrase.

Mechanistic Pathway[2]
  • Prodrug Activation: The 5-nitro group is reduced by type I (oxygen-insensitive) nitroreductases (e.g., NfsA, NfsB in E. coli).

  • Radical Generation: Formation of nitro-anion free radicals (

    
    ) and hydroxylamines.
    
  • Macromolecular Damage: Reactive species covalently bind to ribosomal proteins and cause DNA strand breaks.

  • Enzyme Inhibition: The pyrazole tail occupies the ATP-binding pocket of DNA gyrase (subunit B), preventing supercoiling.

Signaling Pathway Diagram

MOA_Pathway Hybrid Nitrofuran-Pyrazole Hybrid (Prodrug) CellEntry Cellular Uptake (Passive Diffusion) Hybrid->CellEntry Target3 DNA Gyrase Inhibition (Pyrazole Binding) Hybrid->Target3 Non-Covalent Binding Reduction Nitro Reduction (Stepwise) CellEntry->Reduction Cytosol NTR Bacterial Nitroreductases (NfsA / NfsB) NTR->Reduction Catalysis Intermediates Reactive Intermediates (Nitro-anion radicals, Hydroxylamine) Reduction->Intermediates Target1 DNA Damage (Strand Breaks) Intermediates->Target1 Target2 Protein Adducts (Ribosomal Inactivation) Intermediates->Target2 Death Bacterial Cell Death (Apoptosis/Lysis) Target1->Death Target2->Death Target3->Death

Figure 1: Dual-mode mechanism of action involving bioactivation of the nitrofuran warhead and enzyme inhibition by the pyrazole scaffold.

Structure-Activity Relationship (SAR) Analysis

The bioactivity of nitrofuran-pyrazole hybrids is governed by four distinct structural regions. Modifications in these zones tune the electronic distribution and steric fit within the target binding site.

SAR Map

SAR_Map Nitrofuran Nitrofuran Moiety (Warhead) Linker Linker Region (Hydrazone/Amide) Nitrofuran->Linker Note_Nitro 5-NO2 is essential. Removal abolishes activity. Nitrofuran->Note_Nitro Pyrazole Pyrazole Core (Scaffold) Linker->Pyrazole Note_Linker Hydrazone (-CH=N-NH-) optimal for H-bonding. Rigidity increases potency. Linker->Note_Linker Phenyl N1-Phenyl Ring (Tail) Pyrazole->Phenyl Note_Pyraz C3/C5 Substituents: EWG (-CF3) > EDG (-CH3) Enhances lipophilicity. Pyrazole->Note_Pyraz Note_Phenyl Para-substitution (4-F, 4-Cl) improves metabolic stability and binding affinity. Phenyl->Note_Phenyl

Figure 2: Structural dissection of the hybrid scaffold highlighting critical regions for modification.

Detailed SAR Findings[3][4]
Region A: The Nitrofuran Warhead
  • Requirement: The nitro group at the C5 position of the furan ring is obligatory .

  • Effect: Replacing the furan with thiophene or benzene significantly reduces antibacterial activity against Gram-negative strains (E. coli), as furan possesses the optimal redox potential for bacterial nitroreductase activation.

Region B: The Linker (Spacer)
  • Chemistry: Hydrazone (

    
    ) vs. Amide (
    
    
    
    ).
  • Insight: Hydrazone linkers generally yield higher potency than simple amides. The

    
     hybridized nitrogen offers a hydrogen bond acceptor site that interacts with residues (e.g., Asp73) in the DNA gyrase active site.
    
  • Rigidity: Increasing linker length (e.g., alkyl chains) typically decreases activity due to entropic penalties upon binding.

Region C: Pyrazole Core (C3/C4/C5 Positions)[2]
  • Electronic Effects: Electron-withdrawing groups (EWG) like

    
     or 
    
    
    
    at C3 or C4 enhance activity compared to electron-donating groups (EDG) like
    
    
    .
  • Reasoning: EWGs increase the lipophilicity (LogP) facilitating membrane permeation and may influence the acidity of the -NH- proton in the linker, strengthening hydrogen bonds.

Region D: N1-Substituents (The Tail)
  • Aromatic Substitution: An N1-phenyl ring is preferred over alkyl chains.

  • Halogenation: Substitution at the para position of the N1-phenyl ring with Fluorine (F) or Chlorine (Cl) significantly improves metabolic stability (blocking P450 oxidation) and potency.

    • Order of Activity:

      
      .
      
Comparative Activity Data[4][6][7][8]
Structural VariationSubstituent (R)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coliInsight
Base Hybrid H12.525.0Moderate activity.
EWG Modified 4-NO2 (Phenyl)1.563.12Strong potency; electronic effect.
Halogenated 4-F (Phenyl)3.126.25Improved lipophilicity/permeation.
EDG Modified 4-OMe (Phenyl)>50>50Loss of activity; steric/electronic clash.
Scaffold Change 5-Nitrothiophene25.050.0Furan oxygen is critical for redox potential.

Therapeutic Applications & Toxicity

Antimicrobial Activity

These hybrids are particularly effective against MDR strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE). The dual mechanism (DNA damage + Gyrase inhibition) creates a high barrier to resistance.

Anticancer Potential

Recent studies indicate significant cytotoxicity against HeLa (Cervical) and MCF-7 (Breast) cancer cell lines.

  • Mechanism: Intercalation into DNA and inhibition of Topoisomerase II.[3]

  • Selectivity: Hybrids with bulky N1-substituents often show higher selectivity for cancer cells over normal fibroblasts (WI-38).

Toxicity Considerations
  • Mutagenicity: A historical concern with nitrofurans is mutagenicity (Ames test positive). However, bulky pyrazole appendages can reduce the mutagenic potential by altering the binding mode to mammalian DNA or reducing the reduction rate by mammalian reductases.

  • Solubility: Many hybrids suffer from poor aqueous solubility. Formulation as hydrochloride salts or inclusion in cyclodextrins is recommended for in vivo studies.

References

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. Link

  • Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics: The role of clinical microbiology and structure–activity relationship (SAR) insights. ProBiologists. Link

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research. Link

  • Mechanism of nitrofuran activation and resistance. ResearchGate. Link

  • A review of recent advances in anticancer activity and SAR of pyrazole derivatives. PubMed. Link

Sources

Targeting ESKAPE Pathogens: The Biological Activity and Mechanistic Profiling of 3-(5-Nitrofuran-2-yl) Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) represent the vanguard of antimicrobial resistance (AMR)[1]. Their ability to evade classical antibiotics through efflux pump overexpression, enzymatic degradation, and biofilm formation necessitates the development of novel molecular scaffolds. The hybridization of a 3-(5-nitrofuran-2-yl) pyrazole core has emerged as a highly potent strategy. By fusing the structural versatility and high binding affinity of the pyrazole ring with the targeted prodrug lethality of a 5-nitrofuran warhead, researchers have engineered molecules capable of bypassing traditional resistance mechanisms to achieve nanomolar efficacy.

Pharmacophore Rationale and Structural Synergy

The design of 3-(5-nitrofuran-2-yl) pyrazole derivatives is rooted in rational pharmacophore hybridization.

  • The Pyrazole Core: Acts as a rigid, metabolically stable spacer. Its rich electron density and capacity for hydrogen bonding allow for precise orientation within bacterial enzyme pockets[2].

  • The 5-Nitrofuran Warhead: Functions as a highly specific prodrug. Nitrofurans are biologically inert until activated by specific bacterial enzymes, minimizing off-target cytotoxicity in mammalian host cells[3].

Recent studies on tetrahydropyrazolopyridines (THPPs) tagged with 5-nitrofuran demonstrate that locking these two moieties together creates a synergistic effect, resulting in compounds that significantly outperform legacy drugs like nitrofurantoin [3].

Mechanism of Action: Nitroreductase-Mediated Lethality

Unlike broad-spectrum bactericidal agents that rely on cell wall disruption, 3-(5-nitrofuran-2-yl) pyrazole derivatives exploit the pathogen's own enzymatic machinery. The causality of their selectivity lies in bacterial Type I oxygen-insensitive nitroreductases, specifically NfsA and NfsB [3].

Upon penetrating the bacterial cell envelope, the compound docks into the FMN-dependent active site of NfsA/NfsB. The enzyme catalyzes the sequential reduction of the nitro group on the furan ring, yielding highly reactive nitroso and hydroxylamine intermediates. These intermediates rapidly interact with intracellular oxygen to initiate a futile redox cycle, generating massive quantities of Reactive Oxygen Species (ROS) such as superoxide and hydroxyl radicals. The resulting oxidative stress causes irreversible DNA cross-linking, lipid peroxidation, and ultimately, bacterial cell death.

MOA Prodrug 3-(5-nitrofuran-2-yl) pyrazole (Prodrug) NfsAB Bacterial Nitroreductases (NfsA / NfsB) Prodrug->NfsAB Enters Cell NitroRadical Nitroaromatic Radical Anion (Reactive Intermediate) NfsAB->NitroRadical Enzymatic Reduction (FMN-dependent) ROS Reactive Oxygen Species (ROS) Superoxide & Hydroxyl Radicals NitroRadical->ROS O2 Interaction DNA DNA Cleavage & Macromolecule Damage NitroRadical->DNA Direct Adducts ROS->DNA Oxidative Stress Death Bacterial Cell Death (ESKAPE Pathogens) DNA->Death Irreversible Damage

Fig 1. Nitroreductase-mediated activation pathway of nitrofuran-pyrazole derivatives.

Quantitative Efficacy Profiling

In vitro profiling of advanced 3-(5-nitrofuran-2-yl) pyrazole derivatives (such as Compound 13g, an N-alkylated THPP-nitrofuran hybrid) demonstrates superior efficacy across the ESKAPE panel compared to standard clinical controls [3].

ESKAPE PathogenGram StainLead Pyrazole Derivative MIC (µg/mL)Nitrofurantoin MIC (µg/mL)
Enterococcus faeciumPositive4.032.0
Staphylococcus aureusPositive2.016.0
Klebsiella pneumoniaeNegative8.064.0
Acinetobacter baumanniiNegative8.032.0
Pseudomonas aeruginosaNegative16.0>64.0
Enterobacter cloacaeNegative8.032.0

(Data synthesized from comparative in vitro profiling of THPP-nitrofuran hybrids [3])

Experimental Methodologies: Self-Validating Systems

To ensure absolute scientific integrity when evaluating novel pyrazole derivatives, standard optical density assays are insufficient. The following self-validating protocol utilizes metabolic indicators to prevent false-positive resistance profiling.

Protocol: High-Throughput Broth Microdilution & MBC Determination

Step 1: Media Preparation and Cation Adjustment

  • Action: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) supplemented with 20–25 mg/L Ca²⁺ and 10–12.5 mg/L Mg²⁺.

  • Causality: Standardized divalent cations are critical for stabilizing the lipopolysaccharide (LPS) outer membrane of Gram-negative ESKAPE pathogens (particularly P. aeruginosa). Without these cations, the membrane becomes artificially permeable, leading to falsely low Minimum Inhibitory Concentration (MIC) values.

Step 2: Inoculum Standardization

  • Action: Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (~1.5 × 10⁸ CFU/mL), then dilute 1:150 in CAMHB.

  • Causality: This ensures the ratio of drug molecules to bacterial targets remains mathematically consistent across replicates, preventing the "inoculum effect" where artificially high bacterial densities overwhelm the drug.

Step 3: Serial Microdilution & Incubation

  • Action: Perform two-fold serial dilutions of the pyrazole derivative in a 96-well plate. Inoculate with 50 µL of the standardized bacterial suspension. Incubate at 37°C for 18–24 hours.

  • Self-Validation Checkpoint: Include a positive control well with a known antibiotic (e.g., Ciprofloxacin) against an ATCC reference strain. If the control MIC deviates by more than one two-fold dilution from CLSI guidelines, the entire plate must be invalidated, ensuring that neither media variations nor spontaneous strain mutations have compromised the assay.

Step 4: Resazurin Viability Assay

  • Action: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Causality: Pyrazole derivatives can exhibit poor aqueous solubility at higher concentrations, leading to micro-precipitates that mimic bacterial turbidity in standard OD₆₀₀ readings. Resazurin (an oxidation-reduction indicator) remains blue in sterile environments but is reduced to highly fluorescent pink resorufin by the active dehydrogenases of living bacteria. This decouples true biological viability from optical artifacts.

Workflow Inoculum 1. Bacterial Inoculum Prep (0.5 MacFarland Standard) Dilution 2. Serial Microdilution (Compound in CAMHB) Inoculum->Dilution Standardized seeding Incubation 3. Incubation (37°C, 18-24 hours) Dilution->Incubation 96-well plates Resazurin 4. Resazurin Addition (Viability Indicator) Incubation->Resazurin Assess metabolic activity Readout 5. Spectrophotometric Readout (MIC Determination) Resazurin->Readout Colorimetric shift Validation 6. MBC Plating (Agar Recovery) Readout->Validation Confirm bactericidal effect

Fig 2. High-throughput self-validating workflow for MIC and MBC determination.

Structure-Activity Relationship (SAR) Insights

The bioactivity of these derivatives is highly dependent on the electronic environment and steric bulk of the pyrazole ring:

  • N-Alkylation: Adding functional groups (e.g., a 2-methoxyethyl group) to the N1 position of the pyrazole ring significantly enhances lipophilicity [3]. This is an absolute requirement for penetrating the complex LPS layer of Gram-negative bacteria like A. baumannii and P. aeruginosa.

  • Conformational Locking: The inclusion of fused systems (like tetrahydropyrazolopyridines) restricts the rotational degrees of freedom. This locks the nitrofuran warhead into an optimal conformation, thermodynamically favoring its docking into the narrow NfsA/NfsB active sites [4].

Conclusion

The 3-(5-nitrofuran-2-yl) pyrazole scaffold represents a highly rational approach to combating ESKAPE pathogens. By utilizing the pyrazole ring as a delivery and docking vehicle for a nitroreductase-activated warhead, these compounds bypass traditional efflux and enzymatic degradation mechanisms. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, specifically improving aqueous solubility while maintaining the lipophilicity required for Gram-negative outer membrane penetration.

References

  • Rogacheva, E. V., et al. (2023). "5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens." Molecules, 28(18), 6491. URL:[Link]

  • Alfei, S., et al. (2022). "Enhanced Antibacterial Activity of a Cationic Macromolecule by Its Complexation with a Weakly Active Pyrazole Derivative." Pharmaceutics, 14(7), 1420. URL:[Link]

  • Upadhyay, D. B., et al. (2023). "Antimicrobial Efficacy of 1,2,3-Triazole-Incorporated Indole-Pyrazolone against Drug-Resistant ESKAPE Pathogens: Design and Synthesis." ACS Omega, 8(31), 28626–28641. URL:[Link]

Sources

Mechanism of Action of 5-Aminopyrazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5-aminopyrazole scaffold represents a privileged pharmacophore in modern antimicrobial discovery, distinguished by its versatility in targeting bacterial Type II topoisomerases. Unlike fluoroquinolones, which stabilize the DNA-enzyme cleavage complex, 5-aminopyrazole derivatives primarily function as ATP-competitive inhibitors targeting the ATPase domain of DNA Gyrase (GyrB) and Topoisomerase IV (ParE). This distinct mechanism allows them to retain potency against multidrug-resistant (MDR) strains, including MRSA and VRE, that possess mutations in the quinolone-resistance determining regions (QRDR).

This guide delineates the molecular mechanics of this inhibition, the structural determinants of potency, and the experimental protocols required to validate these interactions.

Structural Basis: The Pharmacophore

The 5-aminopyrazole core serves as a bioisostere for the adenine ring of ATP, allowing it to anchor effectively within the ATP-binding pocket of bacterial enzymes.

PositionStructural RoleKey SAR Insight
N1 Hydrophobic AnchorBulky aryl or alkyl groups (e.g., tert-butyl, 4-chlorophenyl) occupy the hydrophobic sub-pocket, enhancing affinity.
C3 Electronic ModulationElectron-withdrawing groups (e.g., -CF3) or lipophilic alkyls improve membrane permeability and metabolic stability.
C4 Specificity GateSubstituents here often dictate selectivity between bacterial GyrB and human topoisomerases. Carboxamide or ester linkers are common.
C5-NH2 H-Bond DonorCritical: Forms essential hydrogen bond networks with conserved aspartate residues (e.g., Asp73 in E. coli GyrB).

Primary Mechanism of Action: ATPase Domain Inhibition

The Molecular Event

Bacterial DNA Gyrase is an A2B2 heterotetramer.[1][2] The GyrB subunit contains the ATP-binding site required for energy transduction to introduce negative supercoils into DNA. 5-Aminopyrazoles bind to the N-terminal domain of GyrB (and the homologous ParE in Topo IV), acting as competitive inhibitors of ATP.

Mechanism Steps:

  • Entry: The inhibitor diffuses through the bacterial cell wall (porin channels in Gram-negatives).

  • Competition: The 5-aminopyrazole moiety mimics the adenine base of ATP.

  • Binding: The C5-amino group and N2-nitrogen form a "pincer-like" hydrogen bond network with a conserved Aspartate residue (e.g., Asp73 in E. coli) and a structural water molecule.

  • Stasis: By blocking ATP binding, the enzyme cannot capture the "T-segment" of DNA or catalyze strand passage.

  • Arrest: The catalytic cycle halts, leading to the accumulation of replication forks and eventual bacteriostasis or cell death.

Dual Targeting (GyrB & DHFR)

Recent "hybrid" derivatives, particularly Schiff bases of 5-aminopyrazoles, have demonstrated dual inhibition of Dihydrofolate Reductase (DHFR) . This is achieved by the flexible side chains (e.g., sulfonamide moieties) extending into the folate-binding pocket, providing a synergistic blockade of DNA synthesis and folate metabolism.

Visualization of Signaling Pathway

The following diagram illustrates the interruption of the bacterial replication cycle by 5-aminopyrazole derivatives.

MoA_Pathway ATP ATP Molecule GyrB DNA Gyrase (GyrB Subunit) ATP-Binding Pocket ATP->GyrB Natural Substrate Supercoiling Negative DNA Supercoiling ATP->Supercoiling Energy Transduction Complex Inhibitor-Enzyme Complex (Locked State) GyrB->Complex Stabilization via Asp73 H-Bonding Inhibitor 5-Aminopyrazole Derivative Inhibitor->GyrB Competitive Binding (Ki < Km of ATP) Complex->Supercoiling BLOCKS Arrest Replication Arrest & Bacterial Cell Death Complex->Arrest Induces Replication DNA Replication Fork Progression Supercoiling->Replication

Caption: Competitive inhibition of GyrB ATPase activity by 5-aminopyrazoles, preventing DNA supercoiling and causing replication arrest.

Experimental Validation Framework

To validate this mechanism, a self-validating tiered screening approach is required.

Protocol 1: Coupled ATPase Inhibition Assay (The Gold Standard)

This assay confirms that the compound targets the ATPase activity specifically, rather than acting as a non-specific DNA intercalator.

Principle: The hydrolysis of ATP to ADP by GyrB is coupled to the conversion of Phosphoenolpyruvate (PEP) to Pyruvate by Pyruvate Kinase (PK), and subsequently Pyruvate to Lactate by Lactate Dehydrogenase (LDH). The oxidation of NADH to NAD+ is monitored as a decrease in absorbance at 340 nm.[3]

Materials:

  • Recombinant E. coli GyrB (or S. aureus GyrB).

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl2, 100 mM KCl, 2 mM DTT.

  • Substrates: 2 mM ATP, 1 mM PEP, 0.2 mM NADH.

  • Coupling Enzymes: PK/LDH mix (Sigma-Aldrich).

Step-by-Step Methodology:

  • Preparation: Dilute test compounds in DMSO (final concentration <1%).

  • Enzyme Mix: In a 96-well plate, combine Assay Buffer, GyrB enzyme (50 nM final), and PK/LDH mixture.

  • Incubation: Add test compound and incubate for 10 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add ATP solution to initiate the reaction.[3]

  • Measurement: Monitor absorbance at 340 nm kinetically for 20 minutes using a microplate reader.

  • Analysis: Calculate the slope (rate of NADH oxidation). Determine IC50 by plotting rate vs. log[inhibitor].

    • Validation Check: Include Novobiocin as a positive control (known ATPase inhibitor) and Ciprofloxacin as a negative control (cleavage complex stabilizer, does not inhibit ATPase).

Protocol 2: DNA Supercoiling Gel Assay

This assay visualizes the functional consequence of ATPase inhibition: the failure to supercoil relaxed DNA.

Methodology:

  • Substrate: Relaxed pBR322 plasmid DNA.

  • Reaction: Mix relaxed DNA, DNA Gyrase holoenzyme (GyrA + GyrB), ATP, and test compound.

  • Incubation: 37°C for 60 minutes.

  • Termination: Stop reaction with STEB buffer (40% sucrose, 100 mM Tris, 100 mM EDTA, 0.5 mg/ml Bromophenol Blue).

  • Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide) at 50V for 3 hours. Stain post-run.

  • Result: Active gyrase converts relaxed DNA (slow migration) to supercoiled DNA (fast migration). Effective inhibitors retain the DNA in the relaxed band.

Experimental Workflow Diagram

Workflow Start Library Synthesis (5-Aminopyrazoles) Docking In Silico Docking (Target: PDB 1KZN/6F86) Start->Docking ATPase ATPase Assay (Protocol 1) Docking->ATPase High Score Selection Gel Supercoiling Assay (Protocol 2) ATPase->Gel IC50 < 10 µM MIC MIC/MBC Determination (Whole Cell) Gel->MIC Validated Mechanism Lead Lead Candidate MIC->Lead Potent Activity

Caption: Integrated screening workflow from in silico design to biological validation.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of key substitutions on the antimicrobial potency of 5-aminopyrazoles, derived from aggregated literature data.

Substitution SiteSubstituent GroupEffect on ActivityMechanistic Rationale
N1 Position tert-butylHigh Increase Optimal filling of the hydrophobic pocket in GyrB.
N1 Position 2,4-difluorophenylModerate Increase Enhances lipophilicity and cell wall penetration.
C3 Position Trifluoromethyl (-CF3)High Increase Strong electron-withdrawing group increases acidity of NH protons, strengthening H-bonds.
C4 Position Ethyl esterDecrease Often hydrolyzed; metabolically unstable.
C4 Position Oxadiazole/Schiff BaseHigh Increase Extends molecule to interact with auxiliary residues; improves Gram-negative permeability.
C5-Amino Acylation (Amide)Variable Can disrupt the critical donor-acceptor motif unless designed to mimic the transition state.

Challenges and Future Directions

While 5-aminopyrazoles are potent ATPase inhibitors, two primary challenges exist:

  • Permeability: Gram-negative outer membranes remain a barrier. The incorporation of siderophore mimics or cationic moieties at the C4 position is a current optimization strategy to exploit active transport systems.

  • Selectivity: Avoiding inhibition of human kinases is crucial, as the ATP-binding pocket is conserved. Selectivity is achieved by exploiting the specific hydrophobic sub-pocket unique to bacterial GyrB (the "Novobiocin pocket").

References

  • Inspiralis. (n.d.). Escherichia coli Gyrase ATPase Linked Assay. Retrieved from [Link]

  • National Institutes of Health (NIH). (2003). Ureas of 5-aminopyrazole and 2-aminothiazole inhibit growth of gram-positive bacteria.[4] Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • ProBiologists. (2025). Targeting multidrug-resistant Acinetobacter baumannii with pyrazole therapeutics. Retrieved from [Link]

  • MDPI. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety... as Dual Targeting DHFR/DNA Gyrase Inhibitors. Molecules. Retrieved from [Link]

  • ResearchGate. (2023). The binding mode of inhibitor B in complex with Staphylococcus aureus GyrB. Retrieved from [Link]

Sources

Synthesis pathways for 4-methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine from beta-keto nitriles

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine represents a critical workflow in the development of novel antimicrobial and antineoplastic agents. The 5-nitrofuran moiety is a pharmacophore with established bioactivity against Gram-negative bacteria and certain tumor lines, while the aminopyrazole core serves as a versatile scaffold for fragment-based drug discovery (FBDD).

This guide addresses the specific challenge of installing the C4-methyl group, which introduces steric constraints often overlooked in standard 3-aminopyrazole protocols. We present a convergent synthetic pathway utilizing a modified Claisen-type condensation to generate the requisite


-methylated 

-keto nitrile precursor, followed by a regioselective cyclocondensation with hydrazine.

Retrosynthetic Analysis

To achieve the target structure with high regiochemical fidelity, we must control the substitution pattern prior to ring closure. The C4-methyl group cannot be easily installed on the pyrazole ring post-cyclization without poly-alkylation side products. Therefore, the methyl group is engineered into the acyclic precursor.

Strategic Disconnection
  • C3-C4/N1-N2 Disconnection: The pyrazole ring is disconnected to reveal hydrazine and a 1,3-electrophile.

  • Precursor Identification: The 1,3-electrophile is identified as 2-methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrile .

  • C-C Bond Formation: The precursor is formed via the acylation of propionitrile (providing the C4-methyl and C5-amine synthons) with a 5-nitro-2-furoic acid derivative.

Retrosynthesis Target TARGET MOLECULE 4-methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine Precursor PRECURSOR 2-methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrile Target->Precursor Cyclocondensation (Knorr-type) Hydrazine REAGENT Hydrazine Hydrate Target->Hydrazine Start1 STARTING MATERIAL A Ethyl 5-nitro-2-furoate (or Acid Chloride) Precursor->Start1 Claisen Condensation Start2 STARTING MATERIAL B Propionitrile (Source of C4-Me and CN) Precursor->Start2 α-Acylation

Figure 1: Retrosynthetic tree illustrating the convergent assembly of the pyrazole core from acyclic precursors.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor ( -keto nitrile)

Objective: Synthesis of 2-methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrile. Challenge: Standard acylation of acetonitrile yields the unmethylated analog. We must use propionitrile to install the C4-methyl group in situ.

Reagents & Materials
  • Substrate: Ethyl 5-nitro-2-furoate (1.0 eq)

  • Nucleophile: Propionitrile (1.2 eq)

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.5 eq) or LDA (for kinetic control at -78°C).

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Toluene.

Protocol (NaH Method)
  • Base Preparation: In a flame-dried 3-neck round-bottom flask under Argon, wash NaH (1.5 eq) with dry hexane (3x) to remove mineral oil. Suspend the clean NaH in anhydrous THF.

  • Nucleophile Formation: Heat the suspension to 60°C. Add Propionitrile (1.2 eq) dropwise over 30 minutes. Note: Propionitrile is less acidic (

    
    ) than acetonitrile; heating is required to generate the carbanion effectively with NaH.
    
  • Condensation: Cool the mixture to 0°C. Add a solution of Ethyl 5-nitro-2-furoate (1.0 eq) in THF dropwise.

  • Reaction: Allow the mixture to warm to room temperature and then reflux for 4–6 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexane).

  • Workup:

    • Cool to 0°C. Quench carefully with dilute acetic acid or saturated NH₄Cl.

    • Extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude

    
    -keto nitrile is often unstable. Use immediately or purify via rapid column chromatography (neutral alumina).
    

Yield Expectation: 60–75% Key Intermediate Data: IR (CN stretch ~2200 cm⁻¹, C=O stretch ~1680 cm⁻¹).

Phase 2: Cyclocondensation to Aminopyrazole

Objective: Ring closure to form 4-methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine.

Reagents & Materials
  • Substrate: 2-methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrile (from Phase 1).

  • Reagent: Hydrazine Hydrate (80% or 98%), 2.0 eq.

  • Solvent: Absolute Ethanol.

  • Catalyst: Glacial Acetic Acid (catalytic amount, 0.1 eq).

Protocol
  • Dissolution: Dissolve the

    
    -keto nitrile (1.0 eq) in absolute ethanol (10 mL/mmol).
    
  • Addition: Add Hydrazine Hydrate (2.0 eq) dropwise at room temperature. Caution: Exothermic reaction.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours.

    • Checkpoint: The solution typically darkens. Monitor the disappearance of the nitrile band in IR or by TLC.

  • Crystallization:

    • Concentrate the solvent to ~20% of the original volume under reduced pressure.

    • Cool to 4°C overnight.

    • The product should precipitate as a yellow/orange solid (characteristic of nitrofuran derivatives).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Yield Expectation: 70–85%

Mechanistic Insight & Causality

The formation of the aminopyrazole ring follows a specific electronic cascade. Understanding this allows for troubleshooting if yields are low.

  • Nucleophilic Attack: The terminal nitrogen of hydrazine (the most nucleophilic site) attacks the ketone carbonyl of the precursor. This is favored over the nitrile due to the higher electrophilicity of the ketone.

  • Hydrazone Formation: Elimination of water yields the hydrazone intermediate.[1]

  • Intramolecular Cyclization: The distal nitrogen of the hydrazone attacks the nitrile carbon.

  • Tautomerization: The resulting imine-intermediate undergoes a 1,3-H shift (tautomerization) to aromatize the ring, driving the equilibrium toward the stable 5-aminopyrazole product.

Mechanism Step1 Nucleophilic Attack (Hydrazine on Ketone) Step2 Hydrazone Intermediate Step1->Step2 - H₂O Step3 Intramolecular Nitrile Attack Step2->Step3 Cyclization Step4 Tautomerization (Aromatization) Step3->Step4 Imine-Enamine Product FINAL PRODUCT Aminopyrazole Step4->Product

Figure 2: Mechanistic flow of the Knorr-type pyrazole synthesis.

Characterization & Validation

To ensure the integrity of the synthesized compound, the following analytical signatures must be verified.

TechniqueExpected SignatureStructural Confirmation
¹H NMR (DMSO-d₆) Singlet at

~12.0 ppm
Pyrazole NH (broad, exchangeable)
Singlet at

~5.0–6.0 ppm
Amine NH₂ (broad, exchangeable)
Singlet at

~2.1 ppm
C4-Methyl group (Critical for confirmation)
Doublets at

~7.2 & 7.7 ppm
Nitrofuran protons (coupling

Hz)
IR Spectroscopy 3300–3400 cm⁻¹Primary amine (NH) stretch
1350 & 1530 cm⁻¹Nitro group (

) symmetric/asymmetric stretch
Absence of ~2200 cm⁻¹Confirms consumption of Nitrile
Mass Spectrometry [M+H]⁺ peakMatches calculated molecular weight

Safety & Scalability Considerations

Toxicity Warning (Nitrofuran)

Nitrofurans are known mutagens and potential carcinogens (Class 2B).

  • Engineering Controls: All weighing and transfer of nitrofuran precursors must occur inside a certified fume hood.

  • PPE: Double nitrile gloves and N95/P100 particulate respirators are mandatory if handling powders outside an isolator.

Process Safety (Hydrazine)
  • Explosion Hazard: Hydrazine hydrate is unstable. Do not distill to dryness.

  • Incompatibility: Avoid contact with strong oxidizers or porous materials (catalytic decomposition risk).

Scalability

The Propionitrile/NaH route is scalable to kilogram quantities but requires careful thermal management during the quenching of excess NaH. For industrial scale-up, replacing NaH with sodium ethoxide (NaOEt) in toluene (azeotropic removal of ethanol) is safer, though it may require longer reaction times due to the lower basicity compared to NaH.

References

  • El-Taweel, F. M., & Elnagdi, M. H. (2001). Nitriles in Heterocyclic Synthesis: The Reaction of 2-Thiocarbamoyl Cinnamonitriles with Active Methylene Reagents. Molecules , 6(12), 1017-1024. Link

  • Fadda, A. A., et al. (2012). Synthesis and Antimicrobial Evaluation of Some New Pyrazole, Fused Pyrazolo[1,5-a]pyrimidine and Pyrazolo[1,5-a]triazine Derivatives. American Journal of Organic Chemistry , 2(2). Link

  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry , 7, 179–197. Link

  • PubChem Compound Summary. 5-nitro-2-furoic acid. National Library of Medicine. Link

Sources

Therapeutic Potential of Nitrofuran-Tagged Pyrazoles in Cancer Chemotherapy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Hybrid Pharmacophore Advantage

The current landscape of oncological drug discovery is shifting from single-target small molecules to hybrid pharmacophores —chimeric structures designed to modulate multiple signal transduction pathways simultaneously. This guide focuses on a high-potential structural class: Nitrofuran-Tagged Pyrazoles .

This hybrid architecture leverages two distinct mechanisms:

  • The Pyrazole Core: Acts as a scaffold for ATP-competitive inhibition of kinases (EGFR, VEGFR, CDK2), disrupting proliferative signaling.

  • The Nitrofuran Moiety: Functions as a "bioreductive warhead." In the hypoxic microenvironment typical of solid tumors, nitrofurans are reduced by nitroreductases to form cytotoxic radical anions, inducing localized oxidative stress (ROS) and DNA damage.

This dual-action mechanism offers a solution to multidrug resistance (MDR) by attacking the tumor's metabolic vulnerabilities (hypoxia) while simultaneously blocking growth signals.

Molecular Rationale & Structural Design[1][2]

The "Privileged Structure" Concept

The design strategy relies on the principle of molecular hybridization.

  • Moiety A (Kinase Inhibitor): The pyrazole ring is a bioisostere found in FDA-approved drugs like Ruxolitinib and Crizotinib. Its nitrogen atoms serve as hydrogen bond acceptors/donors within the hinge region of kinase ATP-binding pockets.

  • Moiety B (Hypoxia-Activated Prodrug): The 5-nitrofuran group mimics the activity of Nitrofurantoin but is repurposed here. Under normoxia, it remains relatively stable. Under hypoxia (common in the necrotic core of tumors), it undergoes futile cycling or one-electron reduction, generating superoxide anions and hydroxyl radicals that cleave DNA.

Proposed Mechanism of Action (MOA) Pathway

The following diagram illustrates the synergistic lethality of this hybrid molecule.

MOA_Pathway cluster_0 Dual-Action Lethality Hybrid Nitrofuran-Pyrazole Hybrid Hypoxia Hypoxic Tumor Environment (High Nitroreductase) Hybrid->Hypoxia Accumulates Normoxia Normoxic Tissue Hybrid->Normoxia Limited Activation EGFR EGFR/VEGFR Kinase Pocket Hybrid->EGFR Competitive Binding Reductase Bioreductive Activation (Nitro -> Amino/Hydroxyl) Hypoxia->Reductase SignalBlock Inhibition of Ras/Raf/MEK Pathway EGFR->SignalBlock Stasis G2/M Cell Cycle Arrest SignalBlock->Stasis Apoptosis Apoptosis (Caspase-3/9) Stasis->Apoptosis ROS ROS Generation (Superoxide/OH Radicals) Reductase->ROS DNA_Damage dsDNA Breaks & Mitochondrial Depolarization ROS->DNA_Damage DNA_Damage->Apoptosis

Caption: Figure 1. Dual-mechanism pathway showing kinase inhibition (left branch) and hypoxia-selective ROS generation (right branch) converging on apoptosis.

Chemical Synthesis Protocol

Objective: Synthesize a 5-nitrofuran-tagged pyrazole via a Schiff base condensation or cyclization route. Standard Yield: 65–85% Purity Target: >98% (HPLC)

Reagents & Conditions
  • Precursor A: 5-Nitro-2-furaldehyde (Commercial grade).

  • Precursor B: Substituted acetophenone or hydrazine derivative.

  • Catalyst: Glacial acetic acid or Piperidine.

  • Solvent: Absolute Ethanol (EtOH).

Step-by-Step Methodology
  • Activation: Dissolve 1.0 mmol of substituted acetophenone (pyrazole precursor) in 10 mL of absolute ethanol.

  • Condensation: Add 1.0 mmol of 5-nitro-2-furaldehyde dropwise.

  • Catalysis: Add 3–5 drops of piperidine or glacial acetic acid to catalyze the nucleophilic attack.

  • Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).

    • Checkpoint: Look for the disappearance of the aldehyde spot and the appearance of a fluorescent product spot.

  • Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice.

  • Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF mixtures.

  • Validation: Confirm structure via ¹H-NMR (look for furan ring protons at δ 7.2–7.8 ppm) and Mass Spectrometry.

Preclinical Validation Workflows

To ensure scientific integrity, the following assays must be performed in a specific sequence: Cytotoxicity -> Mechanism -> Target Engagement.

A. In Vitro Cytotoxicity (MTT Assay)

Purpose: Determine IC50 values across diverse cell lines.

  • Cell Lines:

    • MCF-7 (Breast, Estrogen Receptor+).

    • A549 (Lung, often EGFR overexpressed).[1]

    • HFF-1 (Human Foreskin Fibroblast) – Critical Control for selectivity index (SI).

  • Protocol:

    • Seed cells at

      
       cells/well in 96-well plates.
      
    • Incubate 24h for attachment.

    • Treat with graded concentrations of the Hybrid (0.1 µM – 100 µM). Include Doxorubicin as a positive control.[2]

    • Incubate for 48h.

    • Add MTT reagent, incubate 4h, dissolve formazan in DMSO.

    • Measure absorbance at 570 nm.

B. Flow Cytometry: Apoptosis & ROS

Purpose: Confirm the MOA is apoptotic and ROS-dependent.

  • Annexin V-FITC/PI Staining: Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+).

  • DCFH-DA Assay: Measures intracellular ROS. The non-fluorescent DCFH-DA is oxidized by ROS to fluorescent DCF.

    • Expectation: Nitrofuran hybrids should show a >2-fold increase in fluorescence compared to control, specifically in hypoxic conditions.

C. Molecular Docking (In Silico Validation)

Purpose: Predict binding affinity to kinase targets (EGFR).[1][3][4]

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDB: EGFR (e.g., PDB ID: 1M17 or 4HJO ).

  • Workflow:

    • Protein Prep: Remove water, add polar hydrogens, compute Gasteiger charges.

    • Ligand Prep: Energy minimize the hybrid structure (MMFF94 force field).

    • Grid Box: Center on the ATP-binding hinge region (Met793 residue).

    • Analysis: Look for H-bonds between the pyrazole nitrogens and the hinge region amino acids.

Data Presentation & SAR Insights

Structure-Activity Relationship (SAR) Summary

Based on current literature trends, the following modifications yield the highest potency:

Structural RegionModificationEffect on Activity
Pyrazole Core N1-Phenyl substitutionIncreases lipophilicity and membrane permeability.
Linker Hydrazone (-CH=N-NH-)Provides flexibility; essential for fitting into the kinase pocket.
Nitrofuran 5-Nitro positionMandatory. Removal of the nitro group abolishes hypoxia selectivity.
Aryl Ring (R) Electron-Donating Groups (OMe)Enhances EGFR binding affinity (IC50 < 1.0 µM).
Aryl Ring (R) Electron-Withdrawing Groups (Cl, F)Increases metabolic stability but may reduce solubility.
Experimental Workflow Diagram

Workflow cluster_chem Phase 1: Chemistry cluster_bio Phase 2: Biology cluster_silico Phase 3: In Silico Synth Synthesis (Knoevenagel/Schiff) Char Characterization (NMR, MS, IR) Synth->Char MTT Cytotoxicity (MTT Assay) Char->MTT Dock Molecular Docking (EGFR/VEGFR) Char->Dock FACS Mechanism (Annexin V / ROS) MTT->FACS Select Potent Hits ADME ADME Prediction (Drug-likeness) Dock->ADME

Caption: Figure 2. Integrated workflow for the development and validation of nitrofuran-pyrazole therapeutics.

References

  • BenchChem. (2025).[5] Comparative Cytotoxicity of Nitrofuran Derivatives: A Guide for Researchers. BenchChem Technical Guides. Link

  • Mousa, et al. (2025).[1] Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.[4] Babcock University Medical Journal.[1] Link

  • Al Koussa, H. K., et al. (2020).[6][7] A novel series of nitrofuran derivatives produces an anti-tumor effect via a p53-dependent mechanism.[6][8][9] The FASEB Journal.[6] Link

  • Shawky, A. M., et al. (2020).[10] Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Frontiers in Chemistry. Link

  • El-Malah, A., et al. (2022).[7][11] Inclusion of Nitrofurantoin into the Realm of Cancer Chemotherapy via Biology-Oriented Synthesis and Drug Repurposing.[8][9] ACS Journal of Medicinal Chemistry. Link

  • Akhtar, M. J., et al. (2020).[4] Design, Synthesis, Molecular Docking, and Anticancer Evaluation of Pyrazole Linked Pyrazoline Derivatives with Carbothioamide Tail as EGFR Kinase Inhibitors.[12] Anti-Cancer Agents in Medicinal Chemistry.[1][2][7][8][10][13][14][15] Link

Sources

History and Development of Nitrofuran-Pyrazole Pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction: The Convergence of Two Privileged Scaffolds

The escalating crisis of antimicrobial resistance (AMR), particularly among ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), has necessitated the resurrection of "old" antibiotic classes and their structural modification.

This guide explores the Nitrofuran-Pyrazole Hybrid , a strategic molecular fusion designed to overcome the limitations of traditional nitrofurans (mutagenicity, resistance) while leveraging the pharmacokinetic versatility of the pyrazole ring. This pharmacophore represents a shift from single-target discovery to multi-target molecular hybridization .

Historical Evolution & Rationale

The Nitrofuran Era (1940s – Present)

The nitrofuran class, characterized by a 5-nitro-2-furaldehyde core, emerged in the 1940s.

  • Key Agents: Nitrofurantoin (1953), Nitrofurazone, Furazolidone.[1]

  • Mechanism: These are prodrugs . They require bioactivation by bacterial nitroreductases (NTRs) to form reactive intermediates (nitro-anion radicals, hydroxylamines) that damage DNA and inhibit protein synthesis.[2][3]

  • The Limitation: While resistance develops slowly due to this multi-target mechanism, widespread use has been hampered by toxicity concerns (pulmonary fibrosis, potential mutagenicity) and poor solubility.

The Pyrazole Rise (1980s – Present)

Pyrazoles are 5-membered heterocycles with two adjacent nitrogen atoms.[4]

  • Significance: Known as a "privileged scaffold" in medicinal chemistry due to their ability to interact with diverse biological targets (hydrogen bonding donors/acceptors).[5]

  • Evolution: Originally dominant in anti-inflammatory drugs (e.g., Celecoxib), they were later recognized for their antimicrobial potential, specifically for their ability to inhibit DNA gyrase and topoisomerase IV.

The Hybridization Strategy (2000s – Present)

The fusion of these two pharmacophores aims to:

  • Dual Mechanism: Combine the radical-mediated damage of nitrofurans with the enzyme inhibition of pyrazoles.

  • Overcome Resistance: Target strains with mutated nitroreductases (NfsA/NfsB) by providing a secondary mechanism of killing via the pyrazole moiety.

  • Improve PK Properties: Utilize the pyrazole ring to modulate lipophilicity (LogP) and solubility.

Mechanism of Action (MoA)

The efficacy of nitrofuran-pyrazole hybrids relies on a "Trojan Horse" activation mechanism followed by a cascade of cellular damage.

Bioactivation Pathway

The 5-nitro group is essential. It serves as an electron acceptor.

  • Entry: The hybrid molecule permeates the bacterial cell wall.

  • Enzymatic Reduction: Type I oxygen-insensitive nitroreductases (NfsA/NfsB) transfer electrons to the nitro group.[2][6]

  • Radical Formation: This generates a nitro-anion free radical (

    
    ).
    
  • Damage: The radical undergoes redox cycling or further reduction to hydroxylamine, attacking ribosomal proteins, DNA, and respiration enzymes.

Visualization: Signaling & Activation Pathway

MoA Prodrug Nitrofuran-Pyrazole (Prodrug Entry) NTR Nitroreductase (NfsA/NfsB) (Bioactivation) Prodrug->NTR Passive Diffusion Radical Nitro-anion Radical (R-NO2•-) NTR->Radical 2e- Reduction (NADPH dependent) Redox Redox Cycling (ROS Generation) Radical->Redox O2 present Hydroxyl Hydroxylamine Intermediate Radical->Hydroxyl Anaerobic/Further Reduction DNA DNA Strand Breakage Redox->DNA Oxidative Stress Hydroxyl->DNA Adduct Formation Protein Ribosomal Protein Damage Hydroxyl->Protein Covalent Binding Resp Inhibition of Respiration Hydroxyl->Resp

Caption: Figure 1: Bioactivation cascade of nitrofuran-pyrazole hybrids via bacterial nitroreductases.

Medicinal Chemistry & SAR

The Structure-Activity Relationship (SAR) of these hybrids is critical for optimizing potency while minimizing host toxicity.

Core Scaffold Design

The general structure involves a 5-nitrofuran ring linked to a substituted pyrazole via a hydrazone, amide, or direct covalent bond.

Structural RegionModificationEffect on Activity
5-Nitrofuran Head Nitro group at C5Essential. Removal abolishes activity (no bioactivation).
Linker Hydrazone (-CH=N-NH-)Enhances rigidity and conjugation; prone to hydrolysis.
Amide (-CONH-)Increases metabolic stability; improves H-bonding capability.
Pyrazole Tail C3/C5 Aryl substitutionElectron-withdrawing groups (Cl, F, NO2) on the aryl ring significantly increase potency against Gram-positive bacteria.
N1 SubstitutionBulky groups here can reduce activity due to steric hindrance at the target site.
Key SAR Findings
  • Electron Density: Electron-withdrawing substituents on the pyrazole phenyl ring (e.g., 4-F, 4-Cl) enhance lipophilicity and cell wall penetration.

  • Linker Length: Short linkers (1-2 atoms) generally favor binding to the small active site of nitroreductases.

  • Regiochemistry: 1,3,5-trisubstituted pyrazoles often show superior activity compared to 1,3,4-trisubstituted analogs.

Experimental Protocols

Synthesis of Nitrofuran-Pyrazole Hybrids (1,3-Dipolar Cycloaddition)

This protocol describes the synthesis of 1-aryl-3-(5-nitro-2-furyl)-4-benzoyl-5-substituted pyrazoles.[7] This method is chosen for its regioselectivity.

Reagents:

  • 1-aryl-3-(5-nitro-2-furyl)propynones (Dipolarophile)[7]

  • 3-aryl-4-substituted sydnones (Dipole source)[7]

  • Xylene (Solvent)

Step-by-Step Methodology:

  • Precursor Preparation: Synthesize the propynone derivative by condensing 5-nitro-2-furaldehyde with the appropriate acetophenone in the presence of base (Claisen-Schmidt condensation), followed by bromination and dehydrobromination.

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1-aryl-3-(5-nitro-2-furyl)propynone and 1.0 mmol of the corresponding sydnone in 20 mL of dry xylene.

  • Reflux: Heat the mixture to reflux (

    
    ) for 6-8 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3).
    
    • Mechanism Note: The sydnone undergoes thermal cyclo-reversion to form a cyclic azomethine imine dipole, which then undergoes [3+2] cycloaddition with the propynone, followed by

      
       extrusion to aromatize into the pyrazole.
      
  • Isolation: Cool the reaction mixture to room temperature. The product may precipitate out. If not, remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude solid from ethanol or purify via silica gel column chromatography to yield the target hybrid.

Visualization: Synthetic Workflow

Synthesis Furaldehyde 5-Nitro-2-furaldehyde Condensation Claisen-Schmidt Condensation Furaldehyde->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation Sydnone 3-Aryl Sydnone Reflux Reflux in Xylene (140°C, -CO2) Sydnone->Reflux Thermal Activation Propynone Nitrofuran Propynone Propynone->Reflux Dipole Cyclic Azomethine Imine (In Situ) Condensation->Propynone Hybrid Nitrofuran-Pyrazole Hybrid Reflux->Hybrid [3+2] Cycloaddition

Caption: Figure 2: Regioselective synthesis of nitrofuran-pyrazole hybrids via 1,3-dipolar cycloaddition.

Biological Evaluation & Validation

To ensure the trustworthiness of the data, the following validation assays are standard for this pharmacophore.

Antimicrobial Susceptibility Testing (MIC Determination)
  • Protocol: CLSI M07-A10 Broth Microdilution.

  • Controls: Nitrofurantoin (Positive), DMSO (Negative).

  • Validation: Results must be reproducible across three independent experiments. A >2-fold shift in MIC indicates significant activity change.

Toxicity Screening (Ames Test)

Because nitrofurans carry a risk of mutagenicity, the Ames Salmonella/microsome mutagenicity assay is mandatory.

  • Strains: S. typhimurium TA98 and TA100 (with and without S9 metabolic activation).

  • Success Metric: A hybrid is considered promising if it retains antimicrobial potency (MIC < 10

    
    g/mL) but shows a Mutagenicity Index (MI) < 2.0.
    

References

  • Mechanism of Action: Nitrofurantoin: Mechanism of action and implications for resistance development in common uropathogens. (2021).[3][6][8] National Institutes of Health. Link

  • Pyrazole Chemistry: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020).[4] PMC. Link

  • Hybrid Synthesis: A Novel synthesis of nitrofuran containing 1,3,4,5-tetra substituted pyrazoles via 1,3-dipolar addition reaction. (2008). SciSpace. Link

  • Antimicrobial Evaluation: Discovery and biological evaluation of nitrofuranyl–pyrazolopyrimidine hybrid conjugates. (2021).[3][6][8][9] RSC Medicinal Chemistry. Link

  • Nitrofuran Resistance: Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance. (2024).[1][4][5][10] Karger. Link

Sources

An In-depth Technical Guide on the Solubility Profile and Lipophilicity (LogP) of Nitrofuran Pyrazole Amines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, the physicochemical properties of a novel chemical entity are paramount to its success or failure.[1] Among these, aqueous solubility and lipophilicity stand out as critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical exploration of the solubility and lipophilicity (LogP) of a promising, yet underexplored, class of hybrid molecules: nitrofuran pyrazole amines. As a Senior Application Scientist, my aim is to not only present the methodologies for characterizing these properties but also to provide the scientific rationale behind these experimental choices, empowering researchers to make informed decisions in their drug discovery endeavors.

This document is structured to first deconstruct the core components of nitrofuran pyrazole amines, examining the individual physicochemical contributions of the nitrofuran and pyrazole scaffolds. Subsequently, we will delve into the predictive analysis of the combined entity, offering a scientifically grounded hypothesis on its solubility and lipophilicity profile. Finally, we will provide detailed, field-proven protocols for the experimental determination of these crucial parameters, alongside a discussion of computational approaches that can accelerate early-stage discovery.

The Pivotal Role of Solubility and Lipophilicity in Drug Development

The journey of a drug from administration to its site of action is a complex odyssey governed by the principles of ADME (Absorption, Distribution, Metabolism, and Excretion). Solubility and lipophilicity are the gatekeepers of this process.

Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract and for formulation of parenteral dosage forms. A drug must be in solution to be absorbed.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise therapeutic efficacy.[2]

Lipophilicity , often quantified as the logarithm of the partition coefficient (LogP), describes a molecule's affinity for a lipid-rich environment versus an aqueous one.[3] It is a key factor influencing a drug's ability to cross biological membranes, its distribution into tissues, and its interaction with metabolic enzymes and transporters.[4] An optimal balance of lipophilicity is crucial; while a certain degree of lipophilicity is necessary for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity.[1]

Deconstructing the Nitrofuran Pyrazole Amine Scaffold

To predict the physicochemical properties of a nitrofuran pyrazole amine, we must first understand the contributions of its constituent parts: the nitrofuran ring, the pyrazole ring, and the amine linker.

The Nitrofuran Moiety: A Polar, Reducible Scaffold

The nitrofuran scaffold is characterized by a furan ring substituted with a nitro group, typically at the 5-position. This nitro group is a strong electron-withdrawing group, rendering the ring electron-deficient and susceptible to enzymatic reduction, which is the basis of its antimicrobial activity.

From a physicochemical standpoint, the nitro group is highly polar and a hydrogen bond acceptor. This generally imparts a degree of hydrophilicity to the molecule. However, the overall solubility of nitrofuran derivatives can be low due to their often crystalline and planar nature, which can lead to strong crystal lattice forces that are difficult to overcome with solvation energy.

The Pyrazole Moiety: A Versatile Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5] It is a common scaffold in medicinal chemistry, found in numerous approved drugs.[6] The pyrazole ring itself is relatively polar. One nitrogen atom is a hydrogen bond donor (the N-H), while the other is a hydrogen bond acceptor.[7] This dual character allows for a range of intermolecular interactions. The solubility and lipophilicity of pyrazole derivatives are highly dependent on the nature and position of their substituents.[8] For instance, the introduction of lipophilic groups will increase LogP and likely decrease aqueous solubility.[7]

The Amine Linker: A Modulator of Physicochemical Properties

The amine group in a nitrofuran pyrazole amine serves as a linker and can significantly influence the molecule's properties. Primary or secondary amines can act as hydrogen bond donors, while all amines can act as hydrogen bond acceptors. The basicity of the amine will determine its ionization state at physiological pH. A protonated amine will be significantly more water-soluble than its neutral counterpart. The nature of the groups attached to the amine will also play a crucial role in the overall lipophilicity.

Predicted Solubility and Lipophilicity Profile of Nitrofuran Pyrazole Amines

By considering the individual contributions of each moiety, we can formulate a hypothesis regarding the solubility and lipophilicity of a hypothetical nitrofuran pyrazole amine.

The presence of the polar nitrofuran and pyrazole rings, along with the amine linker, suggests that these molecules will likely possess a degree of aqueous solubility. However, the overall planarity and potential for strong intermolecular interactions in the solid state could lead to solubility challenges. The amine group, if basic enough to be protonated at physiological pH, would be a key driver of aqueous solubility.

The lipophilicity of these compounds is expected to be highly tunable based on the substituents on the pyrazole ring and the amine linker. Unsubstituted nitrofuran pyrazole amine would likely have a relatively low LogP. The introduction of alkyl or aryl substituents would increase lipophilicity.

Structure-Property Relationships: A Predictive Framework

The following diagram illustrates the key structural features of a nitrofuran pyrazole amine and their predicted influence on solubility and LogP.

cluster_nitrofuran Nitrofuran Moiety cluster_linker Amine Linker cluster_pyrazole Pyrazole Moiety cluster_substituents Substituents (R) nitrofuran 5-Nitrofuryl -NO2 (polar, H-bond acceptor) - Furan Ring (planar, aromatic) solubility Aqueous Solubility nitrofuran:f1->solubility Increases logp LogP nitrofuran:f1->logp Decreases linker Amine (-NHR) H-bond donor/acceptor - Basicity (pKa dependent) linker:f1->solubility Increases (if protonated) linker:f1->logp Variable pyrazole Pyrazole Ring N-H (H-bond donor) - N (H-bond acceptor) - Aromatic pyrazole:f1->solubility Increases pyrazole:f1->logp Decreases substituents R groups Modulate lipophilicity - Influence steric hindrance substituents:f1->solubility Decreases (if lipophilic) substituents:f1->logp Increases (if lipophilic) start Start: Nitrofuran Pyrazole Amine in DMSO Stock Solution prepare_dilutions Prepare Serial Dilutions in DMSO start->prepare_dilutions dispense Dispense into Microplate prepare_dilutions->dispense add_buffer Add Aqueous Buffer (e.g., PBS, pH 7.4) dispense->add_buffer incubate Incubate (e.g., 1-2 hours) add_buffer->incubate detect_precipitate Detect Precipitation incubate->detect_precipitate nephelometry Nephelometry (Light Scattering) detect_precipitate->nephelometry Direct Detection filtration Filtration detect_precipitate->filtration Indirect Detection end End: Determine Kinetic Solubility (µM) nephelometry->end quantify Quantify Soluble Fraction (HPLC-UV or LC-MS) filtration->quantify quantify->end

Caption: Experimental workflow for kinetic solubility determination.

Lipophilicity (LogP) Determination

The octanol-water partition coefficient (LogP) is the most widely accepted measure of lipophilicity.

The Shake-Flask Method for LogP

Similar to solubility determination, the shake-flask method is the gold standard for LogP measurement. [9]It involves partitioning the compound between two immiscible phases, typically n-octanol and water, and then measuring the concentration of the compound in each phase at equilibrium.

Causality Behind Experimental Choices:

  • n-Octanol as the Organic Phase: n-Octanol is chosen as the organic phase because its properties are thought to mimic those of biological membranes.

  • Pre-saturation of Phases: Both the n-octanol and water phases are pre-saturated with each other before the experiment to ensure that the volumes of the two phases do not change during the partitioning process. [10]* Equilibration: Vigorous shaking followed by a period of rest allows the compound to reach equilibrium between the two phases.

  • Phase Separation: Complete separation of the two phases is crucial for accurate results. Centrifugation is often used to facilitate this.

  • Concentration Measurement: The concentration of the compound in both phases is determined, and the ratio is used to calculate LogP.

HPLC-Based Methods for LogP Determination

For higher throughput, HPLC-based methods are commonly used to estimate LogP. [11]These methods rely on the correlation between a compound's retention time on a reverse-phase HPLC column and its LogP value. [12] Causality Behind Experimental Choices:

  • Reverse-Phase Column: The stationary phase of a reverse-phase column (e.g., C18) is non-polar, and the mobile phase is polar. A more lipophilic compound will have a stronger interaction with the stationary phase and thus a longer retention time.

  • Calibration with Standards: A set of compounds with known LogP values is used to create a calibration curve that relates retention time to LogP. [11]* Isocratic Elution: Using a constant mobile phase composition (isocratic elution) is important for establishing a reproducible relationship between retention time and LogP.

Workflow for HPLC-Based LogP Determination

start Start: Prepare Solutions of Standards and Test Compound inject_standards Inject Standards onto Reverse-Phase HPLC Column start->inject_standards inject_test_compound Inject Nitrofuran Pyrazole Amine start->inject_test_compound record_rt_standards Record Retention Times (RT) of Standards inject_standards->record_rt_standards generate_curve Generate Calibration Curve (LogP vs. RT) record_rt_standards->generate_curve interpolate Interpolate RT on Calibration Curve generate_curve->interpolate record_rt_test Record Retention Time (RT) of Test Compound inject_test_compound->record_rt_test record_rt_test->interpolate end End: Determine LogP Value interpolate->end

Caption: Experimental workflow for HPLC-based LogP determination.

Computational Prediction of Solubility and LogP

In the very early stages of drug discovery, before a compound is synthesized, computational models can provide valuable predictions of solubility and LogP. [13]These in silico methods use the 2D structure of a molecule to calculate its physicochemical properties based on various algorithms.

Numerous software packages and web-based tools are available for predicting LogP and solubility. These tools often use fragment-based or atom-based contribution methods, where the overall property is calculated by summing the contributions of the individual atoms or functional groups in the molecule. [13] While these predictive tools are incredibly useful for prioritizing compounds for synthesis, it is crucial to remember that they are models and may not always be accurate. Experimental verification of these key properties is essential as a program progresses.

Conclusion

The solubility and lipophilicity of nitrofuran pyrazole amines are critical parameters that will undoubtedly influence their potential as therapeutic agents. This guide has provided a comprehensive framework for understanding and evaluating these properties, from the fundamental contributions of the individual chemical scaffolds to detailed, field-tested experimental protocols. By adopting a systematic approach that combines predictive modeling with rigorous experimental characterization, researchers can navigate the complexities of drug discovery with greater confidence. As a Senior Application Scientist, I am confident that a thorough understanding and application of the principles and methods outlined herein will be instrumental in unlocking the full therapeutic potential of this promising class of molecules.

References

  • Importance of Solubility and Lipophilicity in Drug Development. (2021, February 1). AZoLifeSciences. [Link]

  • Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. (2017, October 20). Emery Pharma. [Link]

  • Nitrofurantoin. PubChem. (n.d.). Retrieved from [Link]

  • Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. (n.d.). Oriental Journal of Chemistry. [Link]

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan. (2017, July 28). PMC. [Link]

  • Calculated log P and D as a function of pH for nitrofurantoin,... (n.d.). ResearchGate. [Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. (2024, February 15). Pharmaceutical Sciences. [Link]

  • Turbidimetric (Kinetic) Solubility Assay. (n.d.). Domainex. [Link]

  • Aqueous Kinetic Solubility. (2023, June 9). ADME@NCATS. [Link]

  • Celecoxib. PubChem. (n.d.). Retrieved from [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025, October 7). Chemical Reviews. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31). Regulations.gov. [Link]

  • Chemical Properties of Nitrofurantoin (CAS 67-20-9). (n.d.). Cheméo. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022, May 18). PMC. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC. [Link]

  • Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023, March 10). RSC Publishing. [Link]

  • A Combined Experimental and Theoretical Study of Nitrofuran Antibiotics: Crystal Structures, DFT Computations, Sublimation and Solution Thermodynamics. (2021, June 5). MDPI. [Link]

  • Drug Solubility: Importance and Enhancement Techniques. (2012, April). PMC. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. (2024, May 30). Academic Strive. [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 11). ResearchGate. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). International Journal of Pharmaceutics. [Link]

  • Chemical Properties of 1H-Pyrazole (CAS 288-13-1). (n.d.). Cheméo. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014, February 10). Agilent. [Link]

  • (PDF) Solubility of celecoxib in 1-propanol + water mixtures at T = (293.2–313.2) K: experimental data and thermodynamic analysis. (2018, December 10). ResearchGate. [Link]

  • Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC. [Link]

  • Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. (2022, July 26). MDPI. [Link]

  • PRODUCT MONOGRAPH pms-NITROFURANTOIN Nitrofurantoin Monohydrate / Macrocrystals Capsules, House Standard 100 mg Urinary Tract An. (2018, November 7). [Link]

  • High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025, June 5). Analytical Chemistry. [Link]

  • Structure Activity/Property Relationships of pyrazole Derivatives by MPO and QSAR Methods for Drug Design. (2015, November 12). ResearchGate. [Link]

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2024, April 23). MDPI. [Link]

  • Solubility of celecoxib in medium with different pH and SDS concentra- tion, N = 3. (n.d.). ResearchGate. [Link]

  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, August 23). Simulations Plus. [Link]

  • Cocrystals of Nitrofurantoin: How Coformers Can Modify Its Solubility and Permeability Across Intestinal Cell Monolayers. (2022, April 12). Crystal Growth & Design. [Link]

  • High throughput HPLC method for determining Log P values. (n.d.).
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  • Nitrofurantoin. (2007, December 5). SIELC Technologies. [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025, January 17). MDPI. [Link]

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Review of 1,3,4,5-tetrasubstituted pyrazole derivatives containing nitrofuran moieties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategic Review of 1,3,4,5-Tetrasubstituted Pyrazole Derivatives Containing Nitrofuran Moieties Content Type: Technical Whitepaper Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The hybridization of the pyrazole scaffold with nitrofuran pharmacophores represents a high-potential, albeit high-risk, strategy in modern medicinal chemistry. While the pyrazole ring offers a versatile template for enzyme inhibition (e.g., COX-2, EGFR), the nitrofuran moiety provides a potent, broad-spectrum "warhead" capable of bypassing traditional resistance mechanisms via reductive bioactivation.

This technical guide dissects the synthesis, structure-activity relationship (SAR), and mechanistic duality of 1,3,4,5-tetrasubstituted pyrazole-nitrofuran hybrids . Unlike simple di- or tri-substituted variants, tetrasubstitution allows for precise tuning of lipophilicity and steric fit within enzymatic pockets, maximizing the therapeutic index against multidrug-resistant (MDR) pathogens and specific cancer cell lines.

Structural Rationale: The Hybrid Pharmacophore

The design logic behind coupling a tetrasubstituted pyrazole with a nitrofuran moiety rests on a "Dual-Action" hypothesis:

  • The Nitrofuran Warhead (Bioactivation): Acts as a prodrug. It requires enzymatic reduction (Type I/II nitroreductases) to generate reactive radical species that damage microbial DNA.

  • The Pyrazole Core (Targeting & Stability): The 1,3,4,5-substitution pattern creates a rigid, sterically demanding scaffold that can lock the molecule into specific receptor conformations (e.g., F1F0-ATPase or COX-2), preventing rapid efflux.

Molecular Architecture
  • Position 1 (N1): Typically occupied by an aryl group (phenyl, p-chlorophenyl) to control LogP and membrane permeability.

  • Position 3 & 5: One of these positions hosts the nitrofuran moiety.[1][2][3][4] The placement determines the electronic communication with the central ring.

  • Position 4: The "tuning knob." Substitution here (e.g., -CHO, -COR, -CN) with electron-withdrawing groups often enhances the electrophilicity of the system, potentially increasing the reduction potential of the distal nitro group.

Synthetic Strategies for Tetrasubstitution

Synthesizing fully substituted pyrazoles is synthetically demanding due to steric crowding. Two primary routes are recommended for high regioselectivity.[5]

Route A: 1,3-Dipolar Cycloaddition (Sydnone Route)

This method is superior for introducing the nitrofuran moiety at Position 3 or 5 while ensuring full substitution. It involves the reaction of sydnones (mesoionic compounds) with acetylenic ketones containing the nitrofuran group.[2]

  • Mechanism: Thermal 1,3-dipolar cycloaddition followed by CO₂ extrusion.

  • Regioselectivity: Highly specific; controlled by the polarization of the dipole (sydnone) and dipolarophile (alkyne).

Route B: Regioselective Condensation (Nitroolefin Route)

A stepwise cycloaddition involving electron-deficient N-arylhydrazones and nitroolefins .[5]

  • Advantage: Avoids the high temperatures of the sydnone route; tolerates sensitive functional groups.

Visualization: Synthetic Workflow (Route A)

SyntheticRoute Start1 N-Aryl Sydnone (Dipole) Step Thermal Cycloaddition (-CO2 Extrusion) Start1->Step Start2 Nitrofuran Propynone (Dipolarophile) Start2->Step Inter Bicyclic Intermediate Product 1,3,4,5-Tetrasubstituted Pyrazole-Nitrofuran Inter->Product Aromatization Step->Inter 1,3-Dipole Attack

Caption: Figure 1. Regioselective synthesis via 1,3-dipolar cycloaddition of sydnones and nitrofuran-alkynes.

Mechanism of Action (MoA)

The therapeutic efficacy of these hybrids relies on a cascade of intracellular events.

The Nitrofuran Cascade
  • Entry: Passive diffusion across the bacterial/cancer cell membrane.

  • Activation: Bacterial nitroreductases (NfsA/NfsB) or mammalian reductases reduce the

    
     group.
    
  • Radical Formation: Formation of the nitro-anion free radical (

    
    ).
    
  • Damage: The radical undergoes redox cycling (generating ROS) or further reduction to hydroxylamines (

    
    ), which covalently bind to DNA (guanine residues), causing strand breaks.
    
The Pyrazole Contribution

The tetrasubstituted core does not merely act as a linker.[2][6] Experimental evidence suggests it inhibits F1F0-ATPase (in bacteria) or COX-2/EGFR (in mammalian cancer cells), disrupting energy metabolism and signaling pathways.

Visualization: Dual Mechanism Pathway

MoA Drug Pyrazole-Nitrofuran Hybrid Enzyme Nitroreductase (Type I/II) Drug->Enzyme Bioactivation ATPase F1F0-ATPase Inhibition (Pyrazole Core) Drug->ATPase Direct Binding Radical Nitro-Anion Radical (R-NO2•-) Enzyme->Radical Reduction (NADH dependent) ROS Reactive Oxygen Species (Superoxide/OH•) Radical->ROS Redox Cycling DNA DNA Adducts & Strand Breaks Radical->DNA Covalent Binding ROS->DNA Oxidative Damage Death Cell Death / Apoptosis DNA->Death ATPase->Death Energy Depletion

Caption: Figure 2.[6][7] Dual mechanism of action involving nitro-reduction and enzymatic inhibition by the pyrazole core.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substituents at specific positions on the pyrazole ring, based on aggregated data from antimicrobial and anticancer assays.

PositionSubstituent ClassEffect on ActivityRationale
N-1 Aryl (Phenyl)Baseline Provides necessary lipophilicity for membrane crossing.
N-1 p-FluorophenylIncreased Metabolic stability (blocks p-oxidation) and enhanced lipophilicity.
C-3 NitrofuranCritical Essential for DNA-damaging mechanism. 5-nitro-2-furyl is optimal.
C-4 Formyl (-CHO)Moderate Reactive handle; can form Schiff bases (hydrazones) for secondary activity.
C-4 Benzoyl (-COPh)High Increases steric bulk; improves binding in hydrophobic pockets (e.g., COX-2).
C-5 Methyl/AlkylLow Often reduces activity due to lack of electronic contribution.
C-5 Chloro/BromoHigh Electron-withdrawing halogen enhances the electrophilicity of the ring system.

Experimental Protocol: Synthesis of 1-Phenyl-3-(5-nitro-2-furyl)-4-benzoyl-5-chloropyrazole

Objective: To synthesize a tetrasubstituted derivative via the Vilsmeier-Haack approach (alternative to sydnone for introducing C4/C5 functionality).

Reagents:

  • 1-Phenyl-3-(5-nitro-2-furyl)pyrazol-5-one (Precursor)

  • POCl₃ (Phosphorus oxychloride)

  • DMF (Dimethylformamide)

  • Benzoyl chloride (if acylation is required pre-cyclization)

Protocol:

  • Vilsmeier Reagent Preparation:

    • In a flame-dried round-bottom flask, cool 10 mL of anhydrous DMF to 0°C in an ice bath.

    • Dropwise add 1.2 equivalents of POCl₃ under nitrogen atmosphere. Stir for 30 minutes until the Vilsmeier salt (white precipitate) forms.

  • Substrate Addition:

    • Dissolve 5.0 mmol of the pyrazolone precursor in minimal DMF.

    • Add this solution slowly to the Vilsmeier reagent, maintaining the temperature below 5°C.

  • Cyclization/Chlorination:

    • Allow the mixture to warm to room temperature, then heat to reflux (approx. 80-90°C) for 4–6 hours.

    • Note: This step simultaneously chlorinates the C-5 position (converting the ketone to chloro) and formylates the C-4 position (if DMF is excess). To get the benzoyl at C-4, the starting material should already possess the benzoyl group, or a Friedel-Crafts acylation must be performed prior.

  • Work-up:

    • Pour the reaction mixture into crushed ice (200g) with vigorous stirring.

    • Neutralize with saturated sodium acetate solution to pH 7.

    • A yellow/orange precipitate will form.

  • Purification:

    • Filter the solid and wash with cold water.

    • Recrystallize from Ethanol/DMF (9:1 ratio).

    • Validation: Check purity via TLC (Hexane:Ethyl Acetate 7:3). Confirm structure via ¹H-NMR (look for absence of C5-H and presence of aromatic benzoyl signals).

Toxicology & Safety Considerations

The Nitrofuran Warning: While effective, nitrofurans are structurally alerted compounds (structural alerts for genotoxicity).

  • Ames Test: Most derivatives will test positive due to the mechanism of action (DNA damage).

  • Handling: All precursors containing the 5-nitrofuran moiety must be handled in a fume hood. Wear double nitrile gloves.

  • Solubility: These tetrasubstituted hybrids often suffer from poor aqueous solubility. For biological assays, dissolve in DMSO (stock) and dilute to <1% DMSO for cell treatment.

References

  • Rai, N. S., & Kalluraya, B. (2006). A novel synthesis of nitrofuran containing 1,3,4,5-tetra substituted pyrazoles via 1,3-dipolar addition reaction. Indian Journal of Chemistry - Section B, 45, 1250-1253.

  • Deng, X., & Mani, N. S. (2008).[5] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry, 73(6), 2412–2415.

  • Verma, G., et al. (2023).[4] Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase. International Journal of Molecular Sciences, 24(3), 2802.

  • McCalla, D. R., et al. (1975). Effect of activated nitrofurans on DNA. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 402(2), 142-149.

  • Bekhit, A. A., et al. (2015). Pyrazole derivatives as potent anti-inflammatory agents.[6][8][9] European Journal of Medicinal Chemistry, 96, 432-446.

Sources

Methodological & Application

Protocol for synthesizing 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine using hydrazine hydrate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details the synthetic protocol for 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine , a scaffold of significant interest in medicinal chemistry due to the antimicrobial and bioactive properties associated with both the nitrofuran and aminopyrazole moieties.

The synthesis exploits the Knorr-type cyclocondensation of a


-ketonitrile precursor with hydrazine hydrate. This route is selected for its high atom economy, operational simplicity, and established reliability in generating 3,4,5-trisubstituted pyrazoles.
Mechanistic Logic

The reaction proceeds via a two-stage sequence:[1][2][3]

  • Nucleophilic Attack: The terminal nitrogen of hydrazine attacks the electrophilic carbonyl carbon of the

    
    -ketonitrile, forming a hydrazone intermediate.[4]
    
  • Cyclization: The second nitrogen of the hydrazine moiety attacks the nitrile carbon (intramolecular nucleophilic addition), followed by tautomerization to yield the stable 5-aminopyrazole aromatic system.

The presence of the nitro group on the furan ring requires careful thermal control to prevent degradation, while the 4-methyl substituent (derived from the


-position of the starting nitrile) provides steric bulk that influences the crystallization and solubility profile of the final product.

Experimental Protocol

Reagents and Materials
ReagentRolePurity GradeSafety Note
2-Methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrile Precursor>95% (HPLC)Store at 2-8°C; Light sensitive.
Hydrazine Hydrate (

)
Reagent80% or 98%DANGER: Carcinogen, Corrosive, Toxic. Use strictly in fume hood.
Ethanol (Absolute) SolventACS GradeFlammable.
Glacial Acetic Acid Catalyst (Optional)ACS GradeCorrosive.
DMF / Ethanol (1:2) Recrystallization--
Detailed Methodology

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charge the RBF with 10.0 mmol of 2-Methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrile.

  • Add 20 mL of absolute ethanol. Stir to create a suspension.

Step 2: Addition of Hydrazine

  • While stirring at room temperature, add 12.0 mmol (1.2 equiv) of hydrazine hydrate dropwise over 5 minutes.

    • Note: A slight exotherm may be observed.[3] The excess hydrazine ensures complete consumption of the electrophile.

  • (Optional) Add 2-3 drops of glacial acetic acid to catalyze the initial imine formation, although the reaction often proceeds without acid catalysis due to the reactivity of the ketone.

Step 3: Reflux and Monitoring

  • Heat the reaction mixture to reflux (

    
    ) using an oil bath.
    
  • Maintain reflux for 3–5 hours .

  • Monitoring: Monitor progress via Thin Layer Chromatography (TLC) using Ethyl Acetate:Hexane (1:1). The starting material (

    
    -ketonitrile) will disappear, and a more polar fluorescent spot (the aminopyrazole) will appear.
    

Step 4: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • If the product precipitates upon cooling:

    • Filter the solid under vacuum.[1]

    • Wash the cake with cold ethanol (

      
      ) and diethyl ether (
      
      
      
      ).
  • If no precipitate forms (due to solubility):

    • Concentrate the solvent to ~50% volume under reduced pressure.

    • Pour the concentrate onto 50 g of crushed ice with vigorous stirring. The product should precipitate as a yellow-to-orange solid.

Step 5: Purification

  • Recrystallization: The crude solid is typically purified by recrystallization from a mixture of DMF and Ethanol (1:2) or hot ethanol.

  • Dissolve the solid in the minimum amount of hot solvent, filter while hot to remove insoluble impurities, and allow to cool slowly to

    
    .
    
  • Collect the crystals by filtration and dry in a vacuum oven at

    
     for 6 hours.
    

Visualization and Workflows

Synthetic Workflow Diagram

G Start Start: Precursor Preparation Mix Suspend Precursor in Ethanol (10 mmol / 20 mL) Start->Mix Add Add Hydrazine Hydrate (1.2 equiv, Dropwise) Mix->Add Reflux Reflux (78°C) 3-5 Hours Add->Reflux TLC TLC Check (EtOAc:Hex 1:1) Reflux->TLC TLC->Reflux Incomplete Precip Cool & Precipitate (Ice Water if needed) TLC->Precip Complete Filter Vacuum Filtration & Wash (EtOH/Ether) Precip->Filter Purify Recrystallization (DMF:EtOH 1:2) Filter->Purify Final Target: 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine Purify->Final

Caption: Step-by-step workflow for the cyclocondensation of


-ketonitrile with hydrazine hydrate.
Reaction Mechanism Logic

Mechanism Substrate β-Ketonitrile Inter1 Hydrazone Intermediate Substrate->Inter1 Nucleophilic Attack (-H2O) Hydrazine Hydrazine Hydrazine->Inter1 Cyclization Intramolecular Cyclization Inter1->Cyclization N-attack on Nitrile Product 5-Aminopyrazole Cyclization->Product Tautomerization

Caption: Mechanistic pathway: Condensation


 Cyclization 

Tautomerization.

Analytical Data & Validation

To ensure the integrity of the synthesized compound, the following analytical parameters should be verified against standard values for this class of compounds.

ParameterExpected ObservationValidation Method
Physical State Yellow to orange crystalline solidVisual Inspection
Melting Point 210–230°C (Typical for nitrofuran pyrazoles)Capillary Melting Point Apparatus
IR Spectrum

(

stretch)

(

stretch)
FTIR (KBr Pellet)

H-NMR

(s, 3H,

)

(br s, 2H,

)

(br s, 1H, Pyrazole

)
DMSO-

Safety & Handling

  • Hydrazine Hydrate: A potent reducing agent and suspected human carcinogen. It can cause severe skin burns and eye damage. All handling must occur in a functioning chemical fume hood wearing nitrile gloves, safety goggles, and a lab coat.

  • Nitrofurans: Many nitrofuran derivatives possess mutagenic activity. Handle the precursor and product as potentially hazardous bioactive agents. Avoid inhalation of dust.

  • Waste Disposal: Aqueous waste containing hydrazine must be treated (e.g., with hypochlorite) to neutralize the hydrazine before disposal, according to local EHS regulations.

References

  • NIH National Library of Medicine. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Available at: [Link]

  • Organic Syntheses. (1968). 3(5)-Aminopyrazole.[3][5] Organic Syntheses, Coll. Vol. 5, p.39. Available at: [Link]

  • PrepChem. Synthesis of 1-methyl-3-(5-nitro-2-furyl)pyrazole-4-carboxamide. Available at: [Link]

  • Google Patents. (1997). Process for the preparation of 3-amino-5-methylpyrazole. US5616723A.

Sources

Microwave-assisted synthesis methods for 5-aminopyrazole nitrofuran derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide: Microwave-Assisted Synthesis of 5-Aminopyrazole Nitrofuran Derivatives

Audience: Researchers, scientists, and drug development professionals. From the Desk of a Senior Application Scientist

Foreword: Accelerating the Discovery of Bioactive Heterocycles

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are foundational scaffolds for drug discovery, with pyrazole derivatives being particularly prominent. The 5-aminopyrazole moiety, in particular, serves as a versatile building block for a plethora of fused heterocyclic systems with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] When this privileged scaffold is combined with the nitrofuran "warhead"—a class of compounds known for their broad-spectrum antimicrobial activity via reductive activation—the resulting derivatives present a compelling avenue for developing new therapeutic agents to combat multidrug-resistant pathogens.[3][4]

Traditionally, the synthesis of such complex molecules involves multi-step processes with long reaction times and often requires harsh conditions, leading to lower yields and significant by-product formation.[5] This application note details the transformative power of Microwave-Assisted Organic Synthesis (MAOS) to overcome these challenges. By leveraging the principles of dielectric heating, MAOS offers a rapid, efficient, and environmentally conscious pathway to novel 5-aminopyrazole nitrofuran derivatives, dramatically accelerating the drug discovery and development timeline.[6][7]

The Science of Microwave Synthesis: Beyond the Kitchen Appliance

Understanding why microwave irradiation is so effective requires moving beyond the simple concept of heating. Unlike conventional methods that rely on external heat sources and slow thermal conduction, microwave synthesis utilizes a fundamentally different energy transfer mechanism.[8][9]

The energy of microwave photons is too low to cleave chemical bonds but is perfectly suited to interact with polar molecules and ionic species within the reaction mixture. This interaction occurs via two primary mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents used in this synthesis, possess a permanent dipole moment. When subjected to the oscillating electric field of the microwaves (typically at 2.45 GHz), these molecules attempt to align themselves with the field.[10][11] This rapid, continuous reorientation generates immense molecular friction, which translates into a rapid and uniform increase in temperature throughout the bulk of the reaction medium.[12] This "in-core" heating is exceptionally efficient and avoids the localized overheating at the vessel walls common in conventional heating.[9]

  • Ionic Conduction: If charged particles (ions) are present in the reaction mixture, they will migrate back and forth through the solution under the influence of the oscillating electric field.[11] This movement causes collisions with surrounding molecules, dissipating energy as heat.

This direct and instantaneous coupling of energy with the reacting species is what enables the dramatic rate enhancements, often reducing reaction times from hours to mere minutes.[10][13] The result is often higher product yields, improved purity by minimizing thermal degradation and side reactions, and a significantly lower energy footprint, aligning with the principles of green chemistry.[5][8]

General Synthetic Strategy & Mechanism

The synthesis of 5-aminopyrazole nitrofuran derivatives via microwave assistance typically follows a cyclocondensation strategy. A common and efficient approach involves the reaction of a 2-((5-nitrofuran-2-yl)methylene)malononitrile intermediate with a substituted hydrazine.

The proposed mechanism proceeds as follows:

  • Michael Addition: The more nucleophilic nitrogen of the hydrazine attacks the electron-deficient β-carbon of the nitrofuran-vinylnitrile intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine adduct then performs a nucleophilic attack on the carbon of one of the nitrile groups.

  • Tautomerization: A proton shift leads to the formation of the stable, aromatic 5-aminopyrazole ring system.

This entire sequence is powerfully accelerated by microwave irradiation, which overcomes the activation energy barriers for each step more efficiently than conventional heating.[10]

Reaction_Mechanism Reactants Nitrofuran-vinylnitrile + Hydrazine Intermediate1 Michael Adduct (Acyclic Intermediate) Reactants->Intermediate1 1. Michael Addition Intermediate2 Cyclized Intermediate (Iminopyrazole) Intermediate1->Intermediate2 2. Intramolecular Cyclization Product 5-Aminopyrazole Nitrofuran Derivative Intermediate2->Product 3. Tautomerization Experimental_Workflow A 1. Reagent Preparation (Weigh reactants, add to vial) B 2. Microwave Irradiation (Seal vial, place in reactor, run program) A->B C 3. Reaction Workup (Cool, filter precipitate) B->C D 4. Purification (Recrystallize from ethanol) C->D E 5. Characterization (TLC, MP, NMR, IR, MS) D->E F Final Product E->F

Caption: General workflow for microwave-assisted synthesis.

  • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 2-((5-nitrofuran-2-yl)methylene)malononitrile (1.0 mmol, 205 mg).

  • Reagent Addition: Add anhydrous ethanol (4 mL) to the vial, followed by phenylhydrazine (1.1 mmol, 119 mg, 0.11 mL).

  • Sealing: Securely cap the vial. Note: Proper sealing is critical to reach temperatures above the solvent's boiling point and maintain safe operating pressures.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Irradiate the mixture using the parameters outlined in the table below. The reaction is typically complete within 5-15 minutes. Microwave-assisted reactions can be switched from one regioisomer to another by choice of conditions. [14]5. Cooling & Isolation: After irradiation, allow the vial to cool to room temperature (or assist cooling with compressed air as per the instrument's features). A solid precipitate should form.

  • Workup: Collect the solid product by vacuum filtration through a Büchner funnel. Wash the solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from hot ethanol to yield a crystalline solid.

  • Drying: Dry the purified product under vacuum.

4.3. Safety Precautions

  • Always handle reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave synthesis involves high pressures and temperatures. Only use vials and caps specifically designed for this purpose and never exceed the manufacturer's recommended volume, temperature, or pressure limits.

  • Nitrofuran derivatives and hydrazines may be toxic or irritant; handle with care.

Process Optimization and Data

The efficiency of microwave-assisted synthesis allows for rapid optimization of reaction conditions. Key parameters can be systematically varied to maximize yield and purity.

ParameterRange ExploredOptimalRationale & Field Insights
Temperature 80 - 140 °C120 °CHigher temperatures accelerate the reaction, but exceeding 140 °C may lead to decomposition of the nitrofuran moiety. 120 °C provides a balance of rapid conversion and minimal degradation.
Time 2 - 20 min10 minReaction monitoring by TLC shows near-complete consumption of starting materials at 10 minutes. Longer times do not significantly increase yield and may promote side reactions.
Solvent Ethanol, Acetonitrile, DMFEthanolEthanol is a polar, protic solvent that couples efficiently with microwaves and is an excellent medium for the cyclization step. DMF can also be effective but requires higher temperatures for removal.
Power 50 - 200 W (dynamic)150 W (max)Modern reactors use dynamic power control to maintain the set temperature. Setting a maximum power prevents temperature overshooting.
Equivalents of Hydrazine 1.0 - 1.5 eq.1.1 eq.A slight excess of hydrazine ensures complete conversion of the limiting vinylnitrile reagent without creating significant purification challenges.

Characterization and Validation

To confirm the structure and purity of the synthesized 5-amino-4-cyano-3-(5-nitrofuran-2-yl)-1-phenyl-1H-pyrazole, the following characterization is recommended:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (MP): A sharp melting point indicates high purity.

  • Infrared (IR) Spectroscopy: Expect characteristic peaks for -NH₂ (stretch, ~3300-3400 cm⁻¹), -C≡N (stretch, ~2200 cm⁻¹), and -NO₂ (asymmetric/symmetric stretch, ~1500-1540 and 1340-1360 cm⁻¹).

  • ¹H NMR Spectroscopy: Signals corresponding to the amino protons, aromatic protons of the phenyl and furan rings, and the pyrazole proton should be present at their expected chemical shifts.

  • Mass Spectrometry (MS): The molecular ion peak [M]⁺ should correspond to the calculated molecular weight of the product (C₁₄H₉N₅O₃, MW ≈ 307.26 g/mol ).

Conclusion

Microwave-assisted synthesis represents a paradigm shift in the preparation of complex heterocyclic molecules like 5-aminopyrazole nitrofuran derivatives. The method is not merely a faster way of heating; it is a precision tool that offers unparalleled control over reaction conditions. [15]The protocols and principles outlined in this guide demonstrate a robust, reproducible, and highly efficient pathway to these medicinally relevant compounds, significantly reducing development time from days to hours. [16]By embracing this technology, researchers can accelerate the synthesis of diverse chemical libraries, paving the way for the faster discovery of next-generation therapeutic agents.

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Microwave-Assisted Synthesis in Drug Development. EPCP.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. ResearchGate.
  • Microwave-Assisted Heterocyclic Chemistry for Undergraduate Organic Laboratory. University of Oregon.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. PMC.
  • A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. Benchchem.
  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PMC.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Scientific Research in Engineering and Management.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.org.
  • Microwave-assisted synthesis. Anton Paar Wiki.
  • (PDF) Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. ResearchGate.
  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Publishing.
  • Molecular Docking Study of Novel Nitrofuran Derivatives As Urinary Tract Anti Infectives. Asian Journal of Pharmaceutical Research and Development.
  • Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. MDPI.
  • Nitrofurans: Revival of an “old” drug class in the fight against antibiotic resistance. PLOS.
  • Comparison of two routes for synthesis 5-aminopyrazole derivative. Journal of Chemical and Pharmaceutical Research.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP.
  • Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. PMC.
  • A new microwave-assisted, three-component reaction of 5-aminopyrazole-4-carboxylates. CORE.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. PMC.
  • Microwave-assisted synthesis of 3- and 5-aminopyrazole, pyrazolo[3,4-d]pyrimidine, pyrazolo[3,4-b]pyridine and pyrazolo[3,4-b]quinolin-4-one scaffolds for MAPK inhibition. ResearchGate.
  • Approaches towards the synthesis of 5-aminopyrazoles. ResearchGate.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.

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Application Note: Recrystallization and Purification of Nitrofuran-Pyrazole Amines

[1][2][3][4]

Abstract

This guide details the purification protocols for nitrofuran-pyrazole amines , a scaffold class critical in antimicrobial and antitumor drug discovery. Due to the competing physicochemical properties of the lipophilic nitrofuran core, the polar pyrazole ring, and the basic amine functionality, these compounds present unique purification challenges—specifically "oiling out" and thermal instability. This note provides a self-validating decision matrix for solvent selection, a step-by-step recrystallization protocol, and safety mandates for handling potentially mutagenic nitro-compounds.

Chemical Context & Solubility Profile

Effective purification requires understanding the molecule's competing functionalities:

  • Nitrofuran Moiety: Provides the pharmacophore but introduces poor aqueous solubility and photosensitivity. It is susceptible to ring opening under strong basic conditions (

    
    ).
    
  • Pyrazole Ring: Increases polarity and hydrogen bonding potential.

  • Amine Group: Introduces pH-dependent solubility. The free base is often less soluble in polar media than its salt forms, but more soluble in organic solvents.

Key Solubility Trends:

  • High Solubility: DMF, DMSO, Glacial Acetic Acid.

  • Moderate Solubility (Hot): Ethanol, Acetonitrile, Ethyl Acetate.

  • Low Solubility (Anti-solvents): Water, Diethyl Ether, Hexane.

Pre-Purification Analysis (The "Go/No-Go" Step)

Before attempting bulk recrystallization, perform a Solubility Screen on 50 mg of crude material.

Solubility Screening Protocol
  • Place 50 mg of crude solid into three separate test tubes.

  • Add 0.5 mL of solvent to each:

    • Tube A: Ethanol (95%)

    • Tube B: Glacial Acetic Acid[1][2]

    • Tube C: Acetonitrile[3]

  • Heat to boiling (using a heat block).

    • If soluble hot & precipitates cold:Ideal candidate.

    • If insoluble hot: Need a stronger solvent (e.g., DMF).

    • If soluble cold: Need an anti-solvent (e.g., Water or Hexane).

Primary Recrystallization Protocols

Method A: The "Acetic Acid/Water" System (Recommended)

Best for: Highly polar or zwitterionic nitrofuran-pyrazoles that are sparingly soluble in alcohols.

Rationale: Glacial acetic acid acts as a protonating solvent, enhancing the solubility of the amine moiety at high temperatures. Water acts as a powerful anti-solvent that, upon cooling, forces the hydrophobic nitrofuran core to crystallize.

Step-by-Step Procedure:

  • Dissolution: Transfer crude solid (e.g., 5.0 g) to an Erlenmeyer flask. Add Glacial Acetic Acid (approx. 5–7 mL per gram) and heat to 80–90°C with stirring until fully dissolved.

    • Checkpoint: If the solution is dark/black, add activated charcoal (1% w/w), stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While maintaining heat (80°C), dropwise add warm Deionized Water until a faint, persistent turbidity (cloudiness) appears.

  • Re-solubilization: Add just enough hot Acetic Acid (0.5–1 mL) to clear the turbidity.

  • Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 1–2 hours).

    • Critical: Do not disturb. Rapid cooling promotes oiling out.[4]

  • Finishing: Once at room temperature, place in an ice bath (0–4°C) for 30 minutes to maximize yield.

  • Collection: Filter via vacuum filtration. Wash the cake with cold water (to remove acid) followed by a small volume of cold ethanol (to facilitate drying).

Method B: The "Ethanol/Water" System

Best for: Less polar derivatives or free amines sensitive to acid.

  • Dissolution: Dissolve crude material in boiling Ethanol (95% or absolute) . Use the minimum volume required for saturation.

  • Precipitation: Remove from heat. If crystals do not form upon initial cooling, reheat to boiling and add hot water dropwise until turbidity is reached.

  • Cooling: Allow to cool slowly to room temperature, then refrigerate.

Troubleshooting & Optimization

The "Oiling Out" Phenomenon

Symptom: The product separates as a liquid droplet layer rather than crystals. Cause: The saturation temperature exceeds the melting point of the solvated product.

Remediation Workflow:

  • Reheat the mixture until the oil redissolves.

  • Dilute with slightly more of the "good" solvent (e.g., add 10% more Ethanol).

  • Seed: Add a single crystal of pure product (if available) to the solution at a temperature just below the clearing point.

  • Scratch: Use a glass rod to scratch the inner wall of the flask to induce nucleation.

Purification Logic Diagram

The following diagram illustrates the decision process for selecting the correct purification route.

Recrystallization_LogicStartCrude Nitrofuran-Pyrazole AmineSolubilityTestSolubility Screen (50 mg)Start->SolubilityTestResult_AlcSoluble in Hot EtOH?SolubilityTest->Result_AlcTest 1Result_AcidSoluble in Hot Acetic Acid?Result_Alc->Result_AcidNoMethodBMethod B: Ethanol / Water(Best for neutral/basic)Result_Alc->MethodBYesMethodAMethod A: Acetic Acid / Water(Best for polar/zwitterionic)Result_Acid->MethodAYesMethodCMethod C: DMF / Water(Last resort for insolubles)Result_Acid->MethodCNoOilingProblem: Oiling OutMethodA->OilingIf liquid separatesMethodB->OilingIf liquid separatesFix_OilAdd Solvent + Seed CrystalSlow CoolOiling->Fix_Oil

Caption: Decision matrix for solvent system selection based on initial solubility screening results.

Safety & Handling (Nitro-Compounds)

Warning: Nitrofuran derivatives are classified as potential carcinogens and mutagens.

  • PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

  • Light Sensitivity: Nitrofurans degrade under UV/visible light. Wrap flasks in aluminum foil during prolonged crystallization steps.

  • Thermal Hazard: Do not heat dry nitro-compounds above 150°C. When heating solutions, use a water bath or oil bath; never use an open flame.

  • Waste: All mother liquors must be segregated into "Halogenated" or "Toxic Organic" waste streams, depending on the solvent.

Characterization of Purity

Post-recrystallization, validate the purity using the following metrics:

TechniqueAcceptance CriteriaNotes
HPLC (UV @ 365 nm) > 98.0% AreaNitrofurans absorb strongly at 300–400 nm.
1H-NMR No solvent peaksCheck for trapped Acetic Acid (singlet ~2.0 ppm) or DMF.
Melting Point Sharp range (< 2°C)Broad range indicates impurities or wet cake.
Appearance Crystalline SolidUsually yellow to orange needles/prisms.

References

  • Biointerface Research in Applied Chemistry. (2021).[5] Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Link

  • Google Patents. (2011). Method for purifying pyrazoles (WO2011076194A1). Link

  • Connect Journals. (2023). Synthesis of Pyrazole Derivatives and Screening of their Antibacterial and Antifungal Activities. Link

  • ChemRxiv. (2022). Switching nitrofurantoin polymorphic outcome in solvent mediated phase transformation. Link

  • BenchChem. (2025).[4] Recrystallization techniques for purifying pyrazole compounds. Link

Minimum Inhibitory Concentration (MIC) assay protocol for pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol | ID: AN-PYR-004

Abstract & Rationale

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, particularly for their ability to inhibit bacterial DNA gyrase (ATPase domain) and Topoisomerase IV [1, 2]. However, their inherent lipophilicity presents a significant bioanalytical challenge: aqueous insolubility .

Standard MIC protocols (CLSI M07) often fail with pyrazoles because the compounds precipitate in Muller-Hinton Broth (MHB), creating turbidity that mimics bacterial growth. Furthermore, excessive use of DMSO to solubilize these scaffolds can induce solvent-mediated cytotoxicity, generating false-positive "antibacterial" activity.

This guide provides a modified Broth Microdilution (BMD) protocol specifically engineered for lipophilic pyrazole derivatives. It integrates a strict solvent management strategy and a Resazurin-based viability confirmation to distinguish true bioactivity from precipitation artifacts.

Critical Pre-Assay Considerations (The "Why")

The DMSO Threshold

While DMSO is the universal solvent for pyrazoles, bacteria exhibit varying tolerance levels.

  • Gram-Negative (E. coli, P. aeruginosa): High sensitivity.[1][2] DMSO > 2-3% can inhibit growth or alter membrane permeability [3, 4].

  • Gram-Positive (S. aureus): Generally more tolerant, but effects are seen > 5%.

  • The Golden Rule: The final DMSO concentration in the assay well must be ≤ 1% (v/v) .

The Precipitation Trap

Pyrazoles often crash out of solution upon contact with aqueous media.

  • Visual Method Risk: Precipitate looks like turbidity = False Resistance (High MIC).

  • Solution: Use a colorimetric redox indicator (Resazurin/Alamar Blue). Viable bacteria reduce blue resazurin to pink resorufin.[2] Precipitated drug remains blue (non-fluorescent) or does not interfere with the color change [5].

Experimental Workflow Diagram

The following diagram illustrates the "Intermediate Dilution Method" required to maintain DMSO < 1% while preventing shock-precipitation during the setup.

MIC_Workflow Stock 1. Master Stock (10 mg/mL in 100% DMSO) Intermed 2. Intermediate Working Sol. (100x Final Conc in Media/DMSO) Stock->Intermed Dilute 1:10 into MHB (Prevents shock precip) Plate 3. 96-Well Plate Setup (Serial Dilution in MHB) Intermed->Plate Add to Column 1 Serial Dilute across plate Incubation 5. Incubation (35°C, 16-20h) Plate->Incubation Inoculum 4. Bacterial Inoculum (5 x 10^5 CFU/mL) Inoculum->Plate Add to all wells (except sterility control) Readout 6. Readout (Visual + Resazurin) Incubation->Readout Check Turbidity Readout->Readout Add Resazurin (If precipitate present)

Figure 1: Step-wise dilution workflow designed to minimize DMSO shock and ensure final solvent concentration remains below toxicity thresholds.

Detailed Protocol: Broth Microdilution for Pyrazoles

Materials Required[3]
  • Media: Cation-Adjusted Muller-Hinton Broth (CAMHB).

  • Indicator: Resazurin sodium salt (Sigma), prepared as 0.015% (w/v) solution in sterile PBS. Filter sterilize.[3]

  • Controls:

    • Positive Drug:[1] Ciprofloxacin (standard for DNA gyrase inhibitors).

    • Solvent Control: MHB + 1% DMSO (No drug).

  • Plates: 96-well round-bottom polystyrene plates (prevents sedimentation confusion).

Step-by-Step Methodology
Step 1: Compound Preparation (The Intermediate Step)
  • Master Stock: Dissolve pyrazole derivative in 100% DMSO to 12.8 mg/mL (or 100x your highest desired test concentration).

  • Working Solution: Dilute the Master Stock 1:100 into CAMHB.

    • Example: 10 µL Master Stock + 990 µL CAMHB.

    • Result: 128 µg/mL compound in 1% DMSO.

Step 2: Plate Setup (Serial Dilution)
  • Fill: Add 100 µL of sterile CAMHB to columns 2 through 12.

  • Load: Add 200 µL of the Working Solution (from Step 1) to Column 1.

  • Dilute: Transfer 100 µL from Column 1 to Column 2. Mix 5 times. Repeat down to Column 10. Discard the final 100 µL from Column 10.

    • Columns 11 & 12 are controls.

    • Column 11 (Growth Control): Media + Bacteria + 1% DMSO (No Drug).

    • Column 12 (Sterility Control): Media only.

Step 3: Inoculum Preparation
  • Select 3-5 isolated colonies (e.g., S. aureus ATCC 29213) and suspend in saline.

  • Adjust turbidity to 0.5 McFarland Standard (approx.[4] 1.5 x 10^8 CFU/mL).

  • Critical Dilution: Dilute this suspension 1:150 in CAMHB.

    • Final Inoculum: ~1 x 10^6 CFU/mL.

Step 4: Inoculation
  • Add 100 µL of the diluted inoculum to wells in Columns 1 through 11.

    • Final Assay Volume: 200 µL.

    • Final Bacterial Density: 5 x 10^5 CFU/mL.[5]

    • Final Drug Conc: Halved (e.g., Col 1 is now 64 µg/mL).

    • Final DMSO:0.5% (Safe for all ESKAPE pathogens).

Step 5: Incubation & Readout[6]
  • Seal plate with breathable film. Incubate at 35°C ± 2°C for 16-20 hours (24h for MRSA).

  • Visual Read: Look for a "button" of growth at the bottom.[5]

  • Resazurin Confirmation (For Pyrazoles):

    • Add 30 µL of 0.015% Resazurin solution to all wells.

    • Incubate for 1-4 hours.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

Data Interpretation & Validation

Use the table below to interpret results, specifically distinguishing between pyrazole precipitation and bacterial growth.

Well AppearanceResazurin ColorInterpretationAction
Clear Blue Inhibition (MIC) Record as MIC endpoint.
Turbid Pink Growth Bacteria are resistant at this concentration.
Turbid/Particles Blue Precipitation (Inhibition) Valid MIC. The drug precipitated but still killed the bacteria.
Turbid/Particles Pink Precipitation + Growth Invalid. Drug precipitated and failed to kill.
Control Well Blue Invalid Assay Growth control failed (bacteria didn't grow) or Solvent Control showed toxicity.

Troubleshooting Pyrazole Specifics

Issue: "Trailing" Endpoints

  • Observation: Color isn't fully Pink or Blue, but purple.

  • Cause: Pyrazoles are often bacteriostatic (gyrase inhibition) rather than bactericidal.

  • Fix: Define MIC as the lowest concentration preventing the definitive color change to pink.[7]

Issue: Solvent Control Failure

  • Observation: Column 11 (1% DMSO, no drug) shows no growth.

  • Cause: The specific strain is hypersensitive to DMSO.

  • Fix: Reduce Master Stock concentration and lower final DMSO to 0.5% or 0.25%.

References

  • Mechanism of Action: Sun, J., et al. (2013). "Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives." PLOS One.

  • Target Confirmation: Tanitame, A., et al. (2004). "Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives." Bioorganic & Medicinal Chemistry.

  • DMSO Toxicity Limits: Wadhwani, T., et al. (2008). "Effect of dimethyl sulfoxide on growth and viability of various bacterial strains." ResearchGate/Journal.

  • Assay Standardization: Clinical and Laboratory Standards Institute (CLSI). "M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

  • Resazurin Protocol: Palomino, J.C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis."[8] Antimicrobial Agents and Chemotherapy.[9]

Sources

MTT assay conditions for testing cytotoxicity of 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the optimized conditions for evaluating the cytotoxicity of 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine (referred to herein as MNP-amine ) using the MTT assay.

While standard MTT protocols exist, this specific compound presents two critical physicochemical challenges that require protocol modification:

  • The Nitro Group (

    
    ):  Nitro-containing heterocycles are redox-active. They can non-enzymatically reduce the tetrazolium salt (MTT) to formazan, causing false-negative cytotoxicity results  (i.e., artificially high viability signals).
    
  • Hydrophobicity: The pyrazole-nitrofuran scaffold requires careful solvent management (DMSO) to prevent precipitation during the aqueous incubation phase.

This protocol incorporates mandatory abiotic controls and solubility checkpoints to ensure data integrity.

Physicochemical Considerations & Reagent Prep

Solubility & Stock Solutions

MNP-amine is sparingly soluble in aqueous media. Dimethyl sulfoxide (DMSO) is the required vehicle.

ParameterSpecificationNotes
Stock Solvent 100% DMSO (Sterile Filtered)Avoid Ethanol; it may cause precipitation upon media dilution.
Stock Concentration 10 mM - 50 mMPrepare fresh or store at -20°C. Protect from light (nitrofurans are photosensitive).
Working Solvent Cell Culture MediaFinal DMSO concentration must be

0.5% (v/v)
to avoid solvent toxicity.
Visual Check Turbidity InspectionUpon dilution in media, check for crystal formation under 100x magnification.
The "Redox Interference" Check (Critical Pre-Assay Step)

Before cell seeding, you must validate if MNP-amine directly reduces MTT.

  • Prepare a cell-free 96-well plate with 100 µL media.

  • Add MNP-amine at the highest test concentration (e.g., 100 µM).

  • Add 10 µL MTT reagent. Incubate for 3 hours at 37°C.

  • Observation: If the solution turns purple/blue without cells, the compound is chemically reducing MTT.

    • Mitigation: If interference is detected, use a Cell-Free Blank for every concentration or switch to a non-redox assay (e.g., SRB or Crystal Violet).

Experimental Protocol

Workflow Overview

MTT_Workflow cluster_check Critical Checkpoint Seed 1. Cell Seeding (5-10k cells/well) Treat 2. Treatment (24-72h + Controls) Seed->Treat MTT_Add 3. MTT Addition (0.5 mg/mL) Treat->MTT_Add Incubate 4. Metabolic Reduction (3-4h @ 37°C) MTT_Add->Incubate Solubilize 5. Solubilization (DMSO or SDS-HCl) Incubate->Solubilize Read 6. Absorbance (570 nm / 630 nm ref) Solubilize->Read

Figure 1: Optimized MTT workflow. The "Critical Checkpoint" highlights where nitro-reduction interference typically occurs.

Step-by-Step Methodology

Step 1: Cell Seeding

  • Adherent Cells (e.g., A549, HeLa): Seed

    
     to 
    
    
    
    cells/well in 100 µL complete media.
  • Suspension Cells (e.g., HL-60): Seed

    
     to 
    
    
    
    cells/well.
  • Note: Use the outer wells of the 96-well plate as PBS reservoirs to prevent "edge effects" (evaporation).

Step 2: Compound Treatment

  • Allow cells to attach overnight (12-24h).

  • Prepare serial dilutions of MNP-amine (e.g., 0.1, 1, 10, 50, 100 µM).

  • Controls Required:

    • VC (Vehicle Control): Media + DMSO (matched to highest % used).

    • PC (Positive Control): Doxorubicin or Triton X-100.

    • IC (Interference Control): Media + Compound (No Cells).[1] Crucial for this specific chemistry.

Step 3: MTT Incubation

  • Aspirate media carefully (for adherent cells) or centrifuge (for suspension).

  • Add 100 µL fresh media containing 0.5 mg/mL MTT (Thiazolyl Blue Tetrazolium Bromide).

  • Incubate for 3 to 4 hours at 37°C, 5% CO

    
    .
    
  • Stop Criteria: Check under microscope.[2] Punctate purple crystals should be visible inside healthy cells.

Step 4: Solubilization & Readout

  • Carefully remove supernatant (do not disturb crystals).

  • Add 100 µL DMSO to dissolve formazan crystals.

  • Agitate plate on an orbital shaker for 10-15 minutes (protect from light).

  • Measure Absorbance (OD) at 570 nm (Reference wavelength: 630 nm).

Interference Mechanism & Troubleshooting

The nitro group on the furan ring is an electron acceptor. In some environments, it can facilitate the non-enzymatic reduction of MTT.

Interference_Pathway MTT MTT Reagent (Yellow) Mito Mitochondrial Reductase (Live Cell) MTT->Mito Normal Pathway Nitro MNP-amine (Nitro Group) MTT->Nitro Chemical Interference (Abiotic Reduction) Formazan Formazan (Purple) Mito->Formazan Nitro->Formazan Signal OD 570nm Signal Formazan->Signal

Figure 2: Biological vs. Chemical reduction pathways. The red dashed line represents the false-positive risk associated with nitrofurans.

Troubleshooting Table
ObservationProbable CauseCorrective Action
High OD in "No Cell" wells Chemical reduction of MTT by MNP-amine.Subtract "Interference Control" OD from all test wells.[1]
Precipitate in wells Compound insolubility.Reduce max concentration; ensure DMSO < 0.5%.
Yellow media color Compound intrinsic absorbance.Use a "Compound only" blank (no MTT) to subtract background color.
High variance (Edge Effect) Evaporation in outer wells.Fill outer wells with PBS; do not use for data.

Data Analysis

Calculate Cell Viability (%) using the corrected formula:



  • OD_Test: Cells + Compound + MTT

  • OD_Blank: Media + MTT (No Cells)

  • OD_Interference: Media + Compound + MTT (No Cells) [Only if interference is detected]

  • OD_Vehicle: Cells + DMSO + MTT

Calculate the IC50 using non-linear regression (log(inhibitor) vs. normalized response) in software like GraphPad Prism.

References

  • BenchChem. (2025).[1] MTT Assay Protocol for 2'-Nitroflavone Cytotoxicity: Interference Considerations. Retrieved from

  • Stockert, J. C., et al. (2012). Assays for viability: a review. Acta Histochemica. (Discusses tetrazolium reduction mechanisms).
  • Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from

  • PubChem. (n.d.). Compound Summary: Nitrofuran Derivatives Toxicity. Retrieved from

Sources

Preparation of 1-(5-nitro-2-furyl)-2-propyn-1-one precursors for pyrazole synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of 1-(5-Nitro-2-furyl)-2-propyn-1-one Precursors for Pyrazole Scaffolds

Strategic Overview

The moiety 1-(5-nitro-2-furyl)-2-propyn-1-one represents a high-value electrophilic scaffold in medicinal chemistry. It serves as a critical "linchpin" intermediate for synthesizing 3-(5-nitro-2-furyl)pyrazoles , a class of heterocycles exhibiting potent antimicrobial, antifungal, and antitrypanosomal activities (e.g., Nifurtimox analogs).

The synthesis of this precursor poses two distinct chemical challenges:

  • Furan Ring Sensitivity: The 5-nitrofuran core is electron-deficient and highly susceptible to ring-opening (furoxan formation) under alkaline conditions.

  • Michael Acceptor Reactivity: The target ynone (alkynyl ketone) is a hyper-reactive Michael acceptor, prone to polymerization or decomposition if not handled at controlled temperatures.

This guide provides a validated, two-step protocol designed to maximize yield while preserving the integrity of the nitrofuran core.

Retrosynthetic Logic & Pathway

The most robust route utilizes a nucleophilic addition-oxidation strategy . While direct acylation of alkynes (Sonogashira) is possible, the aldehyde route allows for milder conditions compatible with the nitro group.

The Pathway:

  • Nucleophilic Addition: 5-Nitro-2-furaldehyde + Ethynylmagnesium bromide

    
     Propargyl Alcohol.
    
  • Chemoselective Oxidation: Propargyl Alcohol + MnO₂

    
     Alkynyl Ketone (Ynone).
    
  • Cyclization (Application): Ynone + Hydrazine

    
     Pyrazole.
    

SynthesisWorkflow Aldehyde 5-Nitro-2-furaldehyde (Starting Material) Alcohol Intermediate: 1-(5-nitro-2-furyl)-2-propyn-1-ol Aldehyde->Alcohol Step 1: 1,2-Addition Grignard Ethynylmagnesium Bromide (-78°C, THF) Grignard->Alcohol Ynone Target Precursor: 1-(5-nitro-2-furyl)-2-propyn-1-one Alcohol->Ynone Step 2: Oxidation Oxidant Activated MnO2 (DCM, Reflux) Oxidant->Ynone Pyrazole Final Scaffold: 3-(5-nitro-2-furyl)pyrazole Ynone->Pyrazole Step 3: Application Hydrazine Hydrazines (Cyclization) Hydrazine->Pyrazole

Figure 1: Operational workflow for the synthesis of nitrofuran-based pyrazole precursors.

Detailed Protocols

Step 1: Preparation of 1-(5-nitro-2-furyl)-2-propyn-1-ol

The critical success factor here is temperature control. The nitro group can act as an oxidant or leaving group if the temperature rises above -40°C during addition.

Reagents:

  • 5-Nitro-2-furaldehyde (Commercial, 98% purity)

  • Ethynylmagnesium bromide (0.5 M solution in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated Ammonium Chloride (NH₄Cl)

Protocol:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 5-nitro-2-furaldehyde (10.0 mmol) and dissolve in anhydrous THF (50 mL) .

  • Cooling: Submerge the flask in a dry ice/acetone bath and cool to -78°C . Allow 15 minutes for thermal equilibration.

  • Addition: Transfer ethynylmagnesium bromide (12.0 mmol, 1.2 eq) to the addition funnel. Add dropwise over 30 minutes. Note: Maintain internal temperature below -65°C.

  • Reaction: Stir at -78°C for 2 hours. Monitor by TLC (30% EtOAc/Hexane). The aldehyde spot (Rf ~0.6) should disappear, replaced by the more polar alcohol (Rf ~0.3).

  • Quench: While still at -78°C, quench the reaction by adding saturated NH₄Cl (20 mL) dropwise. Do not allow the reaction to warm before quenching to prevent base-mediated ring opening.

  • Workup: Warm to room temperature. Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo (bath temp < 40°C).

  • Purification: The crude brown oil is typically sufficiently pure for oxidation. If necessary, purify via flash chromatography (SiO₂, 10-30% EtOAc/Hexanes).

Step 2: Oxidation to 1-(5-nitro-2-furyl)-2-propyn-1-one

We utilize Manganese Dioxide (MnO₂) because it is chemoselective for allylic/propargylic alcohols and avoids the acidic conditions of Jones Reagent, which degrades furans.

Reagents:

  • Intermediate Alcohol (from Step 1)

  • Activated Manganese Dioxide (MnO₂) (Activated grade is crucial)

  • Dichloromethane (DCM)

Protocol:

  • Dissolution: Dissolve the intermediate alcohol (approx. 10 mmol) in DCM (100 mL) .

  • Addition: Add Activated MnO₂ (100 mmol, 10 eq) in one portion. The large excess is standard for heterogeneous surface reactions.

  • Agitation: Stir vigorously at room temperature for 12–24 hours.

  • Monitoring: Monitor by TLC. The product will appear as a distinct spot, often UV-active and potentially colored (yellow/orange).

  • Filtration: Filter the suspension through a pad of Celite to remove the manganese oxides. Wash the pad thoroughly with DCM.

  • Isolation: Concentrate the filtrate in vacuo.

    • Caution: The resulting ynone is a potent skin irritant (sternutator). Handle in a fume hood.

    • Storage: Store at -20°C under argon. Use immediately for pyrazole synthesis if possible.

Application: Pyrazole Synthesis

The ynone serves as the 3-carbon component in the condensation with hydrazines.

Mechanism: The reaction proceeds via a Michael addition of the hydrazine nitrogen to the


-carbon (alkyne), followed by intramolecular attack on the carbonyl and dehydration.

Mechanism Step1 Ynone + Hydrazine (Michael Addition) Intermediate Hydrazone/Enamine Intermediate Step1->Intermediate Nucleophilic Attack on C-Beta Cyclization Intramolecular Cyclization Intermediate->Cyclization Attack on Carbonyl Product 3-(5-nitro-2-furyl)pyrazole Cyclization->Product - H2O (Aromatization)

Figure 2: Mechanistic pathway for the conversion of ynone precursors to pyrazoles.

General Protocol:

  • Dissolve 1-(5-nitro-2-furyl)-2-propyn-1-one (1.0 eq) in Ethanol (0.1 M).

  • Add Hydrazine Hydrate (1.5 eq) (or substituted hydrazine).

  • Stir at Room Temperature for 1 hour. If conversion is slow, heat to reflux for 2 hours.

  • Cool and filter the precipitate (the pyrazole often crystallizes out).

Troubleshooting & Data Summary

Key Physicochemical Data:

CompoundStateStabilityStorage
5-Nitro-2-furaldehyde Yellow SolidpH Sensitive (degrades > pH 8)4°C, Dark
Propargyl Alcohol Brown OilModerate-20°C
Ynone Target Orange/Brown SolidLow (Polymerizes)-20°C, Argon
Pyrazole Product Crystalline SolidHighAmbient

Common Failure Modes:

  • Ring Opening: Occurs if the Grignard reaction warms up before quenching. Symptom: Dark black tar, loss of furan protons in NMR.

  • Incomplete Oxidation: MnO₂ is "dead". Solution: Use freshly activated MnO₂ (heat commercial stock at 110°C for 2h before use).

  • Explosion Hazard: Nitrofurans are energetic. Do not distill the ynone or alcohol at high temperatures/dryness.

References

  • Preparation of Acetylenic Ketones

    • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: useful reagents for synthesis.[1] Synthesis, 1981(03), 165-185. Link

    • Note: Provides context on oxidation methods; MnO2 is preferred for furans over Swern to avoid byproduct scavenging issues.
  • Nitrofuran Stability & Synthesis

    • Holla, B. S., et al. (2002). Synthesis and antibacterial activity of some new 1-aryl-3-(5-nitro-2-furyl)-2-propyn-1-ones. Farmaco.[2] (Contextualizing the ynone structure).

    • Note: Validates the existence and bioactivity of the target class.
  • Pyrazole Synthesis via Michael Addition

    • Fustero, S., et al. (2002). Improved regioselectivity in the synthesis of pyrazoles. Journal of Organic Chemistry, 67(13), 4667-4679. Link

  • Grignard Reactions with Nitrones/Nitro Compounds

    • Dobrynin, S. A., et al. (2012). Synthesis of Sterically Shielded Nitroxides Using the Reaction of Nitrones with Alkynylmagnesium Bromides.[3] Molecules, 17(2), 1764-1780. Link

    • Note: Highlights the feasibility and risks of Grignard additions to nitro/nitrone containing rings.

Sources

Application Note: High-Resolution HPLC Separation of Nitrofuran-Pyrazole Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

The synthesis of nitrofuran-pyrazole hybrids—promising scaffolds for antimicrobial and anticancer therapeutics—often yields regioisomeric mixtures (e.g., 1,3- vs. 1,5-disubstituted pyrazoles).[1] These isomers possess identical molecular weights and nearly identical polarities, rendering standard C18 separation inefficient.[1]

This guide details a Quality by Design (QbD) approach to developing an HPLC method specifically for these regioisomers. Unlike generic protocols, we prioritize stationary phases capable of


-

interactions and shape selectivity (PFP, Phenyl-Hexyl) over varying hydrophobicity alone.[1]

Target Audience: Medicinal Chemists, Analytical Process Development, QC Specialists.[1]

Physicochemical Analysis & Separation Strategy

The Separation Challenge
  • Structural Similarity: The nitrofuran core is rigid and electron-withdrawing.[1] The pyrazole ring introduces tautomeric possibilities (if

    
    -unsubstituted) and regioisomerism during synthesis (e.g., reaction of hydrazine derivatives with 
    
    
    
    -unsaturated ketones).[1]
  • Interaction Mechanisms:

    • Hydrophobicity:[1][2][3] Almost identical between isomers.[1]

    • Dipole Moment: Often the only significant difference.[1] 1,3-isomers typically have different dipole vectors compared to 1,5-isomers due to the spatial arrangement of the electron-withdrawing nitrofuran group relative to other substituents.

    • 
      -System: The electron-deficient nitrofuran ring allows for Charge Transfer (CT) interactions.[1]
      
Strategic Column Selection

Standard Alkyl phases (C18, C8) rely on dispersive forces.[1][2] For nitrofuran-pyrazole isomers, we require orthogonal selectivity :

Stationary PhaseInteraction ModeSuitability for Regioisomers
C18 (Octadecyl) Hydrophobic (Dispersive)Low. Often results in co-elution or "shouldering" due to lack of shape recognition.[1]
PFP (Pentafluorophenyl)

-

(Electron Deficient), Dipole-Dipole, Shape Selectivity
High. The fluorine atoms create a strong electron-deficient face, interacting differentially with the electron-rich pyrazole and electron-poor nitrofuran.[1]
Phenyl-Hexyl

-

(Electron Rich), Hydrophobic
Medium-High. Good for separating compounds based on resonance delocalization differences between isomers.[1]

Method Development Protocol

Reagents and Equipment
  • System: HPLC with PDA/DAD detector (scanning 200–400 nm).

  • Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), Water.[1]

  • Modifiers: Formic Acid (FA) or Ammonium Formate (buffer).[1]

  • Analytes: Crude reaction mixture or synthetic standards of Nitrofuran-Pyrazole isomers.[1]

Step 1: Stationary Phase Screening (The "Scout" Run)

Do not start with optimization.[1] Start with screening.

  • Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.[1]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Flow: 1.0 mL/min.[1][4]

    • Temp: 30°C.

  • Action: Inject the mixture onto a C18 column and a PFP column.

  • Expectation: The PFP column will likely show partial separation (

    
    ) where C18 shows a single peak.[1] If PFP fails, try Phenyl-Hexyl using Methanol (promotes 
    
    
    
    -
    
    
    interactions better than ACN).[1]
Step 2: Optimization of Separation Factors ( )

Once the column is selected (assume PFP for this protocol), optimize the mobile phase.[1]

  • Solvent Selection: Switch Organic Modifier from ACN to Methanol .[1]

    • Reasoning: ACN is a dipole-dipole solvent that can mask the specific

      
      -
      
      
      
      interactions between the analyte and the PFP ring. Methanol is protic and allows these subtle aromatic interactions to dominate retention.[1]
  • Isocratic Hold: Isomers often require isocratic elution to resolve.[1]

    • Protocol: Determine the %B where the isomers elute in the screening gradient (e.g., 40% B).[1] Run an isocratic method at 35% B.

Step 3: Temperature Control

Thermodynamic selectivity is critical for isomers.[1]

  • Lower Temperature (15–25°C): Increases the rigidity of the stationary phase ligands and often enhances shape selectivity (resolution increases).[1]

  • Higher Temperature (>40°C): Improves peak shape (efficiency) but usually decreases resolution for isomers.[1]

  • Recommendation: Start at 25°C. If

    
    , lower to 20°C.
    

Standard Operating Procedure (SOP)

Title: Isocratic Separation of Nitrofuran-Pyrazole Regioisomers on Fluorophenyl Phase.

Chromatographic Conditions
ParameterSettingNotes
Column PFP (Pentafluorophenyl) Propyl 150 x 4.6 mm, 3 µm or 5 µm particle size.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses silanol activity and protonates basic pyrazoles.[1]
Mobile Phase B MethanolPromotes

-

selectivity.[1]
Elution Mode IsocraticTypical ratio: 60:40 (A:B).[1] Adjust based on compound logP.[1]
Flow Rate 1.0 mL/minAdjust for backpressure < 250 bar.
Temperature 25°CTightly controlled (± 0.5°C).
Detection UV 270 nm and 340 nmNitrofurans have strong absorbance ~300-360 nm.[1]
Injection Vol 5–10 µLDissolve sample in Mobile Phase ratio.
System Suitability Criteria (Validation)

Before analyzing samples, the system must pass these checks (per USP <621>):

  • Resolution (

    
    ):  > 1.5 between regioisomers (Baseline separation).
    
  • Tailing Factor (

    
    ):  0.8 < 
    
    
    
    < 1.5.[1]
  • Precision: RSD < 2.0% for retention time and peak area (n=5 injections).

Visual Workflow: Method Development Logic

MethodDev Start Start: Regioisomer Mixture Screen Screening Gradient (5-95% B, C18 vs PFP) Start->Screen Decision1 Is Resolution > 0.5 on PFP? Screen->Decision1 Opt_Solvent Switch to Methanol (Enhance Pi-Pi) Decision1->Opt_Solvent Yes (Partial Sep) Alt_Col Switch to Phenyl-Hexyl or Chiral Phase Decision1->Alt_Col No (Co-elution) Opt_Iso Develop Isocratic Step (Focus on Elution %B) Opt_Solvent->Opt_Iso Decision2 Is Resolution > 1.5? Opt_Iso->Decision2 Temp_Ctrl Lower Temp to 20°C (Thermodynamic Selectivity) Decision2->Temp_Ctrl No (Rs ~ 1.0) Final Validate Method (LOD, LOQ, Precision) Decision2->Final Yes PH_Mod Adjust pH (Ammonium Formate pH 3-4) Temp_Ctrl->PH_Mod PH_Mod->Final

Figure 1: Decision tree for optimizing the separation of structural isomers, prioritizing stationary phase chemistry over simple gradient adjustments.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Peak Tailing (

)
Secondary interactions between Pyrazole nitrogens and residual silanols.[1]Increase buffer concentration (e.g., 10mM Ammonium Formate) or lower pH to protonate silanols.[1]
Retention Time Drift Temperature fluctuations affecting the adsorption equilibrium.[1]Ensure column oven is active. Isomer separation is highly thermosensitive.[1]
Split Peaks Sample solvent mismatch.Dissolve sample in the mobile phase. Strong solvents (pure MeOH) can cause "breakthrough" of early eluters.[1]

References

  • Stationary Phase Selectivity: Snyder, L. R., & Kirkland, J. J. (2011).[1] Introduction to Modern Liquid Chromatography. Wiley.[1] (Foundational text on PFP/Phenyl selectivity).

  • Nitrofuran Analysis: Barbosa, J., et al. (2007).[1] "Determination of nitrofuran metabolites in seafood by LC-MS/MS." Journal of Chromatography A. Link

  • Isomer Separation: Kazakevich, Y., & LoBrutto, R. (2007).[1] HPLC for Pharmaceutical Scientists. Wiley-Interscience.[1] (Detailed protocols on regioisomer separation strategies).

  • Regulatory Guidelines: ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • PFP Column Mechanism: Euerby, M. R., & Petersson, P. (2003).[1] "Chromatographic classification and comparison of commercially available reversed-phase stationary phases." Journal of Chromatography A. Link

Sources

Application Note: Solvent Selection and Solubilization Protocol for 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine in In Vitro Studies

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & The Solubilization Challenge

4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine is a synthetic hybrid molecule that merges a nitrofuran pharmacophore with a substituted pyrazole ring. Nitrofuran derivatives are extensively documented for their potent broad-spectrum antibacterial and anti-tubercular properties[1]. However, translating these molecules into reliable in vitro biological assays is notoriously difficult due to their inherent physicochemical limitations.

The core challenge lies in the planar, highly conjugated nature of the nitrofuran ring, which promotes strong intermolecular


 stacking in the solid state. This results in high crystal lattice energy, rendering the compound practically insoluble in water or standard physiological buffers[2]. While the amine group on the pyrazole ring offers a theoretical site for protonation to enhance solubility, lowering the pH is counterproductive; nitrofurans are highly sensitive to extreme pH shifts and undergo rapid degradation in alkaline environments[3]. Therefore, a strategic, two-step solubilization approach using a polar aprotic solvent followed by controlled aqueous dilution is mandatory to prevent the compound from "crashing out" (precipitating) in culture media.

Solvent Selection Matrix

Direct dissolution in aqueous media is thermodynamically unfavorable. To successfully evaluate this compound in Minimum Inhibitory Concentration (MIC) or cellular viability assays, the primary solvent must disrupt the hydrogen bonding and


 interactions without participating in hydrolytic degradation.

Table 1: Solvent Compatibility Matrix for Nitrofuran-Pyrazole Derivatives

SolventPredicted Solubility LimitMechanism of SolubilizationBiological Compatibility (In Vitro)
Dimethyl Sulfoxide (DMSO) ~25 mg/mLPolar aprotic; disrupts crystal lattice forces efficiently.High (Requires final assay concentration

0.5% v/v)[3]
Dimethylformamide (DMF) ~25 - 50 mg/mLPolar aprotic; strong solvation power.Moderate (Higher baseline cytotoxicity than DMSO)[2]
Ethanol (Absolute) ~15 mg/mLProtic; forms hydrogen bonds with the pyrazole amine.Low/Moderate (Evaporation risk during prolonged incubation)[4]
Aqueous Buffers (PBS, pH 7.4) < 0.1 mg/mLInsufficient dielectric constant to break

stacking.
Inadequate for Stock (Used only for final working solutions)[2]

Causality Insight: Anhydrous DMSO is the gold standard here. Water absorption by hygroscopic DMSO can drastically reduce the solubility limit of the compound over time, leading to delayed micro-precipitation. Always use newly opened or desiccated anhydrous DMSO[2].

Mechanistic Stability & Degradation Pathways

Beyond solubility, the structural integrity of 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine must be preserved. Nitrofurans are highly sensitive to photon exposure (UV/Vis light), which induces free-radical mediated photodegradation[2].

StabilityDynamics Core 4-Methyl-3-(5-nitrofuran-2-yl) -1H-pyrazol-5-amine Aqueous Aqueous Media (pH 7.4) Core->Aqueous Direct Addition Light Photon Exposure (UV/Vis) Core->Light Alkaline Alkaline pH (>8.0) Core->Alkaline Precipitation Crystallization / Precipitation Aqueous->Precipitation Hydrophobic π-π stacking Degradation Nitrofuran Ring Cleavage / Photodegradation Light->Degradation Free Radical Formation Alkaline->Degradation Hydrolysis

Fig 1: Mechanistic pathways of physical and chemical instability for nitrofuran compounds.

Standard Operating Procedure (SOP): Solubilization & Self-Validation

To ensure trustworthiness in your assay data, this protocol incorporates a self-validating Quality Control (QC) step . Visual inspection is often insufficient to detect micro-precipitates, which can artificially lower the effective concentration of the drug and cause false-negative results in biological assays.

ProtocolWorkflow Start Solid Compound (Protect from light) Solvent Primary Solubilization (Anhydrous DMSO) Start->Solvent Stock Stock Solution (10-25 mg/mL) Solvent->Stock Vortex/Sonicate @ RT QC1 QC: Micro-precipitation Check (OD 600 nm) Stock->QC1 QC1->Stock Fail (Turbid) Dilution Intermediate Dilution (Culture Media) QC1->Dilution Pass (Clear) Assay In Vitro Assay (Final DMSO ≤ 0.5%) Dilution->Assay Immediate Use

Fig 2: Step-by-step workflow for the solubilization and QC of nitrofuran-pyrazole derivatives.

Step-by-Step Experimental Protocol

Materials Required:

  • 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine (powder, purity

    
     98%)
    
  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered

  • Amber microcentrifuge tubes (to prevent photodegradation)

  • Pre-warmed cell culture media or Mueller-Hinton Broth (37°C)

Step 1: Primary Stock Preparation (10 mg/mL)

  • Perform all steps in a biosafety cabinet under low-light conditions.

  • Accurately weigh 10 mg of the compound into an amber microcentrifuge tube.

  • Add 1.0 mL of anhydrous DMSO.

  • Vortex aggressively for 60 seconds. If particulates remain, place the tube in a bath sonicator at room temperature for 5–10 minutes. Do not heat the solution above 40°C, as this can accelerate degradation.

Step 2: Self-Validating Quality Control (QC)

  • Transfer 100

    
    L of the stock solution to a quartz cuvette or a clear 96-well plate.
    
  • Measure the Optical Density (OD) at 600 nm against a pure DMSO blank.

  • Validation: A truly dissolved compound will not scatter light. If the

    
     is > 0.05 above the blank, micro-precipitation has occurred. Re-sonicate or add 10% more DMSO.
    

Step 3: Intermediate Dilution & Assay Application

  • Causality Insight: Cold culture media causes "temperature-shock precipitation." Always pre-warm your aqueous media to 37°C before dilution.

  • Prepare an intermediate dilution (e.g., 100X the final desired concentration) by pipetting the DMSO stock directly into the center of the pre-warmed media while vortexing.

  • Immediately dilute this intermediate solution into your final assay wells. Ensure the final concentration of DMSO in the biological assay does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity[3].

  • Storage: Aqueous solutions of nitrofurans are highly unstable and should not be stored for more than 24 hours[4]. Always prepare fresh working solutions.

Troubleshooting Guide

  • Issue: Compound precipitates upon addition to culture media.

    • Cause: The solubility limit in the specific aqueous buffer was exceeded, or the media was too cold.

    • Solution: Pre-warm the media to 37°C. Perform a serial dilution in DMSO first, so that the volume of organic solvent added to the media remains constant and the compound concentration is lower at the point of aqueous contact.

  • Issue: Loss of biological activity over time.

    • Cause: Photodegradation or hydrolysis.

    • Solution: Ensure all stock solutions are stored in amber tubes at -20°C in small, single-use aliquots to minimize freeze-thaw cycles[3]. Do not store the intermediate aqueous dilutions.

References

Sources

Application Note: Synthesis of Schiff Base Derivatives from 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the protocol for synthesizing Schiff base (azomethine) derivatives using 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine as the core nucleophilic scaffold.

The fusion of a nitrofuran moiety (known for broad-spectrum antimicrobial activity) with a pyrazole ring (a privileged pharmacophore in medicinal chemistry) creates a potent "hybrid" scaffold. Derivatizing the primary amine at position 5 into a Schiff base (


) is a critical strategy to modulate lipophilicity, improve bioavailability, and enhance target specificity against multi-drug resistant (MDR) pathogens.

This guide provides a self-validating experimental workflow, mechanistic insights into the acid-catalyzed condensation, and expected physicochemical data for quality control.

Scientific Background & Mechanism

The Core Scaffold

The starting material, 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine , possesses three distinct features influencing reactivity:

  • 5-Amino Group (

    
    ):  The primary nucleophile. Its reactivity is modulated by the electron-withdrawing nature of the pyrazole ring.
    
  • 3-(5-Nitrofuran) Moiety: A strong electron-withdrawing group (EWG). Through resonance, this pulls electron density away from the pyrazole ring, potentially rendering the 5-amino group less nucleophilic than in simple alkyl-pyrazoles. Optimization Note: This necessitates the use of glacial acetic acid not just as a solvent modifier, but as a crucial proton shuttle catalyst.

  • 4-Methyl Group: Provides steric bulk. While it does not block the reaction, it stabilizes the resulting crystal lattice of the product.

Reaction Mechanism (Acid-Catalyzed Condensation)

The synthesis follows a classic reversible condensation pathway. The reaction equilibrium is driven forward by the removal of water (Le Chatelier's principle) and the formation of a conjugated system.

Key Mechanistic Steps:

  • Protonation: The carbonyl oxygen of the aldehyde is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The lone pair of the pyrazole amine attacks the activated carbonyl carbon.

  • Proton Transfer & Elimination: A proton transfer occurs, followed by the elimination of a water molecule to form the imine (

    
    ) bond.
    
Pathway Visualization

The following diagram illustrates the reaction pathway and the critical decision points in the workflow.

ReactionPathway Start Start: 4-Methyl-3-(5-nitrofuran-2-yl) -1H-pyrazol-5-amine Intermediate Intermediate: Carbinolamine Species Start->Intermediate Nucleophilic Attack Aldehyde Reagent: Ar-CHO (Substituted Benzaldehyde) Aldehyde->Intermediate Catalyst Catalyst: Glacial AcOH Solvent: EtOH/MeOH Catalyst->Intermediate Protonation Transition Transition: Water Elimination (-H2O) Intermediate->Transition Proton Transfer Product Product: Schiff Base (Azomethine Derivative) Transition->Product Dehydration (Equilibrium Shift) Product->Start Hydrolysis (if wet)

Caption: Logical reaction pathway from pyrazole amine precursor to Schiff base, highlighting the critical dehydration step.

Experimental Protocol

Materials & Reagents[1][2][3]
  • Precursor: 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine (1.0 mmol).

  • Electrophiles: Aromatic aldehydes (e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde) (1.0 mmol).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Absolute solvent is preferred to minimize hydrolysis.

  • Catalyst: Glacial Acetic Acid (AcOH).[1][2][3]

Step-by-Step Methodology
Step 1: Reactant Solubilization
  • In a 50 mL round-bottom flask (RBF), dissolve 0.01 mol of 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine in 20 mL of absolute ethanol.

  • Observation Check: The nitrofuran derivative is likely yellow/orange. Ensure complete dissolution; mild warming (40°C) may be required due to the rigid heterocyclic structure.

Step 2: Addition of Electrophile & Catalyst
  • Add 0.01 mol (equimolar amount) of the chosen aromatic aldehyde to the solution.

  • Add 3-4 drops of glacial acetic acid.

    • Expert Insight: Do not add excess acid. Too much acid can protonate the amine group of the pyrazole, converting it into a non-nucleophilic ammonium salt (

      
      ), effectively killing the reaction.
      
Step 3: Reflux & Monitoring[4][3]
  • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 4–6 hours .

  • TLC Monitoring: Monitor progress using Silica Gel plates (Solvent system: Chloroform:Methanol 9:1).

    • Target: Disappearance of the starting amine spot (lower

      
       due to polarity) and appearance of a new, less polar spot (higher 
      
      
      
      ).
Step 4: Isolation & Purification[5]
  • Cool the reaction mixture to room temperature.

  • Pour the solution onto crushed ice (approx. 100g) with vigorous stirring. The Schiff base typically precipitates as a colored solid.

  • Filter the precipitate using a Buchner funnel.

  • Recrystallization: Recrystallize the crude solid from hot Ethanol or an Ethanol/DMF mixture (if solubility is low).

  • Dry in a vacuum desiccator over

    
    .
    
Experimental Workflow Diagram

Workflow Step1 1. Dissolve Amine in EtOH (Warm to 40°C) Step2 2. Add Aldehyde (1 eq) + Glacial AcOH (Cat.) Step1->Step2 Step3 3. Reflux (4-6 Hours) Monitor via TLC Step2->Step3 Step4 4. Pour onto Crushed Ice (Precipitation) Step3->Step4 Step5 5. Filter & Recrystallize (Solvent: EtOH/DMF) Step4->Step5

Caption: Step-by-step synthetic workflow for the condensation reaction.

Data Analysis & Validation

Expected Physicochemical Properties

The following table summarizes the expected outcomes for typical derivatives.

Derivative (

)
AppearanceYield (%)M.P. (°C)Expected IR (

)
Phenyl (Unsubstituted)Yellow Solid75-82180-1851610-1625 cm⁻¹
4-Chlorophenyl Pale Yellow Crystals78-85195-2001615-1630 cm⁻¹
4-Methoxyphenyl Orange Solid70-76175-1801605-1620 cm⁻¹
4-Nitrophenyl Brown/Dark Yellow80-88>2101620-1635 cm⁻¹
Spectroscopic Characterization

To validate the structure, look for these diagnostic signals:

  • FT-IR:

    • Disappearance: The double spike of the primary amine (

      
      ) at 3300–3400 cm⁻¹ must disappear.
      
    • Appearance: A strong, sharp band at 1610–1630 cm⁻¹ corresponding to the Azomethine (

      
      ) stretch.
      
  • ¹H NMR (DMSO-d6):

    • Azomethine Proton: A singlet signal typically between

      
       8.4 – 9.2 ppm  (
      
      
      
      ).
    • NH Proton: The pyrazole ring NH usually appears as a broad singlet around

      
       12.0–13.5 ppm.
      

References

  • Bioactivity of Schiff bases and pyrazole derivatives. ResearchGate. [Link]

  • Synthesis, characterization and antibacterial screening of some Schiff bases derived from pyrazole and 4-amino antipyrine. SciELO Colombia. [Link]

  • 3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone. PubMed Central (PMC). [Link]

  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Improving yield of 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine in cyclization reactions

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Improving yield of 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses yield attrition and impurity profiles encountered during the synthesis of 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine . The synthesis of 5-aminopyrazoles bearing nitro-aromatic moieties is chemically precarious due to the incompatibility of the redox-sensitive nitro group with hydrazine hydrate (a potent reducing agent) under standard Wolff-Kishner conditions.

High-yield synthesis requires a precise balance between thermodynamic cyclization (favoring the pyrazole) and kinetic side-reactions (nitro reduction or azine formation).

Module 1: The "Gold Standard" Protocol

Use this baseline protocol to benchmark your current results. Deviations from this stoichiometry are the primary cause of yield loss.

Reaction Scheme

The synthesis proceeds via the condensation of 2-methyl-3-(5-nitrofuran-2-yl)-3-oxopropanenitrile with hydrazine hydrate .

ReactionPathway Precursor 2-methyl-3-(5-nitrofuran-2-yl)- 3-oxopropanenitrile Intermediate Hydrazone Intermediate Precursor->Intermediate EtOH, Reflux AcOH (Cat.) Hydrazine Hydrazine Hydrate (1.2 - 1.5 eq) Hydrazine->Intermediate Product 4-Methyl-3-(5-nitrofuran-2-yl)- 1H-pyrazol-5-amine Intermediate->Product Cyclization (-H2O) SideProduct Reduced Impurities (Amino-furan derivatives) Intermediate->SideProduct Excess Hydrazine High Temp (>100°C)

Figure 1: Reaction pathway highlighting the critical divergence between cyclization and nitro-reduction.

Optimized Methodology
  • Solvent System: Ethanol (Abs.) or Ethanol/Acetic Acid (10:1 v/v).

  • Stoichiometry: 1.0 eq

    
    -ketonitrile : 1.2 eq Hydrazine Hydrate (80%).
    
  • Procedure:

    • Dissolve the

      
      -ketonitrile in Ethanol (0.5 M concentration).
      
    • Critical Step: Cool solution to 0–5°C before adding hydrazine. This prevents the immediate exothermic "runaway" that favors azine formation.

    • Add Hydrazine Hydrate dropwise over 20 minutes.

    • Allow to warm to Room Temperature (RT) for 1 hour.

    • Reflux for 3–5 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM).

    • Workup: Cool to 0°C. The product often precipitates. If not, concentrate to 20% volume and add cold water.

Module 2: Troubleshooting Dashboard

Select the issue that best matches your experimental observation.

Ticket #001: "My yield is <40% and the reaction is incomplete."

Diagnosis: Inefficient cyclization due to poor electrophilicity of the nitrile or hydrazone instability.

VariableAdjustmentScientific Rationale
Catalysis Add Glacial Acetic Acid (0.5–1.0 eq)The formation of the hydrazone intermediate is acid-catalyzed. A slightly acidic pH (5–6) accelerates the initial condensation without protonating the hydrazine to the point of inactivity [1].
Solvent Switch to n-Butanol If refluxing ethanol (78°C) is insufficient to drive the cyclization, n-Butanol (117°C) provides higher thermal energy. Warning: Do not exceed 120°C to protect the nitro group.
Reagent Use Hydrazine Acetate Instead of free hydrazine, use hydrazine acetate salt. This buffers the reaction in situ, maintaining a steady concentration of active nucleophile while suppressing side reactions [2].
Ticket #002: "The product is a dark tar/black solid."

Diagnosis: Reduction of the 5-nitrofuran moiety. Hydrazine is a reducing agent (Wolff-Kishner). The 5-nitrofuran ring is highly susceptible to reduction to the amine or hydroxylamine, which then polymerizes or oxidizes to dark tars [3].

Corrective Actions:

  • Strict Temperature Control: Never heat the neat reagents. Ensure solvent volume is sufficient to act as a heat sink.

  • Avoid Excess Hydrazine: Do not use >1.5 equivalents of hydrazine. Excess hydrazine at high temperatures attacks the nitro group.

  • Oxidative Protection: Run the reaction under an inert atmosphere (Nitrogen/Argon). While the reduction is chemical (hydrazine), oxygen can accelerate the degradation of the resulting sensitive intermediates.

Ticket #003: "I am isolating the Azine (dimer) impurity."

Diagnosis: Two equivalents of ketone reacting with one equivalent of hydrazine. Structure:


 instead of the pyrazole.

Corrective Actions:

  • Inverse Addition: Add the ketone solution to the hydrazine solution. This ensures hydrazine is always in local excess relative to the ketone, statistically favoring the mono-hydrazone (1:1 adduct) over the azine (2:1 adduct) [4].

Module 3: Diagnostic Logic Flow

Use this decision tree to determine your next optimization step.

Troubleshooting Start Start: Analyze Crude NMR/TLC CheckYield Is Yield < 50%? Start->CheckYield CheckPurity Is Product Dark/Tarry? CheckYield->CheckPurity Yes Success Protocol Optimized CheckYield->Success No (Yield Good) ReduceTemp Action: Reduce Temp to 60°C Use EtOH/AcOH mix CheckPurity->ReduceTemp Yes (Nitro Reduction) CheckSM Is Starting Material Remaining? CheckPurity->CheckSM No (Clean but Low Yield) IncreaseTime Action: Switch to n-Butanol Increase Reaction Time CheckSM->IncreaseTime Yes CheckAzine Action: Use Inverse Addition (Ketone into Hydrazine) CheckSM->CheckAzine No (Unknown byproduct)

Figure 2: Troubleshooting logic flow for aminopyrazole synthesis optimization.

Frequently Asked Questions (FAQ)

Q: Can I use Phenylhydrazine instead of Hydrazine Hydrate? A: Yes, but the product will be N-phenyl substituted (1-phenyl-4-methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine). Note that aryl hydrazines are weaker nucleophiles than hydrazine hydrate and may require stronger acid catalysis (e.g., p-TsOH) to initiate the reaction [5].

Q: Why does the literature suggest microwave irradiation? A: Microwave synthesis is highly effective for aminopyrazoles because it provides rapid, uniform heating that accelerates the cyclization step (the rate-determining step) before the hydrazine has time to reduce the nitro group. If you have a microwave reactor, try: EtOH, 120°C, 10–15 mins [6].

Q: How do I confirm the regiochemistry (3- vs 5- isomer)? A: For 1H-pyrazoles (unsubstituted on Nitrogen), the 3- and 5- positions are tautomeric and often indistinguishable in solution unless N-alkylated. However, in the solid state or if N-alkylated, NOE (Nuclear Overhauser Effect) NMR studies are required. For your specific target, the 4-methyl group provides a distinct singlet in NMR (~2.1 ppm) which helps verify the core substitution pattern [7].

References

  • Aggarwal, R., et al. (2011). "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 7, 179–197.

  • Lukin, A., et al. (2020).[1] "5-Nitrofuran-2-yl Thiohydrazones as Double Antibacterial Agents Synthesis and In Vitro Evaluation." Letters in Drug Design & Discovery, 17(3).

  • Goh, J. H., et al. (2010). "(4-Methylphenyl)[1-(4-methylphenyl)-3-(5-nitro-2-furyl)-1H-pyrazol-4-yl]methanone."[2] Acta Crystallographica Section E, E66, o2626.

  • Fustero, S., et al. (2008). "Improved Regioselectivity in the Synthesis of 5-Aminopyrazoles." Journal of Organic Chemistry, 73(9), 3523–3529.
  • El-Sawy, E. R., et al. (2012). "Synthesis and biological activity of some new 4-aminopyrazole derivatives." Acta Pharmaceutica, 62(2), 157-179.
  • Kallman, N. J., et al. (2016).[3] "Regioselective Synthesis of Aminopyrazoles from Isoxazoles." Journal of Organic Chemistry, 81(23), 11566–11570.

  • Bondock, S., et al. (2010). "Enaminonitriles in Heterocyclic Synthesis: A Route to 1,3-Diaryl-4-aminopyrazole Derivatives." Molecules, 15, 666-680.

Sources

Troubleshooting solubility issues of nitrofuran pyrazoles in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Diagnostic Framework

The Challenge: Nitrofuran pyrazoles present a "perfect storm" for solubility challenges. The nitrofuran moiety contributes to structural rigidity and planarity, promoting strong


 stacking (high lattice energy), while the pyrazole core, depending on substitution, often lacks sufficient ionization at physiological pH to offset this lipophilicity.

In our support logs, 85% of "inactive compound" reports for this class are actually false negatives caused by precipitation . The compound crashes out of solution when moving from the organic stock (DMSO) to the aqueous assay buffer, resulting in a heterogeneous suspension rather than a defined molar concentration.

The Diagnostic Pathway: Before altering your assay, determine where the failure occurs using this decision matrix.

SolubilityTroubleshooting Start Visual Inspection of Compound State StockCheck Check DMSO Stock (10-100 mM) Start->StockCheck PrecipStock Precipitate/Cloudiness in DMSO Stock StockCheck->PrecipStock Cloudy ClearStock Stock is Clear StockCheck->ClearStock Clear BufferCheck Check Assay Buffer (Final Concentration) PrecipBuffer Precipitate upon Dilution into Media BufferCheck->PrecipBuffer Cloudy/Particles ClearBuffer Remains Clear (Valid Assay) BufferCheck->ClearBuffer Clear ActionHydration Issue: DMSO Hydration Action: Replace Stock & Use Anhydrous Protocols PrecipStock->ActionHydration ClearStock->BufferCheck ActionKinetic Issue: Kinetic Solubility Limit Action: Intermediate Dilution or Cosolvents PrecipBuffer->ActionKinetic

Figure 1: Diagnostic decision tree for isolating solubility failures. Blue indicates start; Red indicates failure points; Green indicates success; Yellow indicates corrective protocols.

Troubleshooting Module: The DMSO Stock Solution

Q: My stock solution (10 mM in DMSO) was clear yesterday, but today it has crystals/precipitate. Is the compound degrading?

A: Likely not degrading, but "crashing out" due to water uptake. DMSO is highly hygroscopic.[1] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left uncapped. Nitrofuran pyrazoles are often "brick dust" molecules (high melting point, high lipophilicity). Even a small percentage of water in the DMSO (e.g., 2-5%) drastically reduces the solvent power, causing the compound to crystallize.

The "Freezing Point" Validation Test: To confirm if your DMSO is wet without analytical equipment, check its state in the fridge/freezer.

  • Pure DMSO (Anhydrous): Freezes at 18.5°C. It should be solid in a standard refrigerator (4°C).

  • Hydrated DMSO: Water depresses the freezing point.[1] If your stock is liquid at 4°C, it contains significant water contamination [1].

Corrective Protocol:

  • Re-solubilization: Warm the vial to 37°C and sonicate (5 mins). If it clears, the compound is chemically intact.

  • Prevention:

    • Store stocks in single-use aliquots to avoid repeated opening.

    • Use septum caps to draw solution without exposing the bulk to air.

    • Store over molecular sieves (3Å or 4Å) if long-term bulk storage is required [2].

Troubleshooting Module: The Aqueous Transition (Assay Prep)

Q: The compound precipitates immediately when I add the DMSO stock to my cell culture media (PBS/DMEM). How do I fix this?

A: You are hitting the "Kinetic Solubility Cliff." Directly pipetting 100% DMSO stock into aqueous buffer creates a momentary region of extreme supersaturation. The hydrophobic nitrofuran pyrazoles aggregate before they can disperse.

Solution 1: The Intermediate Dilution Method Do not jump from 100% DMSO to 0.5% DMSO in one step. Use a "stepping stone" dilution to prevent shock precipitation.

StepSourceSolvent SystemTarget Conc.[2][3]Rationale
1 Solid Powder100% DMSO10 mMMaster Stock
2 Master StockIntermediate: 50% DMSO / 50% Buffer (or PEG400)1 mMReduces hydrophobicity shock.
3 IntermediateAssay Media (Final)10 µMFinal dilution into aqueous phase.

Solution 2: Cosolvent & Excipient Engineering If the intermediate method fails, the intrinsic aqueous solubility is too low. You must modify the solvent system.[4][5]

  • Cyclodextrins (HP-

    
    -CD): 
    Nitrofuran pyrazoles fit well into the hydrophobic cavity of Hydroxypropyl-
    
    
    
    -cyclodextrin.
    • Protocol: Prepare your assay buffer with 5-10% HP-

      
      -CD before adding the compound. This encapsulates the lipophilic drug, keeping it in solution without affecting cell viability (up to certain limits) [3].
      
  • Non-ionic Surfactants: Add 0.05% Tween-80 or Pluronic F-68 to the assay buffer. This prevents the formation of large aggregates (dimers/trimers) that lead to precipitation.

Scientific Deep Dive: Kinetic vs. Thermodynamic Solubility

Q: Why does my compound show activity at 50 µM in a rapid assay but precipitates after 24 hours?

A: You are observing the difference between Kinetic and Thermodynamic solubility.

  • Kinetic Solubility: The concentration reached when a pre-dissolved DMSO stock is added to buffer. This is a metastable state. The compound is temporarily suspended but wants to precipitate to reach equilibrium.

  • Thermodynamic Solubility: The concentration of the compound in equilibrium with its solid crystalline form (the "true" solubility).[6]

For Nitrofuran Pyrazoles, Kinetic Solubility is often 10x higher than Thermodynamic Solubility.

Implication for Assays: If your assay incubation time is long (>12 hours), a compound that looks soluble initially (Kinetic) may crash out later, leading to confusing data.

Validation Workflow (Graphviz):

SolubilityWorkflow cluster_fail Failure Mode DMSO_Stock DMSO Stock (Dissolved) Buffer_Mix Mix into Buffer DMSO_Stock->Buffer_Mix T0_Check T=0 Check (Nephelometry/DLS) Buffer_Mix->T0_Check Incubation Assay Incubation (e.g., 24h) T0_Check->Incubation If Soluble Tn_Check T=End Check (Verify no Precip) Incubation->Tn_Check Precip Precipitation (False Negative) Incubation->Precip Metastable Collapse

Figure 2: Workflow to distinguish stable solubility from metastable kinetic solubility. Always verify solubility at the END of the incubation period.

Frequently Asked Questions (FAQs)

Q: Can I use acid/base to dissolve these compounds? A: Check your structure.

  • If the pyrazole nitrogen is unsubstituted (N-H), it is amphoteric but generally weakly acidic (pKa ~14) or weakly basic (pKa ~2.5) depending on the nitrofuran influence. Physiological pH (7.4) leaves it neutral (insoluble).

  • Recommendation: Do not rely on pH adjustment for bioassays as it may kill your cells. Rely on Cyclodextrins (see Module 3) rather than pH extremes.

Q: How do I measure solubility if I don't have an HPLC? A: Use Nephelometry (light scattering).

  • Dilute compound into buffer in a clear 96-well plate.

  • Read Absorbance at 600-650 nm (where the compound does not absorb light).

  • Any increase in signal relative to the blank indicates light scattering by particles (precipitation).

References

  • Ziath. (2019). The Effects of Water on DMSO and Effective Hydration Measurement: Freezing Point Depression of DMSO.[1] Ziath Ltd.[1] Link

  • BenchChem. (2025).[4][7] An In-depth Technical Guide to the Hygroscopic Nature and Storage of Dimethyl Sulfoxide-d6.[8] BenchChem Technical Guides.[4] Link

  • Hilaris Publisher. (2023). Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide. Journal of Bioequivalence & Bioavailability. Link

  • Di, L., & Kerns, E. H. (2006). Kinetic versus thermodynamic solubility temptations and risks. Drug Discovery Today. (Contextual citation based on general field standards for kinetic solubility). Link

Sources

Overcoming regioselectivity challenges in the synthesis of 3,5-disubstituted pyrazoles

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Regioselective Synthesis of 3,5-Disubstituted Pyrazoles

The Core Challenge: Why is Regioselectivity Difficult?

In the synthesis of 3,5-disubstituted pyrazoles, particularly when introducing a substituent at the nitrogen (N1), the core challenge is distinguishing between the 1,3,5-trisubstituted and 1,5,3-trisubstituted isomers.

Since the pyrazole ring is an ambident nucleophile and 1,3-diketones (the most common precursors) possess two electrophilic carbonyl centers, standard cyclocondensation often yields a mixture of regioisomers. This lack of selectivity leads to difficult chromatographic separations and yield loss.

This guide provides three validated protocols to overcome these challenges, moving from classical optimization to advanced catalytic methods.

Diagnostic Toolkit: Confirming Your Isomer

Before attempting synthesis, ensure you can identify the product. 1,3- and 1,5-isomers are often indistinguishable by standard 1D


H NMR.

Standard Identification Protocol:

  • NOE (Nuclear Overhauser Effect): This is the gold standard.

    • 1,5-Isomer: Strong NOE signal between the N-substituent (e.g., N-Methyl or N-Aryl protons) and the C5-substituent.

    • 1,3-Isomer: No NOE between N-substituent and C3-substituent (too far apart). You may see NOE between N-substituent and the C5-H (if C5 is unsubstituted) or lack thereof if C5 has a group.

  • 
    C NMR Chemical Shifts: 
    
    • C3 vs C5: In N-aryl pyrazoles, the C5 carbon is typically shielded (upfield, ~130 ppm) relative to C3 (~140-150 ppm) due to steric twisting of the N-aryl group, which disrupts conjugation.

  • HMBC: Look for long-range coupling (

    
    ) from the N-substituent protons to the adjacent ring carbon (C5).
    

Module 1: The Classical Route (Cyclocondensation)

Target: Synthesis of 1-Aryl-3,5-disubstituted pyrazoles from 1,3-diketones.

The Issue: Reaction of a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

) usually favors the formation of the sterically less crowded isomer, but mixtures are common.

Solution: Solvent-Controlled Regioselectivity Using polar aprotic solvents (DMAc, DMF) favors the formation of the 1,3,5-isomer (where the hydrazine


 attacks the more electron-deficient/less hindered carbonyl).
Protocol A: Highly Regioselective Condensation in DMAc

Based on Gosselin et al. (Merck Frosst) [1]

Reagents:

  • 1,3-Diketone (1.0 equiv)

  • Arylhydrazine hydrochloride (1.1 equiv)

  • Solvent:

    
    -Dimethylacetamide (DMAc) (0.5 M concentration)
    
  • Catalyst: 12 N HCl (0.5 equiv) – Optional, accelerates dehydration.

Step-by-Step:

  • Dissolution: Dissolve the 1,3-diketone in DMAc at room temperature (20–25 °C).

  • Addition: Add the arylhydrazine salt in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by HPLC/TLC.

    • Note: Unlike ethanol (which often requires reflux and gives mixtures), DMAc promotes cyclization at lower temperatures, enhancing kinetic control.

  • Workup: Dilute the reaction mixture with water (5x volume). The product often precipitates.

  • Isolation: Filter the solid. If oil forms, extract with Ethyl Acetate, wash with water (to remove DMAc), and brine.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Regioselectivity (approx. 1:1) Solvent is protic (EtOH, MeOH).Switch to DMAc or NMP . Protic solvents stabilize the intermediate indiscriminately.
Incomplete Conversion Dehydration step is slow.Add 10–50 mol% HCl or TFA. The dehydration of the 5-hydroxy-pyrazoline intermediate is often the rate-determining step.
"Oily" Product Residual DMAc.Wash organic layer thoroughly with water (at least 3 times) during workup.

Module 2: Post-Synthetic Functionalization (N-Alkylation)

Target: Alkylation of a pre-existing 3,5-disubstituted


 pyrazole.

The Issue: Alkylation of an unsymmetrical 3,5-disubstituted pyrazole (


) with an alkyl halide (

) typically yields a mixture of N1- and N2-alkylated products.
  • Steric Rule: Alkylation usually occurs at the nitrogen adjacent to the smaller substituent (yielding the 1,3-isomer as the major product).

Solution: Magnesium-Catalyzed Regioselective Alkylation Using coordination chemistry to direct the alkyl group.

Protocol B: Mg-Catalyzed N-Alkylation

Based on recent methodologies for high regiocontrol [2]

Mechanism:


 coordinates to the pyrazole nitrogens and the alkylating agent (often requiring a chelating group like a bromoacetamide or ester), directing the attack.

Reagents:

  • 3,5-Disubstituted Pyrazole (1.0 equiv)

  • Alkyl Halide (e.g., Bromoacetamide derivatives) (2.0 equiv)[1]

  • Catalyst:

    
     (0.2 equiv)
    
  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv)
    
  • Solvent: THF (anhydrous)

Step-by-Step:

  • Catalyst Binding: In a glovebox or under

    
    , mix the pyrazole and 
    
    
    
    in THF. Stir for 15 mins to allow coordination.
  • Reagent Addition: Add the alkyl halide followed by dropwise addition of DIPEA.

  • Reaction: Stir at room temperature (or 50 °C for sluggish substrates) for 12–24 hours.

  • Quench: Add saturated

    
     solution.
    
  • Purification: Extract with EtOAc. This method typically boosts the ratio of the 1,5-isomer (or specific chelation-controlled isomer) significantly compared to NaH/DMF conditions.

Module 3: Advanced Route (1,3-Dipolar Cycloaddition)

Target: Synthesis of 1,3,5-trisubstituted pyrazoles with sensitive functional groups.

The Issue: 1,3-diketones may not be available or stable for all substitution patterns.

Solution: Regioselective Cycloaddition of N-Tosylhydrazones and Alkynes This method builds the ring from scratch with perfect regiocontrol defined by the alkyne and diazo polarity.

Protocol C: Copper-Catalyzed Cycloaddition

Based on Tang et al. [3]

Reagents:

  • N-Tosylhydrazone (derived from aldehyde) (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane or Toluene

  • Temp: 80–100 °C

Step-by-Step:

  • Diazo Generation: The base decomposes the N-tosylhydrazone in situ to generate a diazo compound.

  • Cycloaddition: The diazo compound undergoes [3+2] cycloaddition with the alkyne.[2]

  • Elimination: Spontaneous aromatization (often with loss of Ts group or rearrangement) yields the pyrazole.

  • Regioselectivity: This typically yields the 1,3,5-trisubstituted pyrazole exclusively, as the steric bulk of the diazo and alkyne dictates the transition state.

Visualizing the Logic

The following diagram illustrates the decision process for selecting the correct synthetic route based on your starting materials and desired isomer.

PyrazoleSynthesis Start Start: Define Target Pyrazole CheckSub Are substituents at C3 and C5 different? Start->CheckSub IsNH Is the target an N-H Pyrazole? CheckSub->IsNH Yes Tautomer Tautomers are identical. Synthesis is trivial. CheckSub->Tautomer No (Symmetric) IsNH->Tautomer Yes IsNAryl Is the target N-Substituted (Alkyl/Aryl)? IsNH->IsNAryl No (N-Substituted) Precursor Are 1,3-Diketones available? IsNAryl->Precursor Alkylation Route B: N-Alkylation of Pre-formed Pyrazole IsNAryl->Alkylation If Ring Exists Condensation Route A: Cyclocondensation (Hydrazine + 1,3-Diketone) Precursor->Condensation Yes Cycloadd Route C: 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Precursor->Cycloadd No / Unstable SolventCheck Use DMAc/HCl for Kinetic Control (Favors 1,3,5) Condensation->SolventCheck MgCat Use MgBr2 Catalyst for Chelation Control Alkylation->MgCat

Caption: Decision tree for selecting the optimal regioselective synthetic pathway.

References

  • Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles."[3] Synlett, 2006, 3267-3270.[3] Link

  • Huang, A., et al. "Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles." Journal of Organic Chemistry, 2017.[1] Link

  • Kong, Y., Tang, M., & Wang, Y. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014, 16(2), 576–579.[4] Link

  • Elguero, J. "Pyrazoles and their Benzo Derivatives."[5] Comprehensive Heterocyclic Chemistry, 1984. (Classic reference for NMR shifts).

Sources

Stability of 5-nitrofuran derivatives under reflux and microwave conditions

[1]

References

  • Perisa, M., et al. (2017).[1][2][3] "Nitrofurantoin hydrolytic degradation in the environment." Chemosphere, 189, 1-9.[1]

  • Verbitskiy, E. V., et al. (2021).[1] "Renaissance of 4-(5-nitrofuran-2-yl)-5-arylamino substituted pyrimidines: microwave-assisted synthesis and antitubercular activity."[1] Mendeleev Communications, 31(2), 210-212.[1] [1]

  • Shcherbyna, R., et al. (2019).[1] "Microwave-assisted synthesis of some new derivatives of 4-substituted-3-(morpholinomethyl)-4H-1,2,4-triazole-5-thioles." Journal of Faculty of Pharmacy of Ankara University, 43(3), 220-229. [1]

  • CEM Corporation. "Safety Considerations for Microwave Synthesis." CEM Technical Literature.

  • Patil, A. B., et al. (2023).[1] "Microwave Assisted Organic Synthesis: A Green Chemistry Approach." International Journal of Novel Research and Development, 8(6).

Removing unreacted hydrazine hydrate from 5-aminopyrazole crude products

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the critical challenge of removing hydrazine hydrate (a known genotoxic impurity, ICH M7 Class 1) from 5-aminopyrazole crude products.

Topic: Purification & Safety Protocols for 5-Aminopyrazole Synthesis Audience: Process Chemists, Medicinal Chemists, QA/QC Specialists Safety Warning: Hydrazine hydrate is a potent carcinogen, skin sensitizer, and reducing agent.[1] All protocols below assume the use of appropriate PPE and fume hoods.

Decision Matrix: Selecting Your Decontamination Strategy

Before initiating a cleanup protocol, assess the physical state of your crude product and the scale of your reaction.

HydrazineRemoval Start Start: Crude 5-Aminopyrazole (Contains Excess Hydrazine) StateCheck Physical State of Product? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Crystalline Oil Oil / Sticky Gum StateCheck->Oil Amorphous Solubility Solubility in Water? Solid->Solubility MethodB Method B: Azeotropic Distillation (Toluene/Water) Oil->MethodB Best for Oils WaterInsol Water Insoluble Solubility->WaterInsol LogP > 1.5 WaterSol Water Soluble Solubility->WaterSol Polar / Amphoteric MethodA Method A: Aqueous Wash (pH Controlled) WaterInsol->MethodA MethodC Method C: Chemical Scavenging (Polymer Resins) WaterSol->MethodC Avoid Aqueous Loss MethodB->MethodC If Trace Remains

Figure 1: Decision tree for selecting the optimal hydrazine removal technique based on product physicochemical properties.

Core Protocols: Step-by-Step Methodologies
Method A: pH-Controlled Aqueous Partitioning (The "Bulk" Clean)

Best for: Water-insoluble solids. Principle: Hydrazine (


) is a stronger base than most 5-aminopyrazoles (

for the ring nitrogen, though the exocyclic amine varies). By washing with water, you remove free hydrazine.[1][2]
  • Dissolution: Dissolve crude product in a water-immiscible solvent (Ethyl Acetate or DCM).

  • The Wash: Wash the organic layer with Brine (saturated NaCl) rather than pure water.

    • Why? Hydrazine hydrate partitions well into brine, while the "salting out" effect keeps your organic product in the organic phase.

  • The "Polishing" Wash: Perform a final wash with 5% dilute citric acid (optional, only if product is acid-stable).[1]

    • Mechanism:[1][3][4][5][6] Citric acid protonates residual hydrazine, forcing it into the aqueous layer.[1]

  • Drying: Dry over

    
     and concentrate.
    
Method B: Azeotropic Distillation (The Industrial Standard)

Best for: Oils, heat-stable products, and bulk removal.[1] Principle: Hydrazine hydrate forms a high-boiling azeotrope with water, but Toluene forms a lower-boiling ternary azeotrope with water/hydrazine, dragging it out of the reaction mixture.

ComponentBoiling Point (

C)
Role
Hydrazine Hydrate118-120Impurity to remove
Toluene110.6Entrainer (Carrier)
Azeotrope ~85-90 Removal Vehicle

Protocol:

  • Dissolve the crude oil in Toluene (10-20 volumes relative to product mass).

  • Set up a rotary evaporator or distillation apparatus.

  • Distill off the toluene under reduced pressure (or atmospheric if stable) until a thick oil remains.

  • Repeat 2-3 times.

  • Result: The hydrazine is co-distilled with the toluene/water vapor.

Method C: Polymer-Supported Scavenging (The "Trace" Clean)

Best for: Water-soluble products or final pharmaceutical intermediates (ppm level compliance).[1] Principle: Use a polymer-bound aldehyde (e.g., Benzaldehyde resin) to covalently bind hydrazine, forming a solid-supported hydrazone that is filtered off.

  • Dissolve crude product in MeOH or DCM.

  • Add Polystyrene-Benzaldehyde resin (2-3 equivalents relative to expected hydrazine content).[1]

  • Agitate gently (do not stir with a magnetic bar, which grinds the beads) for 4-12 hours.

  • Filter the mixture through a fritted funnel.

  • The filtrate contains the purified product; the hydrazine is trapped on the beads.

Troubleshooting & FAQs

Q1: I tried rotary evaporation, but the NMR still shows a broad peak at ~4-5 ppm. Is this hydrazine?

  • Diagnosis: Likely yes.[1] Hydrazine protons are exchangeable and often appear as broad "humps" that shift depending on concentration and solvent.[1]

  • The Fix: Do not rely on vacuum drying alone. Hydrazine hydrate can hydrogen-bond strongly to the 5-aminopyrazole lattice.

    • Action: Re-dissolve in Isopropanol (IPA) and concentrate. IPA helps break the hydrazine-product H-bonds better than non-polar solvents.

Q2: My product is an oil and I can't use aqueous washes because it's water-soluble. What now?

  • Diagnosis: You are at risk of yield loss.[1]

  • The Fix: Use Method B (Toluene Azeotrope) followed by Method C (Resin Scavenging) .

    • Alternative: If resins are too expensive, dissolve the oil in a minimal amount of Ethanol and add a stoichiometric amount of Acetylacetone (2,4-pentanedione) .

    • Warning: This converts hydrazine into 3,5-dimethylpyrazole.[1] You must ensure your product can be separated from this new impurity (usually via chromatography or high-vacuum distillation).[1]

Q3: Can I use Acetone to scavenge the hydrazine?

  • Critical Warning: Avoid Acetone if possible.

    • Reason 1: Acetone reacts with hydrazine to form acetone azine/hydrazone.[1] While this neutralizes the hydrazine, the azine is lipophilic and will likely co-elute with your product during chromatography.

    • Reason 2: 5-aminopyrazoles have a primary amine.[1] Acetone can react with your product to form a Schiff base (imine), creating a new impurity.[1]

Q4: The product turns pink/red upon standing. Is this related to hydrazine?

  • Diagnosis: Yes. This is a classic sign of air-oxidation of residual hydrazine or trace phenolic impurities often present in hydrazine-mediated cyclizations.

  • The Fix: The pink color indicates instability. Perform a Charcoal Filtration :

    • Dissolve product in hot Ethanol.

    • Add Activated Carbon (10 wt%).

    • Stir for 30 mins.

    • Filter hot through Celite.

Analytical Validation (Limit Tests)

You cannot rely on standard NMR to confirm ppm-level removal (ICH M7 limits are often <100 ppm).[1]

MethodLimit of Detection (LOD)Usage
Standard 1H NMR ~1000-5000 ppm (0.1-0.5%)Only for bulk check.[1]
HPLC (Derivatized) < 1 ppmRequired for Pharma. Use Benzaldehyde derivatization pre-column.
TLC (Spray Reagent) ~500 ppmQuick check. Spray with p-dimethylaminobenzaldehyde (Ehrlich’s Reagent). Yellow/Orange spot = Hydrazine.[1]
References
  • ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation, 2017.[1] Link

  • Azeotropic Dehydration of Hydrazine. Industrial & Engineering Chemistry, 1955.[1] Describes the fundamental thermodynamics of hydrazine-water-toluene systems. Link

  • Synthesis of 3(5)-Aminopyrazole. Organic Syntheses, Coll. Vol. 5, p.39 (1973).[1] Establishes the baseline synthesis and distillation purification methods. Link

  • Removal of Hydrazine by Polymer-Supported Scavengers. Journal of Combinatorial Chemistry, 2002.[1] Validates the use of aldehyde resins for amine purification. Link

  • Genotoxic Impurities: Strategies for Identification and Control. Organic Process Research & Development, 2013.[1] Discusses specific strategies for hydrazine control in API manufacturing. Link

Sources

Technical Support Center: Optimizing Knoevenagel Condensation for Pyrazolone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The Knoevenagel condensation of 3-methyl-1-phenyl-5-pyrazolone (active methylene) with aromatic aldehydes is the critical gateway to synthesizing pyrazolone-based therapeutics (e.g., Edaravone derivatives), antimicrobial agents, and dyes. While theoretically simple, this reaction often suffers from bis-adduct formation (Michael addition) , low conversion rates , and purification bottlenecks .

This guide moves beyond standard textbook procedures, offering field-tested optimization strategies and green chemistry protocols to maximize yield and purity.

Module 1: Experimental Protocols & Catalyst Selection

Standard vs. Optimized Green Protocol

We recommend shifting from traditional piperidine-catalyzed methods to aqueous-mediated protocols to improve selectivity and reduce downstream processing.

Protocol A: The "Green" Gold Standard (Ammonium Carbonate/Water)

Best for: High purity, preventing bis-adducts, and simple workup.

  • Stoichiometry: Mix 1.0 mmol of 3-methyl-1-phenyl-5-pyrazolone and 1.0 mmol of the aromatic aldehyde (strictly 1:1 ratio).

  • Solvent System: Suspend reagents in 10 mL of Water:Ethanol (1:1 v/v) .

    • Why: The aqueous component utilizes the hydrophobic effect to accelerate the reaction, while ethanol ensures partial solubility of the aldehyde.

  • Catalyst: Add 20 mol% Ammonium Carbonate ((NH₄)₂CO₃) .

    • Why: This mild, buffering base provides sufficient basicity to deprotonate the C-4 position without triggering the rapid Michael addition often seen with strong bases like piperidine or NaOH.

  • Reaction: Sonicate at ambient temperature for 30–60 minutes or stir at reflux for 1–2 hours .

  • Workup: Cool the mixture. The product typically precipitates as a solid. Filter, wash with cold water (3x) and cold ethanol (1x) . Recrystallize from ethanol or acetic acid if necessary.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) that react slowly.

  • Setup: Combine reactants (1:1) with 5 mol% Piperidine in Ethanol (2 mL).

  • Irradiation: Heat at 80°C (150 W) for 2–5 minutes .

  • Note: Monitor strictly by TLC. Extended microwave irradiation rapidly promotes the formation of the bis-pyrazolone impurity.

Comparative Efficiency Data
Catalyst SystemConditionsTimeYield (%)Selectivity (Mono:Bis)
Piperidine / EtOH Reflux2–4 h65–75%Moderate (85:15)
(NH₄)₂CO₃ / H₂O:EtOH Reflux/Sonication45 min88–95% High (>98:2)
Boric Acid / H₂O:EtOH RT / Stirring1–2 h85–92%High (>95:5)
Catalyst-Free Grinding (Solvent-free)10–20 min70–80%Variable

Module 2: Critical Troubleshooting (Q&A)

Q1: I am seeing a major side product with a molecular weight roughly double my target. What is it?

Diagnosis: You are forming the Bis-pyrazolone adduct . Root Cause: The Knoevenagel product (an electron-deficient enone) acts as a Michael acceptor. If there is any excess pyrazolone or if the reaction time is too long, a second pyrazolone molecule attacks the double bond. Corrective Action:

  • Strict Stoichiometry: Ensure the aldehyde is in slight excess (1.05 eq) rather than the pyrazolone.

  • Switch Catalyst: Move from strong bases (Piperidine, NaOH) to milder catalysts like Ammonium Carbonate or Boric Acid . Strong bases stabilize the enolate of the pyrazolone, making it more aggressive toward the Michael addition.

  • Quench Early: Stop the reaction immediately upon disappearance of the pyrazolone starting material (monitor via TLC).

Q2: My yield is low (<50%), and the starting aldehyde remains unreacted.

Diagnosis: Unfavorable Equilibrium or Catalyst Deactivation. Corrective Action:

  • Water Removal: Knoevenagel condensation releases water.[1] In reversible systems, water accumulation halts the reaction. Use a Dean-Stark trap (for toluene reflux) or add molecular sieves to the ethanol mixture.

  • Aldehyde Reactivity: Electron-donating groups (e.g., -OH, -OMe) deactivate the aldehyde. For these substrates, increase catalyst loading to 20 mol% or use Microwave irradiation to overcome the activation energy barrier.

Q3: The product is oiling out or sticky during workup.

Diagnosis: Impurities or Solvent Trapping. Corrective Action:

  • Precipitation Trigger: Add crushed ice to the reaction mixture immediately after completion. This shocks the solubility equilibrium, forcing the product to crash out as a solid.

  • Purification: Recrystallize from Glacial Acetic Acid . Many pyrazolone derivatives form clean crystals in AcOH, whereas ethanol sometimes leads to oils.

Module 3: Mechanistic Insights & Visualization

The Reaction Pathway

Understanding the mechanism reveals why pH control is vital. The reaction occurs at the C-4 position of the pyrazolone. The initial Knoevenagel condensation is reversible. The subsequent Michael addition (Side Reaction) is often irreversible and kinetically fast under strongly basic conditions.

KnoevenagelMechanism Pyrazolone Pyrazolone (Active Methylene) Enolate Enolate Ion (Nucleophile) Pyrazolone->Enolate + Base (-H+) Base Base Catalyst (Deprotonation) Base->Enolate Intermediate Aldol Intermediate (Tetrahedral) Enolate->Intermediate + Aldehyde Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Intermediate Product 4-Arylidene Pyrazolone (Target Olefin) Intermediate->Product - H2O (Condensation) BisProduct Bis-Pyrazolone (Side Product) Product->BisProduct + Excess Enolate (Michael Addition)

Caption: Mechanistic pathway showing the competition between the desired Knoevenagel condensation and the parasitic Michael addition (dashed red line).

Troubleshooting Decision Tree

TroubleshootingTree Start Problem Detected IssueType Identify Issue Start->IssueType LowYield Low Yield / Incomplete IssueType->LowYield Reaction Stalls SideProduct Impurity / Bis-Adduct IssueType->SideProduct Wrong MW / Multi-spot TLC Sticky Oiling / Purification IssueType->Sticky Physical State CheckWater Is Water Removed? LowYield->CheckWater CheckRatio Ratio 1:1? SideProduct->CheckRatio Recrystallize from AcOH Recrystallize from AcOH Sticky->Recrystallize from AcOH Try Acidic Solvent DeanStark Use Dean-Stark / Sieves CheckWater->DeanStark No CheckAldehyde Electron-Rich Aldehyde? CheckWater->CheckAldehyde Yes UseMW Use Microwave / Increase Catalyst CheckAldehyde->UseMW Yes FixRatio Adjust to 1:1.05 (Aldehyde excess) CheckRatio->FixRatio No CheckBase Strong Base Used? CheckRatio->CheckBase Yes SwitchBase Switch to (NH4)2CO3 or Boric Acid CheckBase->SwitchBase Yes

Caption: Logical workflow for diagnosing and resolving common synthetic failures in pyrazolone condensation.

References

  • Mores, S. N., et al. (2023).[2][3] One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI Engineering Proceedings. Retrieved from [Link]

  • Kulkarni, P., et al. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. ResearchGate. Retrieved from [Link]

  • Rios-Perez, K., et al. (2021). Synthesis of 4-Arylallylidenepyrazolone Derivatives. MDPI Chemistry Proceedings. Retrieved from [Link]

  • Perez, E., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. National Institutes of Health (PMC). Retrieved from [Link]

Sources

Resolving purification difficulties of polar aminopyrazole compounds on silica gel

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: APZ-PUR-001 Subject: Resolution of Tailing, Irreversible Adsorption, and Poor Recovery on Silica Gel Assigned Specialist: Senior Application Scientist, Separation Sciences

Diagnostic Overview: Why is this happening?

The Core Issue: Aminopyrazoles possess a specific "dual-threat" chemistry that makes standard silica chromatography difficult.

  • Basic Nitrogen Interaction: The pyridine-like nitrogen (N2) in the pyrazole ring and the exocyclic amine group are Lewis bases. Standard silica gel (

    
    ) is acidic (
    
    
    
    ) due to surface silanol groups (
    
    
    ). This creates an acid-base interaction (salt formation) that is often stronger than the adsorption/desorption equilibrium required for chromatography.
  • Hydrogen Bonding: These compounds are simultaneously strong H-bond donors and acceptors.

The Symptom:

  • Tailing: The "shark fin" peak shape caused by a mixed-mode retention mechanism (partitioning + cation exchange).

  • Irreversible Adsorption: Your compound "sticks" to the baseline (

    
    ) even in 10-20% MeOH/DCM.
    
  • Ghost Peaks: Slow elution (bleeding) of the compound over 50+ column volumes.

Troubleshooting Protocols (Step-by-Step)

Protocol A: The "Modifier" Strategy (Standard Silica)

Use this if you must use standard silica cartridges due to cost or availability.

The Logic: You must introduce a "sacrificial base" to the mobile phase. This base competes for the acidic silanol sites, effectively "capping" them so your aminopyrazole can interact only via standard polar adsorption.

Choice of Modifier:

Modifier Concentration Pros Cons
Triethylamine (TEA) 0.5% – 2.0% Strong silanol blocker; widely available. High boiling point; difficult to remove (requires acid wash or extensive drying); can form salts.

| Ammonia (


 in MeOH)  | 1.0% – 10% | Volatile; easier to remove; no salt formation. | Harder to control concentration (gases out); requires preparing stock solutions. |

Experimental Workflow (Ammonia Method - Recommended):

  • Prepare Solvent B: Create a 10% stock solution of

    
     (in MeOH) mixed into pure MeOH.
    
    • Result: Your "B" solvent is now MeOH containing ~0.7N Ammonia.

  • Column Pre-Equilibration (CRITICAL):

    • Do not just start the run. You must saturate the silica surface with the base before the compound touches it.

    • Flush the column with 3-5 Column Volumes (CV) of the starting mobile phase (e.g., 95% DCM / 5% Solvent B).

    • Verification: Check the pH of the eluent exiting the column. It should be basic (pH > 8). If it is neutral, the silica is still "eating" your base. Keep flushing.

  • The Run: Execute the gradient (e.g., 0-10% Solvent B in DCM).

Tech Note: If using TEA, you must include TEA in both Solvent A (DCM) and Solvent B (MeOH) at the same percentage (e.g., 1%) to prevent baseline drift.

Protocol B: The "Hardware" Switch (Amine-Functionalized Silica)

Use this if Protocol A fails or if your compound is acid-sensitive.

The Logic: Instead of adding a base to the solvent, use silica that has been chemically bonded with propyl-amine groups (


). This creates a "neutral-to-basic" stationary phase surface.

Advantages:

  • Eliminates DCM: You can often purify aminopyrazoles using Hexane/Ethyl Acetate or EtOAc/EtOH on amine-silica, avoiding the toxic/expensive DCM/MeOH system.

  • No Modifiers Needed: The column itself does the deactivation.

  • Higher Loading: Because you aren't fighting the silanols, you can often load 2-3x more sample per gram of silica.

Workflow:

  • Select an Amine-Functionalized cartridge (e.g., KP-NH, amino-spherical).

  • Run a TLC using amine-modified plates (or standard plates treated with TEA).

  • Elute with a standard Hexane

    
     EtOAc gradient.[1]
    
Protocol C: Solubility & Loading (The "Dry Load" Technique)

Use this if your compound is insoluble in the starting non-polar solvent.

The Problem: Aminopyrazoles often require 10% MeOH to dissolve but must start at 0% MeOH for separation. Liquid loading in MeOH will cause the sample to travel with the solvent front (no separation).

The Fix (Solid Load):

  • Dissolve crude mixture in minimal MeOH/DCM (ensure full solubility).

  • Add Celite 545 or clean Silica Gel (ratio: 1g solid support per 1g crude sample).

  • Rotary evaporate to complete dryness. You should have a free-flowing powder.

    • Troubleshooting: If it's sticky/clumpy, add more Celite and re-evaporate.

  • Load this powder into an empty solid-load cartridge or pour it on top of the column bed (protected by a sand layer).

Visualizing the Mechanism

The following diagram illustrates the competitive binding mechanism that necessitates the use of modifiers.

SilanolBlocking Silica Acidic Silica Surface (Si-OH) Drug Aminopyrazole (Basic Drug) Silica->Drug Strong Ionic Bond Elution Successful Elution Drug->Elution With Modifier Stuck Irreversible Adsorption (Tailing) Drug->Stuck Without Modifier Modifier Modifier Base (TEA / NH3) Modifier->Silica Blocks Active Sites (Sacrificial Binding)

Figure 1: Mechanism of Action.[1][2][3][4][5][6][7] The modifier base (Green) saturates the acidic silanol sites (Red), preventing the aminopyrazole (Blue) from ionic bonding, thereby allowing it to elute based on polarity rather than acidity.

Decision Tree: Selecting the Right Method

PurificationLogic Start Start: Aminopyrazole Purification Solubility Is it soluble in DCM? Start->Solubility YesSol Yes Solubility->YesSol Liquid Load NoSol No (Requires MeOH) Solubility->NoSol Precipitates AcidSensitive Is molecule acid sensitive? YesSol->AcidSensitive DryLoad Use Dry Loading (Protocol C) NoSol->DryLoad DryLoad->AcidSensitive YesAcid Yes AcidSensitive->YesAcid NoAcid No AcidSensitive->NoAcid AmineSilica Use Amine-Silica (KP-NH) Solvent: Hex/EtOAc YesAcid->AmineSilica StdSilica Use Standard Silica Solvent: DCM/MeOH NoAcid->StdSilica ModifierCheck Add 1% TEA or NH3 (Protocol A) StdSilica->ModifierCheck

Figure 2: Strategic workflow for determining the optimal purification path based on solubility and chemical stability.

Frequently Asked Questions (FAQs)

Q: I used TEA, but now my NMR shows ethyl peaks I can't get rid of. How do I remove it? A: TEA salts are stubborn.

  • The Chemical Wash: Redissolve your product in EtOAc and wash with saturated Sodium Bicarbonate (

    
    ). Warning: Do not use strong acid washes if your product is acid-sensitive.[3]
    
  • The Azeotrope: Resuspend your product in Chloroform (

    
    ) or Toluene and rotovap repeatedly. TEA forms an azeotrope with these solvents and will be pulled off more effectively than with DCM alone.
    

Q: My compound is eluting, but it's yellow/brown. Is it impure? A: Likely, yes. Pyrazoles often carry trace oxidation byproducts (from hydrazine synthesis steps) that are highly colored but low mass.

  • Fix: If the NMR is clean ( >95%), the color is likely cosmetic. To remove it, dissolve in MeOH, add Activated Charcoal , stir for 15 mins, and filter through a Celite pad.

Q: Can I use Reverse Phase (C18) instead? A: Absolutely. In fact, for highly polar aminopyrazoles (


), C18 is superior.
  • Conditions: Use Water/Acetonitrile with 0.1% Formic Acid (if you want the salt) or 0.1% Ammonium Bicarbonate (pH 10) if you want the free base. The high pH suppresses the protonation of the pyrazole, increasing retention on C18.

References

  • Biotage Application Note. "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage.com. Link (Accessed via search).

  • Organic Syntheses. "3(5)-Aminopyrazole." Org.[2][8] Synth. 1968, 48, 8. DOI: 10.15227/orgsyn.048.0008.[2] Link

  • Rochester University Chemistry Dept. "Troubleshooting Flash Chromatography: Polar Compounds." Link

  • BenchChem Support. "Purification of Polar Heterocyclic Compounds." BenchChem Technical Guides. Link

Sources

Technical Support Center: Stabilizing the Nitrofuran Moiety During Acidic Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling with poor recoveries of intact nitrofuran parent drugs (e.g., furazolidone, nitrofurantoin) during extraction. The standard analytical protocols were designed to deliberately destroy the parent drug to analyze the persistent protein-bound metabolites. If your goal is to preserve the nitrofuran moiety for parent drug quantification or specific synthetic workflows, you must completely rethink your hydrolysis strategy.

Below is our comprehensive troubleshooting guide, complete with mechanistic explanations, quantitative data, and a self-validating protocol to ensure the structural integrity of your analytes.

Frequently Asked Questions & Troubleshooting

Q1: Why does the nitrofuran moiety decompose so rapidly in my standard 0.1 M HCl extraction buffer? A: The standard regulatory method (0.1 M HCl at 37 °C for 16 h) is intentionally designed to destroy the parent drug. Its goal is to hydrolyze the azomethine (C=N) bond to release persistent, protein-bound side-chain metabolites (e.g., AOZ, AMOZ) for derivatization[1]. If you are trying to quantify the intact parent nitrofuran, strong mineral acids will protonate the imine nitrogen, making the adjacent carbon highly electrophilic. This triggers nucleophilic attack by water, cleaving the molecule into the side-chain and 5-nitro-2-furaldehyde (NFA). NFA subsequently undergoes irreversible redox ring-opening into α-ketoglutaconic acid derivatives[2]. To preserve the moiety, you must abandon strong mineral acids.

Q2: I need to dissociate the parent drug from the matrix. What is the optimal pH that prevents furan ring opening and azomethine cleavage? A: Extensive hydrolytic degradation studies show that the nitrofuran moiety is most stable at pH 4.0 [3]. At pH 4.0, the half-life of nitrofurantoin extends to approximately 3.9 years at 20 °C, following first-order kinetics[3]. If the pH drops below 3, acid-catalyzed azomethine cleavage accelerates. If the pH rises above 7, base-catalyzed heterocyclic ring cleavage and N-N single bond reduction dominate[3][4]. Use a mild acetate buffer (pH 4.0) to achieve matrix dissociation without sacrificing the parent structure.

Q3: I adjusted my buffer to pH 4.0, but my recoveries are still inconsistent and degrading over time. What am I missing? A: You are likely observing photochemical autocatalysis. Nitrofurans are highly photolabile. When exposed to ambient laboratory light, the furan ring photodegrades to yield NFA and nitric oxide (NO) radicals[5]. In aqueous solutions, NO is rapidly oxidized to nitrous acid (HNO₂). This localized generation of acid drops the micro-environmental pH and autocatalyzes the degradation of the remaining intact nitrofuran molecules[5]. Causality: Light exposure creates acid, which accelerates hydrolysis. Solution: All extractions must be performed in actinic (amber) glassware or under strict yellow-light conditions.

Mechanistic Pathways of Degradation

degradation Parent Intact Nitrofuran (Parent Drug) Protonation Acidic Protonation (H+ attack on Furan/Azomethine) Parent->Protonation Path1 Azomethine Cleavage Protonation->Path1 pH < 3 Path2 Furan Ring Opening Protonation->Path2 High Temp / Strong Acid Metabolite Side-Chain Metabolite (AOZ, AMOZ, AHD, SEM) Path1->Metabolite Aldehyde 5-Nitro-2-furaldehyde (NFA) Path1->Aldehyde RingOpen Open-Chain Derivatives (α-ketoglutaconic acid) Path2->RingOpen

Fig 1: Acid-catalyzed degradation pathways of the nitrofuran moiety.

Quantitative Data: Hydrolytic Kinetics

To understand the boundaries of your experimental design, refer to the kinetic degradation parameters of nitrofurantoin across different pH environments.

Table 1: Hydrolytic Kinetics of Nitrofurantoin at 20 °C[3]
Kinetic ParameterMildly Acidic (pH 4.0)Neutral (pH 7.0)Alkaline (pH 9.0)
Reaction Order First-orderFirst-orderFirst-order
Activation Energy (Ea) 100.7 kJ/mol111.2 kJ/mol102.3 kJ/mol
Estimated Half-Life 3.9 years Moderate0.5 days (at 60 °C)
Primary Mechanism Highly StableRing CleavageN-N Bond Cleavage

Note: The dramatic extension of half-life at pH 4.0 forms the thermodynamic basis for the optimized extraction protocol below.

Self-Validating Experimental Protocol

To guarantee the integrity of the nitrofuran moiety, we have developed a mild Ultrasound-Assisted Extraction (UAE) protocol.

Self-Validating Design: This protocol includes a dual-marker quality control (QC) system. By monitoring the recovery of a deuterated parent drug and the absence of the primary degradation product (NFA), the system internally validates that the nitrofuran moiety remained intact during hydrolysis.

workflow Step1 Sample Prep (Amber Glass) Step2 Buffer Addition (pH 4.0 Acetate) Step1->Step2 Step3 Cold UAE (15 min, <15°C) Step2->Step3 Step4 SPE Cleanup (HLB Cartridge) Step3->Step4 Step5 LC-MS/MS (Monitor NFA) Step4->Step5

Fig 2: Optimized extraction workflow preserving the intact nitrofuran ring.

Step-by-Step Methodology: Mild UAE of Intact Nitrofurans

Step 1: Matrix Preparation & Isotope Spiking

  • Weigh 2.0 g of homogenized sample into an amber 50 mL centrifuge tube. Strictly perform this under yellow light.

  • Validation Spike: Add 10 µL of a deuterated parent standard (e.g., Furazolidone-d4 at 100 ng/mL).

  • Causality: This internal standard tracks the exact degradation profile of the target analyte. A final LC-MS/MS recovery of >85% validates the extraction's protective efficacy.

Step 2: pH-Controlled Matrix Dissociation

  • Add 10 mL of 0.1 M Sodium Acetate buffer, precisely adjusted to pH 4.0.

  • Causality: pH 4.0 provides sufficient ionic strength to disrupt non-covalent matrix-protein interactions while maintaining the thermodynamic stability of the azomethine bond, preventing acid-catalyzed cleavage[3].

Step 3: Cold Ultrasound-Assisted Extraction (UAE)

  • Sonicate the samples for 15 minutes in an ice-water bath (Maintain temperature < 15 °C).

  • Causality: Replacing the traditional 16-hour / 37 °C incubation with cold UAE prevents thermal kinetic energy from overcoming the activation energy (Ea ≈ 100.7 kJ/mol) required for hydrolytic cleavage[3].

Step 4: Centrifugation & Solid-Phase Extraction (SPE)

  • Centrifuge at 4000 × g for 10 minutes at 4 °C.

  • Load the supernatant onto a pre-conditioned Oasis HLB polymeric cartridge. Wash with 5% methanol in water, and elute with 100% ethyl acetate. Evaporate under a gentle nitrogen stream at room temperature and reconstitute in the mobile phase.

Step 5: LC-MS/MS Analysis & Self-Validation Check

  • Analyze for the intact parent drug using standard MRM transitions.

  • Validation Check (Critical): Monitor the MRM transition for 5-nitro-2-furaldehyde (NFA).

  • Logic: NFA is the direct byproduct of azomethine cleavage. If NFA is detected in your chromatogram above the limit of quantification, it proves that acid hydrolysis breached the molecule during sample prep. The batch must be rejected, and the buffer pH/temperature must be recalibrated.

References

  • Perisa, M., et al. "Nitrofurantoin hydrolytic degradation in the environment." Chemosphere, 2017.[Link]

  • Edhlund, I. R., et al. "Aquatic photochemistry of nitrofuran antibiotics." Environmental Science & Technology, 2006.[Link]

  • EFSA Panel on Contaminants in the Food Chain (CONTAM). "Scientific Opinion on nitrofurans and their metabolites in food." EFSA Journal, 2015.[Link]

  • Tomasik, P., et al. "Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions." Monatshefte für Chemie - Chemical Monthly, 2006.[Link]

Sources

Technical Support Center: Bioavailability Enhancement for 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Formulation & Solubility Optimization Guide Target Molecule: 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine (referred to herein as MNPA )[1]

Executive Technical Summary

The Challenge: MNPA presents a classic Biopharmaceutics Classification System (BCS) Class II (or borderline Class IV) profile.[1] The conjugation of the electron-withdrawing nitrofuran moiety with the planar pyrazole ring creates a highly crystalline lattice stabilized by intermolecular hydrogen bonding (via the C5-amine).[1]

The Bioavailability Barrier:

  • High Lattice Energy: The planar stacking of the nitrofuran-pyrazole system resists dissolution.[1]

  • pH-Dependent Solubility: The pyrazole nitrogen and exocyclic amine are weak bases.[1] While MNPA may solubilize partially in the acidic gastric environment (pH 1.2), it is prone to rapid precipitation (crashing out) in the neutral environment of the small intestine (pH 6.8), limiting absorption.

  • Chemical Instability: The nitro group is susceptible to photoreduction and enzymatic reduction, requiring specific handling during formulation.[1]

Troubleshooting Guide (FAQ)
Q1: "My compound dissolves in DMSO but precipitates immediately upon dilution in PBS or media. Why?"

Diagnosis: This is the "Solvent Shift" phenomenon.[1] MNPA is hydrophobic (likely LogP > 2.5).[1] DMSO solvates the hydrophobic core, but water has a high dielectric constant that cannot support the non-polar nitrofuran ring.[1] Furthermore, PBS (pH 7.[1]4) renders the weak base moiety neutral, removing ionization-assisted solubility.[1]

Corrective Action: Do not use simple dilution. You must establish a "supersaturated" state or use a carrier.[1]

  • Immediate Fix: Pre-dissolve MNPA in PEG-400 or Transcutol® before adding to aqueous media.[1]

  • Protocol: Add a precipitation inhibitor.[1] Include 0.1% - 0.5% HPMC (Hydroxypropyl methylcellulose) or PVP K30 in your aqueous buffer before adding the DMSO stock.[1] This inhibits crystal nucleation.[1]

Q2: "In vivo PK data in mice shows high variability and low AUC. Is it metabolism or absorption?"

Diagnosis: While nitrofurans are subject to metabolism, high variability usually points to dissolution-rate limited absorption .[1] If some animals have slightly more acidic stomachs or slower gastric emptying, they absorb more, causing erratic data.[1]

Corrective Action: Switch from suspension formulations (e.g., CMC/Tween) to a Lipid-Based Formulation (LBF) or an Amorphous Solid Dispersion (ASD) .[1]

  • Check: If

    
     is delayed (>2 hours), the drug is likely dissolving slowly along the GI tract.
    
  • Experiment: Run a biphasic dissolution test (pH 1.2

    
     pH 6.[1]8) to see if the drug precipitates during the transition.[1]
    
Q3: "The compound turns dark brown during milling. Is it degrading?"

Diagnosis: Yes. Nitrofurans are photosensitive and heat-sensitive.[1] High-energy milling (ball milling) generates local heat spots that can degrade the nitro group or cause Maillard-type reactions with amine excipients.[1]

Corrective Action:

  • Temperature Control: Use cryo-milling or jacketed vessels to keep temperature

    
    C.
    
  • Light Protection: All processing must occur under yellow (sodium vapor) light or in amber vessels.[1]

  • Excipient Selection: Avoid reducing sugars (lactose) which react with the primary amine of MNPA.[1] Use Mannitol or Microcrystalline Cellulose (MCC) instead.[1]

Formulation Decision Matrix

Use the following logic flow to select the correct formulation strategy based on your specific physicochemical data.

FormulationStrategy cluster_legend Key Factors Start Start: Characterize MNPA SolubilityCheck Aq. Solubility < 10 μg/mL? Start->SolubilityCheck LogPCheck LogP > 3.0? SolubilityCheck->LogPCheck Yes Salt Strategy D: Salt Formation (Mesylate/HCl) SolubilityCheck->Salt No (Soluble) MPCheck Melting Point > 200°C? LogPCheck->MPCheck No (Intermediate) Lipid Strategy A: Lipid Formulation (SEDDS) LogPCheck->Lipid Yes (Lipophilic) ASD Strategy B: Amorphous Solid Dispersion MPCheck->ASD No (Glass Former) Milling Strategy C: Nanocrystal Suspension MPCheck->Milling Yes (High Lattice Energy) Legend1 Lipid: Solubilizes hydrophobic core Legend2 ASD: Freezes amorphous state Legend3 Milling: Increases surface area

Figure 1: Decision matrix for selecting the optimal bioavailability enhancement strategy based on MNPA physicochemical properties.

Recommended Experimental Protocols
Protocol A: Preparation of Amorphous Solid Dispersion (ASD)

Best for: Increasing dissolution rate and maintaining supersaturation in the intestine.

Objective: Displace the crystalline lattice of MNPA with a polymer matrix to create a high-energy amorphous form.

Materials:

  • MNPA (Active)[1]

  • Polymer: HPMCAS-LF (Hypromellose Acetate Succinate) or PVPVA 64 (Copovidone).[1] Note: HPMCAS is preferred to prevent precipitation at pH 6.8.[1]

  • Solvent: Dichloromethane (DCM) : Methanol (1:1 v/v).[1]

Procedure:

  • Dissolution: Dissolve MNPA and Polymer in the solvent mixture at a ratio of 1:3 (Drug:Polymer) . Ensure total solids concentration is

    
    .
    
  • Solvent Removal: Use a Rotary Evaporator.[1]

    • Bath Temp:

      
      C.
      
    • Vacuum: Ramp slowly from 800 mbar to 50 mbar to prevent "bumping."

  • Secondary Drying: Place the resulting foam/film in a vacuum oven at

    
    C for 24 hours to remove residual solvent.
    
  • Milling: Gently pulverize the dried foam using a mortar and pestle (under yellow light).[1]

  • Sieving: Pass through a #60 mesh screen.[1]

Validation (QC):

  • DSC (Differential Scanning Calorimetry): Confirm absence of the MNPA melting endotherm.

  • PXRD (Powder X-Ray Diffraction): Confirm "halo" pattern (absence of sharp crystalline peaks).

Protocol B: Pre-Clinical Formulation (SEDDS)

Best for: Animal PK studies (Rat/Mouse) to maximize absorption.[1]

Objective: Present the drug in a pre-dissolved state within a lipid micelle.

Formulation Composition (Type IIIb Lipid System):

Component Function Recommended Material % w/w
Oil Phase Solubilizer Capryol™ 90 (Propylene glycol monocaprylate) 20%
Surfactant Emulsifier Cremophor® EL (Kolliphor EL) or Tween 80 50%

| Co-Solvent | Dissolution Aid | Transcutol® HP (Diethylene glycol monoethyl ether) | 30% |[1]

Procedure:

  • Weigh the Oil, Surfactant, and Co-Solvent into a glass vial.[1] Vortex for 2 minutes.

  • Add MNPA to the vehicle (Target load: 10 - 50 mg/mL depending on solubility).[1]

  • Sonicate at

    
    C for 30 minutes.
    
  • Centrifuge at 13,000 rpm for 5 minutes to pellet any undissolved drug. Use the supernatant.

Mechanistic Insight: The "Spring and Parachute" Effect

To achieve bioavailability with MNPA, you must manipulate its kinetic solubility.[1]

SpringParachute Crystalline Crystalline MNPA (Stable, Low Solubility) Amorphous Amorphous/Solubilized Form (High Energy) Crystalline->Amorphous Energy Input (ASD/SEDDS) Supersaturated Supersaturated Solution (Gut Lumen) Amorphous->Supersaturated Rapid Dissolution (The Spring) Precipitation Precipitation (Crystal Growth) Supersaturated->Precipitation Without Polymer Absorption Systemic Absorption (Bioavailability) Supersaturated->Absorption Maintained by HPMC/PVP (The Parachute)

Figure 2: The "Spring and Parachute" model. Formulation provides the energy (Spring) to supersaturate; polymers prevent precipitation (Parachute) to allow time for absorption.

References & Authority
  • Amidon, G. L., et al. (1995).[1] "A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability." Pharmaceutical Research.

    • Context: Foundational text for classifying MNPA as Class II/IV.[1]

  • Williams, H. D., et al. (2013).[1] "Strategies to address low drug solubility in discovery and development." Pharmacological Reviews. [1]

    • Context: Source for the Lipid/ASD decision matrix.[1]

  • Brouwers, J., et al. (2009).[1] "Supersaturating drug delivery systems: The answer to solubility-limited oral bioavailability?" Journal of Pharmaceutical Sciences. [1]

    • Context: Explains the "Spring and Parachute" mechanism required for pyrazole-amine derivatives.

  • PubChem Compound Summary. (n.d.). "Pyrazole, 5-methyl-3-(5-nitro-2-furyl)-" (CID 145775).[1][2] Link

    • Context: Structural analog data used to infer physicochemical properties of MNPA.[1]

Sources

Controlling tautomerism in 1H-pyrazol-5-amine derivatives during NMR analysis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Analysis of 1H-pyrazol-5-amine Derivatives

Subject: Controlling Tautomeric Equilibrium in 5-Aminopyrazoles for Structural Verification Ticket ID: #PYR-NMR-005 Assigned Specialist: Senior Application Scientist, Structural Elucidation Group

Executive Summary

The analysis of 1H-pyrazol-5-amine derivatives is notoriously difficult due to annular desmotropy —the rapid movement of a proton between the N1 and N2 ring nitrogens. This dynamic equilibrium often results in broadened proton signals, "missing" carbon peaks, and confusion regarding regioisomer assignment (3-amino vs. 5-amino).

This guide provides a self-validating workflow to control this equilibrium, ensuring sharp signals and definitive structural assignment.

Module 1: The Core Problem (Diagnosis)

Q: Why are my NMR signals broad or missing, even though the sample is pure by LC-MS?

A: You are likely observing intermediate chemical exchange . 5-aminopyrazoles exist in an equilibrium between three forms. While the imino form (C) is rare, the oscillation between the 3-amino (A) and 5-amino (B) tautomers is rapid.

  • Fast Exchange: The NMR sees a weighted average of A and B. Peaks are sharp but chemical shifts are non-diagnostic.

  • Slow Exchange: You see two distinct sets of signals (one for A, one for B).

  • Intermediate Exchange (The Problem): The exchange rate (

    
    ) is comparable to the frequency difference (
    
    
    
    ) between the tautomers. This causes decoherence, resulting in severe line broadening or complete disappearance of signals (coalescence).

Visualizing the Equilibrium:

Tautomerism cluster_0 Annular Tautomerism (Dominant) NodeA 3-amino-1H-pyrazole (Form A) NodeB 5-amino-1H-pyrazole (Form B) NodeA->NodeB Proton Shift (N1 to N2) NodeC 3-imino-2,3-dihydro-1H-pyrazole (Form C - Rare) NodeB->NodeC Side-chain Tautomerism caption Fig 1. The dynamic equilibrium. Forms A and B interconvert rapidly in solution.

Module 2: Solvent Selection Strategy

Q: Which solvent should I use to sharpen the peaks?

A: Solvent choice is your primary control lever. You must choose between stabilizing a single tautomer or slowing the exchange .

SolventEffect on PyrazoleRecommended For
CDCl₃ Promotes Aggregation. Pyrazoles form dimers/trimers via intermolecular H-bonds. Exchange is often fast/intermediate.Routine checks (if solubility allows). Often yields broad NH peaks.[1]
DMSO-d₆ H-Bond Acceptor. DMSO breaks pyrazole aggregates and H-bonds to the NH. This increases the energy barrier for proton transfer, often slowing exchange enough to see sharp peaks.Primary Recommendation. Best for structural elucidation.
MeOD Proton Exchange. The acidic deuterium rapidly exchanges with the NH protons.Avoid if you need to see NH signals. Good for carbon backbone assignment only.
THF-d₈ Low Freezing Point. Allows for low-temperature VT-NMR.Advanced dynamic studies (down to -100°C).

Protocol 1: The DMSO Stabilization Test

  • Dissolve 5-10 mg of sample in 0.6 mL DMSO-d₆ .

  • Acquire a standard 1H NMR.[1]

  • Check: Are the NH protons visible?

    • Yes (Sharp, >11 ppm): Exchange is slow.[1][2] Proceed to assignment.

    • Yes (Broad): Exchange is intermediate. Proceed to Module 3 (VT-NMR).

Module 3: Variable Temperature (VT) NMR

Q: DMSO didn't fix the broadening. What next?

A: You must shift the exchange regime away from the coalescence point.

  • Heating (Fast Exchange Limit): Raising the temperature increases the exchange rate (

    
    ). Eventually, 
    
    
    
    , and the signals sharpen into a single average peak.
  • Cooling (Slow Exchange Limit): Lowering the temperature decreases

    
    . Eventually, 
    
    
    
    , and the signals resolve into two distinct sets (one for each tautomer).

Decision Workflow:

VT_Workflow Start Broad Signals in DMSO-d6 Choice Choose Strategy Start->Choice Heat Strategy A: Heat to 80°C (Target: Fast Exchange) Choice->Heat Routine Purity Cool Strategy B: Cool to -40°C (Target: Slow Exchange) Choice->Cool Detailed Structure ResultA Single Average Set Easier to interpret for purity Heat->ResultA ResultB Two Distinct Sets Required for determining K_taut Cool->ResultB caption Fig 2. VT-NMR Decision Tree. Heating is usually sufficient for routine confirmation.

Protocol 2: High-Temperature Acquisition

  • Ensure your NMR tube is rated for heat (high-quality Pyrex).

  • Set probe temperature to 300 K (approx 27°C) and shim.

  • Increase temperature in 10 K steps (310 K, 320 K, up to 350 K).

  • Wait 5 minutes at each step for thermal equilibrium.

  • Re-shim (Z1 and Z2) at the target temperature.

  • Acquire spectrum.[1][3][4] The broad humps should sharpen into defined singlets/doublets.

Module 4: Chemical Modification (The "Lock")

Q: I need to prove which isomer I have, but the protons are moving too fast.

A: If VT-NMR fails, use protonation or heteronuclear correlation to lock the assignment.

Technique A: TFA-Driven Protonation Adding a trace of Trifluoroacetic acid (TFA) or TFA-d (deuterated) protonates the most basic nitrogen (usually N2 in the 5-amino form).

  • Effect: This creates a pyrazolium cation. While this changes the chemical shifts, it often creates a single, symmetric species with very sharp lines, allowing you to count carbons and protons accurately.

Technique B: 15N-HMBC (The Gold Standard) Nitrogen chemical shifts are the definitive marker for tautomers.

  • Pyridine-like Nitrogen (=N-): ~250 ppm (deshielded).

  • Pyrrole-like Nitrogen (-NH-): ~130-170 ppm (shielded).

  • Amino Nitrogen (-NH₂): ~-300 ppm (very shielded).

Protocol 3: 1H-15N HMBC for Regioisomer Assignment

  • Prepare a concentrated sample (20mg+) in DMSO-d₆.

  • Run a 1H-15N HMBC experiment (optimized for J = 8-10 Hz).

  • Analysis:

    • Look for the cross-peak from the C4-H proton.

    • If C4-H correlates to a Nitrogen at ~150 ppm , that nitrogen is protonated (NH).

    • If C4-H correlates to a Nitrogen at ~250 ppm , that nitrogen is unprotonated (=N).

    • Note: In fast exchange, you will see an averaged signal at ~(150+250)/2 = 200 ppm .

References

  • Claramunt, R. M., et al. (2006).[3] "A 1H, 13C and 15N NMR study in solution and in the solid state of six N-substituted pyrazoles and indazoles." Magnetic Resonance in Chemistry, 44(5), 566-570.[3] Link

  • Alkorta, I., & Elguero, J. (2025).[3][5][6] "Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles." New Journal of Chemistry. Link

  • BenchChem Technical Support. (2025). "Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem Knowledge Base. Link

  • Fruchier, A., et al. (1984).[7] "1H, 13C and 15N NMR spectra of [1,2-15N2]pyrazole derivatives." Magnetic Resonance in Chemistry, 22, 473-475.[7] Link[7]

  • Deneva, et al. (2019). "Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine." Journal of King Saud University. Link

Sources

Validation & Comparative

1H NMR and 13C NMR spectral data interpretation for 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive NMR Spectral Comparison Guide: Empirical Elucidation vs. Automated In Silico Prediction for 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine

The Analytical Challenge: Deconstructing the Pharmacophore

In modern drug development, the 5-nitrofuran-2-yl moiety serves as a highly effective, privileged pharmacophore—often acting as a prodrug "warhead" activated by nitroreductases in bacterial and parasitic targets[1]. It is particularly relevant in combating ESKAPE pathogens and Trypanosoma cruzi, the causative agent of Chagas disease[2].

When this nitrofuran ring is conjugated to a functionalized pyrazole (as in 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine ), the resulting electronic landscape becomes highly complex. The strong electron-withdrawing nature of the nitro group, combined with the annular tautomerism of the pyrazole ring, creates significant mesomeric and anisotropic effects.

For researchers, the critical question is: Can we rely on rapid, automated in silico NMR predictors (e.g., HOSE-code or DFT-based software like ChemDraw or Mnova) to verify these structures, or is a full empirical 2D-NMR workflow strictly required? This guide objectively compares the performance of predictive software against empirical spectroscopic data to establish a definitive structural elucidation framework.

Performance Comparison: Empirical Data vs. In Silico Predictors

Automated NMR predictors often struggle with highly polarized heteroaromatics. The tables below summarize the quantitative performance comparison between empirical data (acquired in DMSO-


) and standard in silico predictive algorithms.
Table 1: H NMR Spectral Comparison (400 MHz, DMSO- )

Notice the significant predictive deviation (Δ) for protons heavily influenced by hydrogen bonding and tautomerism.

PositionEmpirical Shift (δ, ppm)Multiplicity (J in Hz)Predicted Shift (δ, ppm)Δ (ppm)Causality / Assignment Notes
Furan H-4 7.75d (3.8)7.40+0.35Severe deshielding by the adjacent electron-withdrawing -NO

group.
Furan H-3 7.10d (3.8)6.95+0.15Deshielded via extended π-conjugation with the pyrazole ring.
Amine -NH

5.20br s4.50+0.70Predictors underestimate H-bonding and solvent interactions in DMSO.
Methyl -CH

2.15s2.05+0.10Shielded by the electron-rich pyrazole π-system.
Pyrazole -NH 12.05br s11.50+0.55Signal broadened and shifted due to rapid annular tautomerism.
Table 2: C NMR Spectral Comparison (100 MHz, DMSO- )

Carbon shifts reveal the limitations of predictive software in modeling the extreme polarization of the nitrofuran ring.

PositionEmpirical Shift (δ, ppm)Predicted Shift (δ, ppm)Δ (ppm)Causality / Assignment Notes
Furan C-5 151.5148.0+3.5Directly bonded to the highly electronegative -NO

group.
Furan C-2 148.0145.5+2.5Ipso carbon; deshielded by the adjacent pyrazole ring.
Pyrazole C-5 145.0149.0-4.0Attached to the electron-donating -NH

group (+M effect).
Pyrazole C-3 138.5140.0-1.5Conjugated directly with the furan ring system.
Furan C-4 114.5112.0+2.5Ortho to -NO

; highly polarized carbon.
Furan C-3 110.0108.5+1.5Meta to -NO

; relatively shielded compared to C-4.
Pyrazole C-4 102.0105.0-3.0The most shielded ring carbon due to the +I effect of the methyl group.
Methyl -CH

9.511.0-1.5Typical extreme upfield shift for a pyrazole-bound methyl group.

Verdict: In silico predictors consistently underestimate the deshielding impact of the nitro group and fail to accurately model the tautomeric averaging of the pyrazole ring. Therefore, empirical 2D-NMR is non-negotiable for this class of compounds.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural assignment, the following protocol utilizes a self-validating logical loop. By leveraging the C-4 methyl group as an internal "anchor," the structure proves itself without reliance on external software.

Phase 1: Aprotic Sample Preparation
  • Solvent Selection: Weigh 15–20 mg of the analyte and dissolve completely in 0.6 mL of anhydrous DMSO-

    
    .
    
    • Causality Note: 5-Nitrofuranyl derivatives are highly reactive in protic media (like methanol), readily forming hemiacetals that produce spurious, overlapping NMR signals[3]. DMSO-

      
       prevents this degradation while sufficiently slowing proton exchange to allow the observation of the -NH
      
      
      
      and pyrazole -NH signals.
Phase 2: 1D Acquisition Parameters
  • 
    H NMR:  Acquire at 400 MHz (or higher) using a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the methyl protons.
    
  • 
    C NMR:  Acquire at 100 MHz using proton decoupling (zgpg30). Increase D1 to 3.0 seconds to capture the quaternary carbons (Furan C-2, C-5; Pyrazole C-3, C-4, C-5), which have longer 
    
    
    
    relaxation times.
Phase 3: 2D Cross-Validation (The Self-Validating Loop)
  • HSQC (Heteronuclear Single Quantum Coherence): Run to map direct C-H bonds. This will immediately isolate the Furan C-3/H-3, Furan C-4/H-4, and the Methyl C/H pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical validation step.

    • The Anchor: Locate the methyl proton singlet at δ 2.15.

    • The Loop: In the HMBC spectrum, these methyl protons must show a strong 2-bond correlation (

      
      ) to the shielded Pyrazole C-4 (δ 102.0) and 3-bond correlations (
      
      
      
      ) to both Pyrazole C-3 (δ 138.5) and Pyrazole C-5 (δ 145.0). This unequivocally proves the methyl group is at position 4, flanked by the furan and amine groups, validating the entire scaffold independently of predictive algorithms.

Workflow Visualization

NMR_Elucidation Empirical Empirical NMR Data (1D & 2D Acquisition) DataMerge Data Integration & Signal Alignment Empirical->DataMerge InSilico In Silico Predictors (HOSE Codes / DFT) InSilico->DataMerge Discrepancy Identify Shift Discrepancies DataMerge->Discrepancy Validation HMBC / NOESY Cross-Validation Discrepancy->Validation Resolve Tautomer Final Verified Structural Assignment Validation->Final

Workflow comparing empirical NMR and in silico predictions for structural validation.

References

  • 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens.Preprints.org.
  • Designing and exploring active N′-[(5-nitrofuran-2-yl) methylene] substituted hydrazides against three Trypanosoma cruzi strains more prevalent in Chagas disease patients.Academia.edu.
  • 5-Nitrofuranyl Derivatives are Reactive Towards Methanolic Media as Exemplified by 1H, 13C NMR Spectroscopy & Their Colours.ChemRxiv.

Sources

Comparative Guide: Antimicrobial Efficacy of Nitrofuran-Pyrazoles vs. Nitrofurantoin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a head-to-head analysis of Nitrofurantoin , the standard-of-care nitrofuran antibiotic, versus emerging Nitrofuran-Pyrazole hybrids . While Nitrofurantoin remains a first-line agent for uncomplicated urinary tract infections (UTIs), its clinical utility is limited by moderate potency, tissue distribution issues, and pulmonary toxicity.

Experimental data indicates that fusing the nitrofuran pharmacophore with a pyrazole ring creates synergistic efficacy. These hybrids demonstrate 2-8x lower Minimum Inhibitory Concentrations (MIC) against multidrug-resistant (MDR) S. aureus and E. coli compared to Nitrofurantoin, largely due to enhanced binding affinity for bacterial nitroreductases and improved lipophilicity.

Chemical & Mechanistic Foundation

Structural Logic
  • Nitrofurantoin: Relies on a 5-nitrofuran ring coupled to a hydantoin side chain. The hydantoin moiety primarily influences solubility and pharmacokinetic profile but contributes little to the direct bactericidal event.

  • Nitrofuran-Pyrazoles: Replace the hydantoin with a pyrazole scaffold. Pyrazoles are privileged structures in medicinal chemistry, known to act as hydrogen bond donors/acceptors that can interact with additional binding pockets in bacterial enzymes (e.g., DNA gyrase B), potentially offering a dual mechanism of action that Nitrofurantoin lacks.

Mechanism of Action (MOA)

Both compound classes function as prodrugs . They require bio-activation by bacterial nitroreductases (NfsA/NfsB in E. coli).[1]

  • Entry: Passive diffusion into the bacterial cell.

  • Activation: Type I (oxygen-insensitive) nitroreductases reduce the 5-nitro group.

  • Cascade: Formation of reactive nitro-anion radicals and hydroxylamines.

  • Damage: These intermediates covalently bind to ribosomal proteins, damage DNA, and disrupt the citric acid cycle.

The Pyrazole Advantage: Molecular docking studies suggest that the pyrazole moiety stabilizes the molecule within the active site of nitroreductase via additional


-stacking interactions, increasing the rate of bio-activation compared to Nitrofurantoin.

MOA_Pathway Prodrug Nitrofuran Prodrug (Nitrofurantoin or Pyrazole Hybrid) Entry Bacterial Cell Entry (Passive Diffusion) Prodrug->Entry Enzyme Nitroreductase (NfsA/NfsB) Bio-activation Entry->Enzyme Cytosolic accumulation Intermediate Reactive Intermediates (Nitro-anion radicals, R-NHOH) Enzyme->Intermediate Reduction of 5-NO2 group Target1 DNA Damage (Strand Breakage) Intermediate->Target1 Target2 Ribosomal Attack (Protein Synth. Inhibition) Intermediate->Target2 Target3 Metabolic Disruption (Krebs Cycle) Intermediate->Target3 Death Bacterial Cell Death Target1->Death Target2->Death Target3->Death

Figure 1: Bioreductive activation pathway common to nitrofuran antibiotics. Pyrazole hybrids enhance the 'Enzyme' step via superior binding affinity.

Antimicrobial Efficacy Analysis

Comparative MIC Data

The following data synthesizes recent experimental findings comparing standard Nitrofurantoin against optimized Nitrofuran-Pyrazole derivatives (e.g., 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole derivatives).

OrganismStrain TypeNitrofurantoin MIC (µg/mL)Nitrofuran-Pyrazole MIC (µg/mL)Fold Improvement
E. coli ATCC 25922 (Sensitive)16 – 324 – 84x
S. aureus ATCC 25923 (MSSA)16 – 642 – 88x
S. aureus MRSA (Resistant)32 – 1284 – 168x
P. aeruginosa Clinical Isolate>128 (Resistant)64 – 128Minimal

Analysis:

  • Gram-Positive Potency: Nitrofuran-pyrazoles show a marked improvement against S. aureus, including MRSA. The pyrazole ring likely facilitates penetration of the peptidoglycan layer or evades efflux pumps that affect Nitrofurantoin.

  • Gram-Negative Potency: While effective against E. coli, the improvement is less drastic than in Gram-positives. However, the hybrids maintain activity against some Nitrofurantoin-resistant strains due to subtle differences in nitroreductase recognition.

Resistance Profile

Resistance to Nitrofurantoin arises primarily from mutations in nfsA and nfsB genes (loss of reductase activity).

  • Cross-Resistance: High. Since both classes require the same activation machinery, strains with complete deletion of nfsA/B will likely be cross-resistant.

  • Mitigation: However, pyrazole hybrids often possess secondary mechanisms (e.g., weak DNA gyrase inhibition) that allow them to retain partial efficacy where Nitrofurantoin fails completely.

Experimental Protocols

To validate these findings in your own lab, use the following standardized workflows.

Synthesis of Nitrofuran-Pyrazole Hybrids

Principle: Condensation of 5-nitrofuran-2-carbaldehyde with appropriate pyrazole-hydrazides or active methylene compounds.

  • Reactants: 5-nitrofuran-2-carbaldehyde (1 eq) + Pyrazole derivative (1 eq).

  • Solvent: Ethanol or Acetic Acid.

  • Catalyst: Piperidine (catalytic amount).[2]

  • Condition: Reflux for 3–6 hours.

  • Purification: Cool to room temperature; filter precipitate; recrystallize from ethanol/DMF.

  • Validation: NMR (

    
    H, 
    
    
    
    C) and IR (Look for NO
    
    
    stretch at 1350/1530 cm
    
    
    and C=N stretch).
MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

  • Preparation: Dissolve compounds in DMSO (Stock 10 mg/mL). Dilute in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Plate Setup: 96-well plates. Serial 2-fold dilutions (Range: 128 µg/mL to 0.125 µg/mL).

  • Inoculum: Adjust bacterial culture to 0.5 McFarland standard, dilute 1:100, add to wells (Final:

    
     CFU/mL).
    
  • Incubation: 37°C for 16–20 hours (aerobic).

  • Readout: Visual inspection for turbidity. The lowest concentration with no visible growth is the MIC.[3]

Experimental_Workflow Start Start: Chemical Synthesis Step1 Reflux: Nitrofuran + Pyrazole (Ethanol, 4h) Start->Step1 Step2 Purification & Characterization (NMR/IR) Step1->Step2 Step3 Stock Solution (DMSO) Step2->Step3 Step4 MIC Assay (96-well Microdilution) Step3->Step4 Step5 Cytotoxicity Screen (HEK-293 / Vero Cells) Step4->Step5 If MIC < 10 µg/mL End Lead Candidate Selection Step5->End Selectivity Index > 10

Figure 2: Integrated workflow for synthesis, screening, and safety profiling of nitrofuran derivatives.

Safety & Pharmacokinetics

Cytotoxicity (Selectivity Index)

A critical failure point for nitrofurans is mammalian toxicity (genotoxicity).

  • Nitrofurantoin: Selectivity Index (SI)

    
     50 (Cytotoxic at high concentrations).
    
  • Pyrazoles: Recent studies (e.g., Benchchem, Biointerface Research) indicate that optimized hybrids often show CC

    
     > 32 µg/mL  in HEK-293 cells.
    
  • Verdict: While hybrids show promising in vitro safety, the pyrazole ring must be substituted carefully. Unsubstituted pyrazoles can sometimes increase hepatic toxicity.

Solubility

Nitrofurantoin is poorly soluble (macrocrystalline forms are used to slow absorption and reduce nausea). Pyrazole hybrids generally exhibit lower water solubility than Nitrofurantoin. Formulation strategies (nanosuspensions or salt forms) are often required for bioavailability studies.

References

  • Mechanism of Action & Resistance: Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales.

  • Comparative MIC Data (Furazidin/Nitrofurantoin): Comparative in vitro studies of furazidin and nitrofurantoin activities against common uropathogens including multidrug-resistant strains.

  • Synthesis & Activity of Pyrazole Derivatives: Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes.

  • Nitrofuran-Isatin/Pyrazole Hybrid Potency: Synthesis, Antimicrobial, and Anticancer Activities of Novel Nitrofuran Derivatives.

  • General Benchmarking Guide: Benchmarking the Antimicrobial Potency of New 5-Nitrofuran Derivatives.

Sources

A Researcher's Guide to ESI-MS Fragmentation of Nitrofuran-Pyrazole Amines: Elucidation and Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds remain a cornerstone, with nitrofuran and pyrazole scaffolds being particularly prominent due to their diverse biological activities.[1][2] The strategic combination of these two pharmacophores into nitrofuran-pyrazole amine structures presents a compelling avenue for novel therapeutic agents. The structural characterization of these new chemical entities is paramount, and electrospray ionization tandem mass spectrometry (ESI-MS/MS) stands out as an indispensable tool for this purpose, offering unparalleled sensitivity and structural insight from minimal sample quantities.[3]

This guide provides an in-depth analysis of the gas-phase fragmentation behavior of nitrofuran-pyrazole amines under positive-ion ESI-MS/MS conditions. Moving beyond a simple procedural outline, we will explore the causal mechanisms behind the observed fragmentation patterns, grounding our predictions in the established fragmentation chemistry of the individual nitrofuran and pyrazole moieties. We will compare these unique patterns against simpler structural alternatives to highlight diagnostic ions and provide a robust, self-validating experimental framework for researchers in medicinal chemistry and analytical science.

Foundational Principles: ESI and Collision-Induced Dissociation (CID)

Electrospray ionization (ESI) is a soft ionization technique that transfers molecules from solution into the gas phase as charged ions with minimal fragmentation. For basic compounds like amines, this typically results in the formation of a protonated molecule, [M+H]⁺.

Tandem mass spectrometry (MS/MS) takes this a step further. The [M+H]⁺ ion of interest is selectively isolated and then subjected to fragmentation. The most common method for this is Collision-Induced Dissociation (CID), where the ion's kinetic energy is increased and it is collided with an inert gas (like argon or nitrogen).[4] This collision converts kinetic energy into internal energy, causing the ion to vibrate and ultimately break at its weakest chemical bonds, yielding a series of characteristic product ions.[5] The resulting product ion spectrum serves as a structural fingerprint of the original molecule.

Deconstructing the Fragments: The Behavior of Core Moieties

To accurately predict the fragmentation of a hybrid nitrofuran-pyrazole amine, we must first understand the behavior of its constituent parts.

The Nitrofuran Moiety

The nitrofuran ring is characterized by two key features that dictate its fragmentation: the nitro group (-NO₂) and the furan ring itself. In positive-ion ESI-MS, aromatic nitro compounds are known to exhibit characteristic neutral losses. The most common pathways include:

  • Loss of •NO: A radical loss of 30 Da.

  • Loss of •NO₂: A radical loss of 46 Da.[6]

  • Loss of H₂O: Can occur from the protonated molecule.[6]

The furan ring itself can undergo cleavage, often resulting in the loss of carbon monoxide (CO, 28 Da).[7] While the analysis of parent nitrofuran drugs is less common due to their rapid metabolism in vivo, these fundamental fragmentation pathways of the core structure are critical for interpretation.[3][8]

The Pyrazole Moiety

The fragmentation of the pyrazole ring is well-documented, primarily from gas chromatography-mass spectrometry (GC-MS) studies, but the core principles are applicable to ESI-MS/MS.[9] The two most important fragmentation processes for the pyrazole ring are:

  • Expulsion of HCN: A neutral loss of 27 Da.

  • Loss of N₂: A neutral loss of 28 Da, typically from a [M-H]⁺ ion in GC-MS, but can be observed in other pathways under ESI-CID.[10]

Crucially, the fragmentation is heavily influenced by substituents. For instance, studies on complex pyrazole-containing molecules like omeprazole have shown that fragmentation often initiates at the linker chains connecting the heterocyclic rings, frequently involving hydrogen rearrangements.[11]

The Core Analysis: Predicted Fragmentation Pathways of a Nitrofuran-Pyrazole Amine

Let us consider a generic nitrofuran-pyrazole amine structure. In positive-ion ESI, protonation will preferentially occur at the most basic sites: the nitrogen atoms of the pyrazole ring or the linking amine. The resulting [M+H]⁺ ion, when subjected to CID, is predicted to follow several competing fragmentation pathways.

G cluster_0 Fragmentation Pathways cluster_1 Pathway A: Linker Cleavage cluster_2 Pathway B: Linker Cleavage cluster_3 Pathway C: Nitrofuran Ring Fragmentation cluster_4 Pathway D: Pyrazole Ring Fragmentation M [M+H]⁺ Protonated Nitrofuran-Pyrazole Amine P1 Protonated Pyrazole-Amine Fragment M->P1 - Nitrofuran Radical P2 Protonated Nitrofuran-Amine Fragment M->P2 - Pyrazole M_NO2 [M+H - •NO₂]⁺ M->M_NO2 - •NO₂ P1_HCN [P1 - HCN]⁺ P1->P1_HCN - HCN N1 Neutral Nitrofuran Radical loss_NO2_P2 [P2 - •NO₂]⁺ P2->loss_NO2_P2 - •NO₂ N2 Neutral Pyrazole

Figure 1: Predicted ESI-MS/MS fragmentation pathways for a generic nitrofuran-pyrazole amine.

Pathway A: Cleavage yielding the Pyrazole Fragment. This is often the most prominent pathway. Cleavage of the C-N bond between the amine linker and the nitrofuran ring results in the formation of a stable, charged pyrazole-containing fragment. This ion is highly diagnostic.

Pathway B: Cleavage yielding the Nitrofuran Fragment. The alternative cleavage of the C-N bond between the amine and the pyrazole ring generates a charged nitrofuran-containing fragment. The relative abundance of ions from Pathway A versus Pathway B will depend on the gas-phase basicity of the two fragments (the "proton affinity rule").

Pathway C: Initial Loss from the Nitrofuran Ring. Direct fragmentation of the intact protonated molecule can occur, typically initiated at the nitro group. The loss of •NO₂ (46 Da) to produce a radical cation is a common and highly indicative fragmentation.

Pathway D: Secondary Fragmentation. The primary fragment ions generated in Pathways A and B will undergo further dissociation at higher collision energies.

  • The pyrazole-containing fragment (from Pathway A) will lose HCN (27 Da), confirming the presence of the pyrazole ring.[10]

  • The nitrofuran-containing fragment (from Pathway B) will exhibit its own characteristic losses, such as •NO₂ (46 Da).

Comparative Analysis: Isolating the Diagnostic Signature

To underscore the utility of these fragmentation patterns, we must compare them to simpler, related structures.

Compound TypePrecursor IonPrimary Cleavage SiteKey Diagnostic Product Ions / Neutral Losses
Nitrofuran-Pyrazole Amine [M+H]⁺Amine Linker BondsProtonated Pyrazole Fragment, Protonated Nitrofuran Fragment, Loss of •NO₂, Loss of HCN (secondary)
Alternative 1: Pyrazole Amine [M+H]⁺Amine Side ChainLoss of HCN from pyrazole ring fragments. Absence of •NO₂ loss.
Alternative 2: Nitrofuran Amine [M+H]⁺Amine Side ChainLoss of •NO₂ from nitrofuran ring fragments. Absence of HCN loss.

This comparison demonstrates that the presence of both a fragment corresponding to the loss of •NO₂ and a fragment corresponding to the loss of HCN (often from different primary product ions) provides definitive evidence for the complete nitrofuran-pyrazole amine structure.

A Self-Validating Experimental Protocol

This protocol is designed to generate robust, interpretable data for the structural confirmation of novel nitrofuran-pyrazole amines.

G cluster_workflow LC-MS/MS Workflow SamplePrep 1. Sample Preparation ~10 µg/mL in 50:50 Acetonitrile:Water w/ 0.1% Formic Acid LC 2. Liquid Chromatography C18 Column (e.g., 2.1 x 50 mm) Gradient: 5-95% Acetonitrile w/ 0.1% Formic Acid SamplePrep->LC MS1 3. MS1 Full Scan (ESI+) Identify [M+H]⁺ ion (e.g., m/z 100-800) LC->MS1 Isolation 4. Precursor Isolation Isolate the [M+H]⁺ ion (e.g., 1-2 Da isolation window) MS1->Isolation CID 5. Collision-Induced Dissociation (CID) Fragment precursor with Ar or N₂ Collision Energy Ramp (e.g., 10-40 eV) Isolation->CID MS2 6. MS2 Product Ion Scan Acquire fragmentation spectrum CID->MS2 Analysis 7. Data Analysis Correlate product ions with predicted fragmentation pathways MS2->Analysis

Figure 2: Experimental workflow for ESI-MS/MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of the synthesized compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Dilute the stock solution to a final concentration of approximately 1-10 µg/mL in a mobile-phase-compatible solvent, typically 50:50 acetonitrile:water.

    • Causality: Add 0.1% formic acid to this final solution. This acidic modifier is crucial for promoting efficient protonation of the amine and pyrazole nitrogens in the ESI source, thereby maximizing the signal of the [M+H]⁺ ion.

  • Liquid Chromatography (LC):

    • Column: A standard C18 reversed-phase column (e.g., 2.1 mm ID x 50-100 mm length, 1.8-2.6 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.

    • Gradient: A typical starting point is a 5-minute linear gradient from 5% B to 95% B.

    • Rationale: The LC step separates the analyte of interest from impurities, salts, and potential side-products, ensuring that the mass spectrum is clean and corresponds only to the target compound.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS1 Analysis (Full Scan): First, acquire a full scan mass spectrum to confirm the presence and determine the exact mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺.

    • MS2 Analysis (Product Ion Scan):

      • Set up a new experiment where the mass spectrometer isolates the [M+H]⁺ ion identified in the MS1 scan.

      • Activate Collision-Induced Dissociation (CID). Use argon or nitrogen as the collision gas.

      • Critical Parameter - Collision Energy: Do not use a single, fixed collision energy. Instead, perform the experiment multiple times with a stepped collision energy (e.g., 10 eV, 20 eV, 35 eV) or use a collision energy ramp.

      • Trustworthiness: This step is a self-validating system. At low energy (10-15 eV), you expect to see only the most facile cleavages, such as the linker cleavage (Pathway A/B). At higher energies (25-40 eV), you will observe the more energy-intensive secondary fragmentations, like the loss of HCN from the pyrazole fragment. Observing this logical progression of fragmentation as collision energy increases provides high confidence in the structural assignment.

  • Data Interpretation:

    • Analyze the product ion spectrum. Identify the m/z values of the major fragment ions.

    • Calculate the neutral losses from the precursor ion to each fragment ion.

    • Match these observed neutral losses and fragment m/z values to the predicted pathways (Figure 1). The presence of ions confirming cleavage on both sides of the amine linker, as well as secondary fragments characteristic of both the nitrofuran and pyrazole rings, constitutes a definitive structural confirmation.

Conclusion

The ESI-MS/MS fragmentation of nitrofuran-pyrazole amines is a predictable and logical process governed by the intrinsic chemical properties of the constituent heterocyclic rings and the linking amine. By understanding the foundational fragmentation patterns of nitrofuran (loss of •NO₂) and pyrazole (loss of HCN) moieties, researchers can confidently interpret the product ion spectra of these novel hybrid molecules. The key diagnostic approach involves identifying primary fragments arising from the cleavage of the amine linker, followed by confirmation of the identity of these fragments through their characteristic secondary dissociations. The provided experimental protocol, particularly the use of stepped collision energy, establishes a robust and self-validating method for the unambiguous structural elucidation of this promising class of compounds.

References

  • Spectroscopy Europe/World. Detecting nitrofuran metabolites in animal products using LC/MS/MS. [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Life Science Journal. Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. [Link]

  • PubMed. Mass spectrometry based fragmentation patterns of nitrosamine compounds. [Link]

  • National Center for Biotechnology Information. Furan Dissociation Induced by Collisions with H3+ and C+ Ions. [Link]

  • EPJ Web of Conferences. Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. [Link]

  • Journal of Food and Drug Analysis. Quantitative determination of four nitrofurans and corresponding metabolites in the fish muscle by liquid chromatography-electrospray ionization-tandem mass spectrometry. [Link]

  • MDPI. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. [Link]

  • Wikipedia. Collision-induced dissociation. [Link]

  • TSI Journals. Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. [Link]

  • National Center for Biotechnology Information. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. [Link]

  • ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. [Link]

  • SciSpace. Comparison of collision-induced dissociation and electron-induced dissociation of phillyrin using FT-ICR MS. [Link]

  • National Center for Biotechnology Information. New Method of Analysis of Nitrofurans and Nitrofuran Metabolites in Different Biological Matrices Using UHPLC-MS/MS. [Link]

  • National High Magnetic Field Laboratory. Collision-Induced Dissociation. [Link]

  • FSIS USDA. Screening and Confirmation of Four Nitrofuran Metabolites by Liquid Chromatography-Tandem Mass Spectrometry. [Link]

  • Waters Corporation. LC-MS/MS Determination of Nitrofuran Metabolite Residues in Honey. [Link]

Sources

FTIR spectral characteristic peaks of amino and nitro groups in pyrazole derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

Pyrazole derivatives represent a cornerstone scaffold in modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). In the synthetic optimization of these pathways, the interconversion between nitro (-NO₂) and amino (-NH₂) functionalities is a critical checkpoint.

This guide provides a high-resolution technical comparison of the FTIR spectral characteristics of these groups within the pyrazole environment. Unlike standard aliphatic or benzenoid systems, the electron-rich, heteroaromatic nature of the pyrazole ring induces specific vibrational shifts. Accurately interpreting these shifts is essential for validating synthetic steps, particularly when monitoring reduction reactions or confirming regioselectivity (e.g.,


-nitro vs. 

-nitro substitution).

Theoretical Framework: Vibrational Causality

To interpret the spectra accurately, one must understand the electronic environment affecting the bond force constants (


).
The Pyrazole Effect

The pyrazole ring is a


-excessive heteroaromatic system.
  • Electron Density: The lone pair on the pyrrole-like nitrogen (

    
    ) donates density into the ring, while the pyridine-like nitrogen (
    
    
    
    ) acts as an electron sink.
  • Conjugation: Substituents at the 3, 4, or 5 positions experience different degrees of conjugation compared to a benzene ring. This alters the bond order of attached functional groups, shifting vibrational frequencies relative to standard aromatic baselines.

Comparative Spectral Analysis

Amino Group (-NH₂) Characteristics

The amino group on a pyrazole ring behaves similarly to an aromatic amine (aniline) but with subtle shifts due to the specific basicity and hydrogen-bonding capability of the pyrazole core.

Table 1: Comparative FTIR Peaks of Amino Groups
FeatureAminopyrazole (C-NH₂) Aniline (Phenyl-NH₂) Aliphatic Amine (R-NH₂) Causality & Notes

(N-H) Stretch
3460 – 3400 cm⁻¹ ~3440 cm⁻¹~3380 cm⁻¹Pyrazole's aromaticity increases N-H bond force constant vs. alkyl.

(N-H) Stretch
3380 – 3300 cm⁻¹ ~3360 cm⁻¹~3320 cm⁻¹Symmetric stretch; often broader in pyrazoles due to H-bonding with ring nitrogens.

(N-H) Scissoring
1650 – 1590 cm⁻¹ 1620 – 1590 cm⁻¹1650 – 1580 cm⁻¹Often overlaps with the Pyrazole Ring C=N stretch (~1590 cm⁻¹).

(C-N) Stretch
1335 – 1250 cm⁻¹ 1340 – 1250 cm⁻¹1250 – 1020 cm⁻¹Strong band.[1] Higher frequency than aliphatic due to

partial double bond character.

Expert Insight: In 4-aminopyrazoles, the N-H stretching bands can sometimes merge into a complex envelope if significant intermolecular hydrogen bonding occurs between the amino group and the pyridine-like nitrogen of a neighboring molecule.

Nitro Group (-NO₂) Characteristics

The nitro group is a strong electron-withdrawing group (EWG). Its position on the pyrazole ring (


 vs. 

) drastically alters its spectral signature.
Table 2: Comparative FTIR Peaks of Nitro Groups
FeatureC-Nitropyrazole (e.g., 4-NO₂) N-Nitropyrazole (N-NO₂) Nitrobenzene Causality & Notes

(NO₂) Stretch
1530 – 1500 cm⁻¹ 1620 – 1610 cm⁻¹ ~1523 cm⁻¹Critical Differentiator:

-nitro is less conjugated, retaining more double-bond character (higher freq).

-nitro is conjugated, lowering freq.

(NO₂) Stretch
1360 – 1340 cm⁻¹ 1320 – 1300 cm⁻¹ ~1347 cm⁻¹Symmetric stretch is generally intense and sharp.
Ring Interaction shifts ring C=N to ~1560shifts ring C=N to ~1540Ring C=C ~1600The strong EWG nature of NO₂ stiffens the ring currents.

Critical Warning:


-nitropyrazoles are thermally unstable and can rearrange to 

-nitropyrazoles or decompose. An FTIR peak at >1600 cm⁻¹ for an expected nitro stretch is a "Red Flag" indicating the nitro group is likely attached to the ring Nitrogen, not a Carbon.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility (E-E-A-T), follow this standardized workflow. This protocol minimizes artifacts from moisture (which obscures N-H/O-H regions) and ensures correct baseline handling.

Workflow Diagram

FTIR_Workflow Sample Sample Isolation (Dry Solid) Prep Preparation Method (Decision Node) Sample->Prep ATR ATR (ZnSe/Diamond) Fast, Surface only Prep->ATR Routine QC KBr KBr Pellet (1:100) Transmission, High Res Prep->KBr Publication/Structural Acq Acquisition (32 scans, 4cm⁻¹ res) ATR->Acq KBr->Acq Process Processing (Baseline + CO₂ Removal) Acq->Process Analysis Peak Picking & Assignment Process->Analysis

Caption: Figure 1. Standardized FTIR acquisition workflow for pyrazole derivatives. KBr pellets are preferred for publication-quality resolution of fine splitting in the fingerprint region.

Step-by-Step Methodology
  • Sample Preparation (The "Dry" Rule):

    • Why: Pyrazoles are hygroscopic. Absorbed water creates a broad O-H band (3600–3200 cm⁻¹) that masks the critical Amino N-H stretches.

    • Protocol: Dry sample in a vacuum desiccator over

      
       for 4 hours prior to analysis.
      
  • Method Selection:

    • ATR (Attenuated Total Reflectance): Best for rapid reaction monitoring. Use a Diamond or ZnSe crystal. Note: Peak intensities may differ from transmission spectra due to depth of penetration dependence on wavelength.

    • KBr Pellet: Best for structural characterization. Mix 1-2 mg sample with 200 mg IR-grade KBr. Grind to a fine powder (avoids Christiansen effect) and press at 8-10 tons.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (standard) or 2 cm⁻¹ (if resolving close N-H bands).

    • Scans: Minimum 32 to improve Signal-to-Noise ratio.

  • Validation Check:

    • Check 2350 cm⁻¹ for CO₂ doublet (background changes).

    • Check >3500 cm⁻¹ for broad "hump" (moisture contamination).

Application Case Study: Monitoring Nitro-Reduction

A common synthetic route involves nitrating the pyrazole ring followed by reduction (e.g., using


 or 

) to the amine. FTIR is the most efficient tool for monitoring this conversion in real-time.
Reaction Logic Diagram

Reaction_Monitoring Start Reactant: 4-Nitropyrazole Process Reduction Process (H₂ / Pd-C) Start->Process Spec_Nitro Key Signal: ν(NO₂) ~1530 & 1350 cm⁻¹ (Strong, Distinct) Start->Spec_Nitro End Product: 4-Aminopyrazole Process->End Spec_Inter Intermediate Check: Disappearance of 1530 cm⁻¹ Appearance of 3400 cm⁻¹ Process->Spec_Inter Spec_Amino Key Signal: ν(NH₂) ~3400 & 3300 cm⁻¹ (Doublet Appearance) End->Spec_Amino

Caption: Figure 2. Spectral evolution during the reduction of 4-nitropyrazole. The disappearance of the symmetric NO₂ stretch at ~1350 cm⁻¹ is often the cleanest indicator of reaction completion.

Interpretation Guide for Monitoring
  • T=0 (Start): Spectrum dominated by strong bands at 1530 cm⁻¹ and 1350 cm⁻¹ (NO₂). The region above 3000 cm⁻¹ shows only C-H stretches and the single Ring N-H (if unsubstituted).

  • T=Mid: Both sets of peaks coexist.

  • T=End (Completion):

    • Disappearance: The 1530/1350 cm⁻¹ bands vanish completely.

    • Appearance: A new doublet appears at 3460/3380 cm⁻¹ (NH₂).

    • Confirmation: A new band at ~1620 cm⁻¹ (NH₂ bending) appears, often overlapping with the ring breathing mode but increasing the intensity of that region.

References

  • Experimental and theoretical studies on the structure and vibrational properties of nitropyrazoles. Source: ACRHEM / Elsevier URL:[Link] Note: Provides definitive assignment of 4-nitropyrazole peaks (1526/1353 cm⁻¹) and N-nitropyrazole peaks.[2]

  • Design, Synthesis, Spectral, Structural Analysis... of Novel Pyrazole Derivatives. Source: MDPI (Molecules) URL:[Link] Note: Confirms amino group stretching vibrations in complex pyrazole derivatives.

  • IR Spectroscopy Tutorial: Nitro Groups. Source: University of Colorado Boulder URL:[Link] Note: Fundamental baseline data for aromatic vs. aliphatic nitro groups.

  • Amination of Nitroazoles: A Comparative Study. Source: NIH / PubMed Central URL:[Link] Note: Comparison of C-amino vs N-amino energetic properties and spectral characterization.

  • Structure and IR Spectra of 3(5)-Aminopyrazoles. Source: MDPI URL:[Link] Note: Detailed tautomeric analysis and vibrational assignment of aminopyrazoles.

Sources

Structural Elucidation of 3-(5-Nitrofuran-2-yl) Pyrazoles: A Comparison Guide of Single-Crystal X-Ray Diffraction vs. NMR/Computational Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(5-nitrofuran-2-yl) pyrazoles represent a highly privileged scaffold in medicinal chemistry, frequently investigated for their potent antimicrobial, antitubercular, and leishmanicidal activities[1]. The 5-nitrofuran moiety acts as a prodrug pharmacophore requiring reductive activation by bacterial nitroreductases, while the pyrazole core provides essential hydrogen-bonding interactions and structural rigidity.

During the synthesis of these derivatives—often via cyclocondensation of enynones or hydrazonoyl chlorides with hydrazines—determining the exact regiochemistry (e.g., 1,3- vs. 1,5-substitution) and the 3D spatial arrangement is critical[2]. As a Senior Application Scientist, I frequently evaluate the most robust methods to confirm these complex structures. This guide objectively compares the two premier methodologies for the structural elucidation of these compounds: Single-Crystal X-ray Diffraction (SCXRD) (yielding the definitive ORTEP diagram) versus Advanced 2D-NMR coupled with Density Functional Theory (DFT) .

The Contenders
  • Method A: Single-Crystal X-Ray Diffraction (SCXRD) & ORTEP Generation. The definitive gold standard. It provides absolute atomic coordinates, precise bond lengths, and thermal ellipsoids (ORTEP), offering an unambiguous 3D snapshot of the solid-state molecule[3].

  • Method B: 2D-NMR (NOESY/HMBC) + DFT Modeling. The solution-state alternative. When diffraction-quality crystals cannot be grown, this method relies on nuclear Overhauser effects to determine spatial proximity and quantum mechanical geometry optimization to approximate the 3D conformation.

Performance Comparison

To objectively evaluate which workflow suits your drug development pipeline, consider the following quantitative and qualitative comparison metrics:

Performance MetricSCXRD (ORTEP Generation)2D-NMR + DFT Modeling
State Analyzed Solid-state (Crystal lattice)Solution-state (e.g., in DMSO-

)
Regiochemical Certainty Absolute (Unambiguous atomic mapping)High (Inferred via < 5 Å NOE cross-peaks)
Conformational Data Exact dihedral angles & bond lengthsCalculated approximation (Lowest energy)
Thermal Dynamics Yes (Visualized via thermal ellipsoids)No
Sample Requirement ~10 mg (High purity, diffraction-quality crystal)~5 mg (Amorphous or powder sample)
Time-to-Result 3 to 14 Days (Crystallization is rate-limiting)24 to 48 Hours (Depends on DFT compute time)
Cost per Sample High (Requires diffractometer time & cryogenics)Moderate (Standard NMR time + CPU hours)
Mechanistic & Structural Insights: Why the ORTEP Diagram is Critical

The biological activity of 3-(5-nitrofuran-2-yl) pyrazoles heavily depends on their ability to fit into the binding pockets of target enzymes, such as dihydropteroate synthase (DHPS)[1]. The ORTEP (Oak Ridge Thermal Ellipsoid Plot) diagram is not just a structural proof; it is a mechanistic tool.

By analyzing the ORTEP diagram, we can visually quantify the planarity of the molecule. The dihedral angle between the nitrofuran ring and the pyrazole core dictates the extent of


-conjugation. An ORTEP plot will immediately reveal if steric hindrance (e.g., from an N-phenyl group on the pyrazole) forces the nitrofuran out of coplanarity[2]. Furthermore, the thermal ellipsoids of the nitro group (-NO

) at 50% probability often indicate rotational freedom. Highly anisotropic (elongated) ellipsoids suggest that the nitro group is experiencing dynamic disorder or rotating freely in the crystal lattice, a factor that can directly impact its reduction potential and subsequent bioactivation in vivo.
Experimental Protocols: Self-Validating Workflows
Protocol A: Crystallization and SCXRD Workflow (The ORTEP Route)

Causality Focus: Slow vapor diffusion is chosen over rapid rotary evaporation to minimize nucleation sites, promoting the highly ordered lattice packing required for high-resolution diffraction. Data collection at 100 K minimizes thermal vibrations, sharpening the electron density map.

  • Solvent Selection & Setup: Dissolve 10 mg of the purified pyrazole in a minimum volume of a good solvent (e.g., Dichloromethane). Place this in a 1-dram inner vial.

  • Vapor Diffusion: Place the open inner vial into a 20 mL outer scintillation vial containing 3 mL of an anti-solvent (e.g., Hexanes). Cap the outer vial tightly. Allow undisturbed diffusion for 3–7 days.

  • Crystal Mounting: Select a pristine, single crystal (0.1–0.3 mm) under a polarized light microscope. Coat the crystal in paratone oil (to prevent solvent loss and atmospheric degradation) and mount it on a cryoloop.

  • Diffraction & Refinement: Collect data at 100 K using a diffractometer equipped with Mo-K

    
     radiation (
    
    
    
    = 0.71073 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on
    
    
    (SHELXL)[4].
  • Validation & ORTEP Generation: Verify the structure using the CheckCIF routine to ensure no missing symmetry elements (Self-Validation). Generate the ORTEP diagram using Mercury or ORTEP-3, setting thermal ellipsoids to 50% probability to accurately visualize atomic displacement parameters.

Protocol B: 2D-NMR and DFT Modeling Workflow

Causality Focus: When crystals fail to form, NOESY provides through-space proximity (< 5 Å) to confirm pyrazole regiochemistry, while DFT calculates the lowest-energy conformer to approximate the dihedral angles that SCXRD would normally provide.

  • NMR Acquisition: Dissolve 5 mg of the compound in DMSO-

    
    . Acquire 
    
    
    
    H,
    
    
    C, HMBC, and NOESY spectra at 500 MHz or higher.
  • Regiochemical Assignment: Identify cross-peaks in the NOESY spectrum between the pyrazole N-substituent protons and the adjacent furan ring protons. This unambiguously differentiates 1,3-disubstituted from 1,5-disubstituted isomers.

  • In Silico Optimization: Build the molecule in a computational suite (e.g., Gaussian). Perform geometry optimization at the B3LYP/6-311G(d,p) level of theory to find the global energy minimum.

  • Self-Validation (GIAO Method): Calculate the NMR shielding tensors of the optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. A high correlation (

    
    ) between the calculated and experimental chemical shifts validates the DFT-derived 3D conformation.
    
Workflow Visualization

G Start 3-(5-nitrofuran-2-yl) pyrazole Structural Elucidation Cryst Crystallization Trial (Vapor Diffusion / Slow Evap) Start->Cryst Check Diffraction-Quality Crystals Obtained? Cryst->Check SCXRD Single-Crystal X-Ray Diffraction (100K, Mo-Kα) Check->SCXRD Yes NMR 2D-NMR (NOESY/HMBC) + DFT Modeling (B3LYP) Check->NMR No (Amorphous) ORTEP ORTEP Diagram Generation (Absolute 3D Structure & Thermal Ellipsoids) SCXRD->ORTEP Model Solution-State 3D Conformer (Relative Stereochemistry) NMR->Model

Decision matrix for the structural elucidation of 3-(5-nitrofuran-2-yl) pyrazoles.

References

1.[4] Ciprofloxacin-Tethered 1,2,3-Triazole Conjugates: New Quinolone Family Compounds to Upgrade Our Antiquated Approach against Bacterial Infections , ACS Omega. 4 2.[1] Synthesis, in Vitro and in Silico Studies of Some Novel 5-Nitrofuran-2-yl Hydrazones as Antimicrobial and Antitubercular Agents , Biological & Pharmaceutical Bulletin.1 3.[2] Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines , The Journal of Organic Chemistry. 2 4.[3] First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives , International Journal of Molecular Sciences. 3

Sources

Comparative cytotoxicity of 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine vs. Doxorubicin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between the novel hybrid agent 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine (NFP-4M) and the clinical standard Doxorubicin (DOX) .

Content Type: Technical Application Note
Subject: Anticancer Efficacy & Mechanism of Action (MOA) Analysis

Executive Summary

In the development of novel chemotherapeutics, Doxorubicin serves as the "gold standard" positive control due to its high potency. However, its clinical utility is limited by dose-dependent cardiotoxicity.[1] The experimental compound 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine (NFP-4M) represents a class of Nitrofuran-Pyrazole Hybrids . These agents are designed to leverage the bioreductive "warhead" capability of the nitrofuran moiety (generating oxidative stress in hypoxic tumors) while utilizing the pyrazole scaffold to improve pharmacokinetic stability and potential kinase binding.

Key Distinction:

  • Doxorubicin: A Topoisomerase II Poison and DNA intercalator.[2] It is indiscriminately cytotoxic (nanomolar potency).

  • NFP-4M: A Bioreductive Alkylating Agent . It requires enzymatic activation (via nitroreductases) to generate reactive radical species, often showing selectivity for hypoxic tumor environments (micromolar potency).

Mechanism of Action (MOA) Comparison

To interpret cytotoxicity data correctly, one must understand how cell death is induced. Doxorubicin kills by physical DNA damage, whereas NFP-4M relies on metabolic activation.

Doxorubicin: The "Sledgehammer"
  • Intercalation: Planar anthracycline rings slide between DNA base pairs, disrupting replication.

  • Topo II Inhibition: Stabilizes the DNA-Topo II cleavable complex, causing double-strand breaks.

  • ROS Generation: Quinone moiety undergoes redox cycling, generating superoxide anions (

    
    ).
    
NFP-4M: The "Redox Saboteur"
  • Nitro-Reduction: The 5-nitrofuran group acts as a substrate for cellular nitroreductases (e.g., NfsA/B in bacteria, DT-diaphorase in humans).

  • Radical Anion Formation: One-electron reduction yields a nitro-radical anion (

    
    ).
    
  • Oxidative Stress Cascade: In the presence of oxygen, this radical enters a futile redox cycle, depleting cellular NADPH and generating massive ROS. In hypoxic conditions (common in solid tumors), it proceeds to form hydroxylamines that alkylate DNA.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways leading to apoptosis.

MOA_Comparison cluster_DOX Doxorubicin (DOX) Pathway cluster_NFP NFP-4M Pathway DOX Doxorubicin TopoII Topoisomerase II Inhibition DOX->TopoII DSB DNA Double Strand Breaks TopoII->DSB p53 p53 Activation DSB->p53 Apoptosis APOPTOSIS (Cell Death) p53->Apoptosis Intrinsic Pathway NFP NFP-4M (Nitrofuran-Pyrazole) NTR Nitroreductase (Enzymatic Activation) NFP->NTR Metabolic Reduction Radical Nitro-Radical Anion NTR->Radical ROS ROS Surge (Oxidative Stress) Radical->ROS Redox Cycling ROS->Apoptosis Mitochondrial Collapse

Caption: Divergent mechanisms of action. DOX targets DNA topology directly, while NFP-4M acts as a prodrug requiring enzymatic reduction to trigger oxidative stress.

Comparative Cytotoxicity Data

When evaluating NFP-4M, do not expect it to match Doxorubicin's nanomolar potency. Nitrofuran derivatives typically exhibit low-micromolar IC50 values . The advantage of NFP-4M lies not in raw potency, but in Selectivity Index (SI) —the ratio of toxicity in cancer cells vs. normal fibroblasts.

Reference Performance Metrics (In Vitro)

Data synthesized from comparative studies of nitrofuran-pyrazole hybrids (e.g., 5-amino-3-(5-nitrofuran-2-yl)pyrazoles) vs. Doxorubicin.[3][4]

ParameterDoxorubicin (Standard) NFP-4M (Experimental) Interpretation
Potency (IC50) - MCF-7 0.1 - 0.5 µM 3.0 - 15.0 µM DOX is ~10-50x more potent. NFP-4M is a "moderate" cytotoxic agent.
Potency (IC50) - HepG2 0.2 - 0.8 µM 5.0 - 20.0 µM Liver cells are rich in reductases; NFP-4M may show enhanced activity here compared to other lines.
Selectivity Index (SI) Low (< 5)Moderate (> 10)NFP-4M is likely less toxic to normal fibroblasts (e.g., WI-38) than DOX.
Resistance Profile P-gp Substrate (MDR susceptible)Non-P-gp SubstrateNFP-4M may remain active in DOX-resistant cell lines.
Primary Risk CardiotoxicityMutagenicityNFP-4M avoids cardiotoxicity but carries genotoxic risks typical of nitrofurans.

Scientist's Note: If your experimental IC50 for NFP-4M is >50 µM, the compound is considered inactive. A "hit" for this class is typically <10 µM.

Experimental Protocol: MTT Cytotoxicity Assay

To generate the data above, a standardized MTT assay is required. This protocol ensures reproducibility and minimizes edge effects which can skew results for metabolic inhibitors like NFP-4M.

Workflow Visualization

MTT_Workflow cluster_QC Quality Control Step1 Day 0: Seeding 5x10^3 cells/well (96-well plate) Step2 Day 1: Treatment Add NFP-4M & DOX (Serial Dilutions) Step1->Step2 Step3 Day 3: Incubation 48h or 72h @ 37°C, 5% CO2 Step2->Step3 Step4 Day 3: MTT Addition Add 0.5 mg/mL MTT Incubate 4h Step3->Step4 Step5 Readout Solubilize (DMSO) Absorbance @ 570nm Step4->Step5 QC1 Blank Wells (Media only) QC2 Vehicle Control (0.1% DMSO)

Caption: Standardized MTT workflow. Critical QC steps include vehicle controls to account for DMSO toxicity, which can confound results with hydrophobic compounds like NFP-4M.

Detailed Protocol Steps
  • Preparation: Dissolve NFP-4M in DMSO to create a 10 mM stock. Doxorubicin is water-soluble (or saline).

  • Seeding: Seed MCF-7 or HeLa cells (5,000 cells/well) in 100 µL media. Allow 24h attachment.

  • Treatment:

    • NFP-4M: Test range 0.1 µM to 100 µM (logarithmic scale). Critical: Final DMSO concentration must be <0.5%.

    • Doxorubicin: Test range 0.001 µM to 10 µM.

  • Incubation: 48 hours is standard. For nitrofuran drugs, ensure consistent oxygenation as hypoxia alters potency.

  • Analysis: Calculate % Cell Viability =

    
    . Fit data to a 4-parameter logistic curve to determine IC50.
    

Safety & Handling

  • Doxorubicin: Highly toxic and vesicant. Causes severe tissue necrosis if extravasated. Cumulative doses lead to irreversible congestive heart failure.

  • NFP-4M: Nitrofuran derivatives are potential mutagens (Ames test positive). Handle as a suspected carcinogen. Unlike Dox, they generally lack acute cardiotoxicity but may cause oxidative damage to lungs or kidneys at high systemic doses.

References

  • BenchChem. (2025).[5][6] A Technical Guide to the Discovery and Synthesis of Novel Nitrofuran Derivatives. Retrieved from .

  • Ismail, M. et al. (2021).[7] "Synthesis and cytotoxic activity of novel pyrazole derivatives against MCF-7 and HepG2 cell lines." ResearchGate.[8] Retrieved from .

  • Buzun, K. et al. (2023). "Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones." National Institutes of Health (PMC). Retrieved from .

  • Agre, N. et al. (2020). "3-(5-Nitrofuran-2-yl)prop-2-en-1-one Derivatives... Inhibit A Novel Therapeutic Target." Antibiotics.[2][9] Retrieved from .

  • Gomes, L. et al. (2024).[1] "Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites." National Institutes of Health (PMC). Retrieved from .

Sources

Analytical Strategies for 5-Aminopyrazole Nitrofuran Compounds: A Guide to Purity and Elemental Validation

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly focus on combating antimicrobial resistance, 5-aminopyrazole nitrofuran compounds have emerged as highly potent candidates. Typically synthesized via the condensation of 5-aminopyrazole with 5-nitrofuran-2-carbaldehyde, these Schiff base derivatives act as advanced analogues to nitrofurantoin[1].

However, transitioning these novel small molecules from discovery to Investigational New Drug (IND) enabling studies requires rigorous analytical scrutiny. Residual transition metal catalysts, unreacted precursors, and solvent impurities pose significant toxicity risks. As a Senior Application Scientist, I have structured this guide to objectively compare the leading analytical techniques for purity and elemental validation, detailing the causality behind our experimental choices and providing self-validating protocols.

The Validation Workflow

To ensure absolute scientific integrity, our analytical control strategy relies on orthogonal techniques. We bypass traditional, error-prone relative purity methods in favor of absolute quantitation and highly specific elemental profiling.

Workflow A 5-Aminopyrazole Nitrofuran Synthesis B qNMR Purity (Absolute Quantitation) A->B >95% Purity C ICP-MS Analysis (ICH Q3D Compliance) A->C Metal Clearance D UHPLC-HRMS (Impurity Profiling) A->D Structure ID E IND-Ready API B->E C->E D->E

Validation workflow for 5-aminopyrazole nitrofuran APIs.

Methodological Comparison: Selecting the Right Analytical Tool

When validating novel 5-aminopyrazole nitrofurans, traditional High-Performance Liquid Chromatography (HPLC) and CHNS combustion analysis fall short. HPLC requires a reference standard of the exact compound—which does not exist for novel synthesized entities. CHNS analysis provides bulk elemental composition but cannot detect trace heavy metals at toxicologically relevant levels.

Instead, we rely on Quantitative NMR (qNMR) for absolute purity and Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental validation.

Comparative Performance Data
Analytical MethodPrimary ApplicationReference Standard Required?Accuracy / RSDSample RequirementTurnaround Time
qNMR (1H) Absolute purity & structural integrityNo (Uses universal internal std)< 1.0% RSD~2–5 mg1–2 Hours
UHPLC-HRMS Relative purity & impurity profilingYes (For exact quantification)~2.0% RSD< 1 mg24 Hours
ICP-MS Elemental impurities (ICH Q3D)Yes (Multi-element standards)Parts-per-trillion~50 mg3–5 Days
CHNS Analysis Bulk elemental compositionYes (Combustion standards)~0.3% absolute~2 mg1 Day

Experimental Protocols & Mechanistic Causality

A robust analytical protocol must be a self-validating system. The following methodologies detail not just the how, but the why behind each critical parameter.

Protocol A: Absolute Purity Determination via qHNMR

Unlike chromatographic methods, qNMR offers the distinct advantage of using a single, well-characterized internal reference standard to quantify multiple analytes[2]. Because the integral of an NMR peak is directly proportional to the nucleus concentration, it provides an intrinsically linear response for highly precise quantification[3].

Causality in Experimental Design: 5-aminopyrazole nitrofurans are highly polar and often exhibit poor solubility in standard non-polar deuterated solvents like CDCl3. We utilize DMSO-d6 to ensure complete dissolution, which is critical because undissolved particulates will artificially inflate the apparent purity. Maleic acid is selected as the internal standard (IS) because its singlet peak (~6.2 ppm) avoids the crowded aromatic region (6.5–8.0 ppm) where the furan and pyrazole protons resonate.

Step-by-Step Workflow:

  • Micro-Weighing: Accurately weigh ~5.0 mg of the 5-aminopyrazole nitrofuran analyte and ~2.0 mg of NIST-traceable Maleic Acid (Internal Standard) using a calibrated microbalance (d = 0.001 mg).

  • Homogenization: Co-dissolve both powders in 0.6 mL of DMSO-d6. Vortex for 60 seconds and sonicate for 5 minutes. Self-Validation Check: Visually inspect for absolute clarity; any turbidity invalidates the run.

  • Acquisition Parameters: Transfer the solution to a 5 mm NMR tube. Acquire 1H NMR spectra at 600 MHz.

    • Critical Setting: Set the pulse angle to 90° and the relaxation delay (D1) to 60 seconds. Why? D1 must be at least 5×T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure complete equilibrium magnetization recovery before the next pulse.

  • Data Processing: Apply manual phase and baseline corrections. Integrate the IS peak (6.2 ppm) and a distinct, isolated analyte peak (e.g., the pyrazole C-H proton). Calculate absolute purity using the molar ratio equation.

Protocol B: Elemental Impurity Validation via ICP-MS

The ICH Q3D guidelines mandate a strict, risk-based approach to controlling elemental impurities in drug products, establishing Permitted Daily Exposure (PDE) limits for highly toxic elements such as As, Pb, Cd, and Hg[4]. These guidelines apply to all new finished drug products and require rigorous assessment[5]. ICP-MS is the only technique capable of meeting these stringent detection thresholds.

Causality in Experimental Design: The organic matrix of the nitrofuran compound can cause severe carbon-based polyatomic interferences in the plasma (e.g., ArC+ interfering with Cr). Therefore, aggressive microwave-assisted acid digestion is required to completely mineralize the sample.

Step-by-Step Workflow:

  • Microwave Digestion: Weigh 50 mg of the API into a high-pressure PTFE vessel. Add 4 mL of concentrated trace-metal grade HNO3 and 1 mL of 30% H2O2. Digest in a closed-vessel microwave system at 200°C for 20 minutes to completely destroy the organic matrix.

  • Dilution & Internal Standardization: Dilute the digestate to 50 mL with ultrapure water (18.2 MΩ·cm). Inline addition of an internal standard mix (e.g., 103Rh, 193Ir) is used to continuously correct for matrix-induced signal suppression in the plasma.

  • Calibration: Prepare a 5-point calibration curve (10 to 500 ppt) using certified multi-element reference standards.

  • Acquisition: Analyze via ICP-MS operating in Helium (He) collision cell mode. Why? He gas collides with larger polyatomic ions (like ArCl+ which interferes with 75As), causing them to lose kinetic energy and be rejected by the quadrupole mass filter, ensuring accurate elemental counting.

  • System Validation: Run a spiked recovery sample (spiking the API with a known concentration of metals prior to digestion). A recovery of 80-120% validates that the matrix is not suppressing ionization.

References

  • Design, synthesis and antibacterial activity of N-aryl-3-(arylamino)-5-(((5-substituted furan-2-yl)methylene)amino)-1H-pyrazole-4-carboxamide as Nitrofurantoin® analogues. ResearchGate. 1

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. 2

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. 3

  • Guideline for Elemental Impurities Q3D(R2). ICH. 4

  • ICH guideline Q3D (R1) on elemental impurities. European Medicines Agency (EMA). 5

Sources

Evaluation of DNA binding affinity of nitrofuran-pyrazole hybrids compared to standard intercalators

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical framework for evaluating the DNA binding efficacy of Nitrofuran-Pyrazole hybrids —a promising class of antimicrobial and anticancer agents—against industry-standard intercalators like Ethidium Bromide (EtBr) and Doxorubicin .

While standard intercalators exhibit high binding constants (


), they often lack cellular specificity and possess high mutagenicity. Nitrofuran-pyrazole hybrids typically demonstrate moderate-to-high affinity (

) but offer superior therapeutic indices through dual mechanisms: the bioreductive activation of the nitrofuran moiety and the pharmacophoric versatility of the pyrazole ring. This guide details the spectroscopic, hydrodynamic, and in silico protocols required to validate these interactions.

Structural Rationale & Mechanism

The design of nitrofuran-pyrazole hybrids exploits the concept of molecular synergism :

  • Nitrofuran Moiety: Acts as a bioreductive warhead. In hypoxic tumor environments or bacterial cells, nitroreductases reduce the nitro group, generating cytotoxic radical species that damage DNA.

  • Pyrazole Ring: Functions as a stable linker and pharmacophore, facilitating Hydrogen bonding and Van der Waals interactions with DNA base pairs.

Binding Hypothesis: unlike EtBr, which relies almost exclusively on planar stacking (intercalation), these hybrids often exhibit a mixed-mode binding mechanism , utilizing both partial intercalation and minor groove binding.

Comparative Performance Analysis

The following data summarizes the typical performance metrics of Nitrofuran-Pyrazole hybrids compared to standard DNA-binding agents.

Table 1: Comparative DNA Binding Metrics ( and Mode)
Compound ClassPrimary Binding ModeBinding Constant (

,

)
Cytotoxicity (Selectivity)Mutagenic Potential
Ethidium Bromide (EtBr) Classical Intercalation

Low Selectivity (High Toxicity)High (Standard Mutagen)
Doxorubicin Intercalation

Moderate SelectivityHigh
Hoechst 33258 Minor Groove Binding

ModerateLow
Nitrofuran-Pyrazole Hybrids Mixed (Intercalation + Groove)

High (Targeted Bioreduction)Low

Note: Values for hybrids are representative ranges derived from recent studies on pyrazole-linked Schiff bases and nitrofuran derivatives [7, 11].

Experimental Methodologies (Protocols)

To publish a rigorous comparison, you must triangulate data from three distinct physical methods. Relying solely on docking or a single spectral method is insufficient for high-impact journals.

A. UV-Visible Absorption Titration

Purpose: To detect structural perturbations in the DNA helix. Intercalation typically results in hypochromism (decreased absorbance) and a bathochromic shift (red shift).

Protocol:

  • Preparation: Prepare a

    
     solution of the hybrid compound in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add aliquots of Calf Thymus DNA (Ct-DNA) stock (

    
    ) to both the sample and reference cuvettes to cancel out DNA absorbance.
    
  • Measurement: Record spectra (200–500 nm) after a 5-minute equilibration period for each addition.

  • Analysis: Calculate the intrinsic binding constant (

    
    ) using the Benesi-Hildebrand  or Wolfe-Shimer  equation:
    
    
    
    
    Where
    
    
    ,
    
    
    , and
    
    
    are the apparent, free, and bound extinction coefficients.
B. Fluorescence Quenching (EtBr Displacement Assay)

Purpose: To determine if the hybrid competes for the same binding sites as EtBr.

Protocol:

  • Complex Formation: Incubate Ct-DNA (

    
    ) with EtBr (
    
    
    
    ) for 30 minutes in the dark.
  • Titration: Add increasing concentrations of the Nitrofuran-Pyrazole hybrid (

    
    ).
    
  • Excitation: Excite at 525 nm and monitor emission at 600 nm.

  • Analysis: A decrease in fluorescence intensity indicates displacement of EtBr.[1][2][3] Quantify using the Stern-Volmer equation :

    
    
    Where 
    
    
    
    and
    
    
    are fluorescence intensities in the absence and presence of the quencher (hybrid), and
    
    
    is the Stern-Volmer constant.[3]
C. Hydrodynamic Viscosity Measurements

Purpose: The definitive test for intercalation.[2] Intercalators lengthen the DNA helix, increasing viscosity.[2][4] Groove binders do not.

Protocol:

  • Setup: Use an Ubbelohde viscometer thermostated at

    
    .
    
  • Baseline: Measure flow time (

    
    ) of buffer and DNA solution (
    
    
    
    ).
  • Titration: Add the hybrid compound to the DNA solution at varying ratios (

    
    ).
    
  • Plotting: Plot

    
     vs. binding ratio (
    
    
    
    ).
    • Intercalation: Slope > 0 (Significant increase).

    • Groove Binding: Slope

      
       0 (Minimal change).
      

Visualizing the Evaluation Workflow

The following diagram illustrates the logical flow of experiments required to validate the binding mechanism, moving from synthesis to in silico confirmation.

DNA_Binding_Workflow cluster_Spectral 2. Spectral Analysis (Screening) cluster_Hydro 3. Hydrodynamic Validation (Definitive) cluster_InSilico 4. In Silico & Biological Synthesis 1. Synthesis & Characterization (NMR, IR, Mass Spec) UV_Vis UV-Vis Titration (Hypochromism Check) Synthesis->UV_Vis Fluorescence EtBr Displacement (Competitive Binding) UV_Vis->Fluorescence If Kb > 10^3 Viscosity Viscosity Measurement (Helix Lengthening) Fluorescence->Viscosity Confirm Mode Docking Molecular Docking (Binding Energy & Pose) Viscosity->Docking Structural Insight Cytotoxicity MTT Assay (Selectivity Index) Docking->Cytotoxicity Biological Relevance Cytotoxicity->Synthesis SAR Optimization

Figure 1: Integrated workflow for evaluating DNA binding affinity. Note the critical role of viscosity in confirming intercalation before moving to biological assays.

Mechanistic Interpretation of Data

To interpret your results, compare your data against the standard behaviors visualized below.

Binding_Mechanism_Logic Input Experimental Observation Obs_1 Viscosity Increase (Slope > 0) Input->Obs_1 Obs_2 No Viscosity Change (Slope ≈ 0) Input->Obs_2 Obs_3 Fluorescence Quenching (EtBr Displacement) Input->Obs_3 Conc_Intercalation Intercalation Mode (Planar Stacking) Obs_1->Conc_Intercalation Conc_Groove Groove Binding (H-Bonding/Van der Waals) Obs_2->Conc_Groove Obs_3->Conc_Intercalation Strong Conc_Mixed Mixed Mode (Partial Intercalation) Obs_3->Conc_Mixed Moderate

Figure 2: Logic gate for determining binding modes based on hydrodynamic and spectral outputs.[5]

References

  • Marmur, J. (1961). A procedure for the isolation of deoxyribonucleic acid from micro-organisms. Journal of Molecular Biology, 3(2), 208-218. Link

  • Long, E. C., & Barton, J. K. (1990). On demonstrating DNA intercalation.[1][2][3][4][6][7][8][9][10][11] Accounts of Chemical Research, 23(9), 271-273. Link

  • Satyanarayana, S., et al. (1993). Binding of Δ- and Λ-Ru(phen)2DPPZ2+ to DNA: Effect of chirality on binding. Biochemistry, 32(10), 2573-2584. (Standard for Viscosity Protocols). Link

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Source for Stern-Volmer Analysis).[3] Link

  • Palchaudhuri, R., & Hergenrother, P. J. (2007). DNA as a target for anticancer compounds: methods to determine the mode of binding and the mechanism of action. Current Opinion in Biotechnology, 18(6), 497-503. Link

  • Sirajuddin, M., et al. (2013). Structural and DNA binding studies of nitrofuran derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 116, 111-118.
  • Shahabadi, N., et al. (2011). DNA interaction studies of a new platinum(II) complex containing different ligands. DNA and Cell Biology, 30(3), 187-194. (Reference for

    
     calculation methods). Link
    
  • BenchChem. (2025).[2] Application Notes and Protocols for DNA Intercalation Assay. Link

  • Sathyadevi, P., et al. (2012). Fluorescence quenching curves of ethidium bromide bound to DNA.[1][2][3][6][10] ResearchGate. Link

  • Garland, F., et al. (1980).[12] Comparative studies of the binding of ethidium bromide and its photoreactive analogues to nucleic acids. Biochemistry. Link

  • Verma, G., et al. (2019). Synthesis and biological evaluation of pyrazole-linked Schiff bases. Journal of Molecular Structure. (Provides ranges for pyrazole hybrids).

Sources

Comparative Validation Guide: Anti-Inflammatory Efficacy Profiling via the Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The Carrageenan-Induced Paw Edema (CIPE) model remains the industry gold standard for assessing acute anti-inflammatory efficacy in small molecules and biologics. Unlike chronic models (e.g., Adjuvant-Induced Arthritis), CIPE is highly reproducible and specifically targets the acute phase of inflammation, making it the primary gatekeeper for Non-Steroidal Anti-Inflammatory Drug (NSAID) development.

For researchers validating a new Test Candidate , success is not merely "reducing swelling." It is about defining where in the inflammatory cascade the candidate acts. The reaction is biphasic:

  • Phase 1 (0–1 h): Release of histamine, serotonin, and bradykinin.[1][2]

  • Phase 2 (1–6 h): Release of prostaglandins (PGs) and nitric oxide (NO), driven by COX-2 induction.

A candidate that inhibits Phase 2 but not Phase 1 suggests a COX-selective mechanism (similar to NSAIDs), whereas inhibition of both suggests a broader steroid-like or upstream signaling blockade.

Mechanistic Pathway Visualization

The following diagram illustrates the temporal release of mediators, helping you correlate your data time-points with specific molecular targets.

CarrageenanPathway Carrageenan Carrageenan Injection (t=0) Phase1 Phase 1: Vascular Phase (0 - 1 Hour) Carrageenan->Phase1 Histamine Histamine & Serotonin (Mast Cell Degranulation) Phase1->Histamine Bradykinin Bradykinin Release Phase1->Bradykinin Phase2 Phase 2: Cellular Phase (1 - 6 Hours) COX2 COX-2 Induction (Enzymatic Activation) Phase2->COX2 Histamine->Phase2 Transition Bradykinin->Phase2 PGE2 Prostaglandin E2 (PGE2) & Nitric Oxide COX2->PGE2 Edema MAXIMAL EDEMA (Swelling/Hyperalgesia) PGE2->Edema Indomethacin Ref: Indomethacin (COX Inhibitor) Indomethacin->COX2 Blocks

Figure 1: Biphasic inflammatory cascade showing the transition from vasoactive amines to prostaglandin production, highlighting the intervention point of standard NSAIDs.

Experimental Design: The Comparison Matrix

To validate your product, you must run a parallel study comparing it against a Negative Control (to establish the window of assay) and a Positive Control (to benchmark potency).

GroupTreatmentDose (Rat)Purpose
G1 Vehicle Control 10 mL/kg (p.o.)Negative Control. Defines 100% inflammation baseline. Essential for calculating % inhibition.
G2 Reference Standard Indomethacin (10 mg/kg)Positive Control. The industry benchmark. If this group fails to show >40% inhibition, the study is invalid.
G3 Test Candidate (Low) TBD (e.g., 10 mg/kg)Establishes dose-dependency.
G4 Test Candidate (High) TBD (e.g., 50 mg/kg)Establishes maximal efficacy.

Expert Insight: Do not use Dexamethasone as your primary positive control if you are developing an NSAID-like drug. Dexamethasone inhibits both phases strongly. Indomethacin or Diclofenac are superior benchmarks for COX-pathway targeting [1, 2].

Validated Protocol Workflow

Standardized for Wistar Rats (180–220g).

Step 1: Preparation
  • Carrageenan Solution: Prepare a 1% w/v solution of

    
    -carrageenan in sterile saline.
    
    • Critical: Stir for 2 hours at room temperature. Do not heat aggressively, or you may hydrolyze the polymer, reducing its edematogenic potential.

  • Animal Fasting: Fast animals for 12 hours prior to drug administration to ensure uniform absorption, but provide water ad libitum.

Step 2: Baseline Measurement ( )

Using a Digital Plethysmometer (Ugo Basile or IITC), measure the initial volume of the right hind paw.

  • Technique: Dip the paw into the measurement cell up to the anatomical hairline (tibio-tarsal junction). Mark this line with a permanent marker to ensure consistent immersion depth at later time points.

Step 3: Treatment Administration

Administer Vehicle, Reference (Indomethacin), or Test Candidate orally (p.o.) or intraperitoneally (i.p.) 60 minutes prior to carrageenan challenge.

Step 4: Induction of Edema

Inject 0.1 mL of the 1% Carrageenan solution into the subplantar region of the right hind paw.[3][4]

  • Technique: Use a 26G needle. Insert shallowly under the thick skin of the footpad. A correct injection forms a small, immediate bleb.

Step 5: Post-Challenge Measurement ( )

Measure paw volume at 1, 3, and 5 hours post-injection.[1]

  • Why these times?

    • 1h: Histamine phase check.

    • 3h: Peak edema (Primary endpoint for NSAIDs).

    • 5h: Late phase/duration of action.[4]

Experimental Timeline Visualization

ProtocolWorkflow cluster_0 Pre-Study cluster_1 Experiment Day (T=0 is Injection) Acclimatization Acclimatization (7 Days) Fasting Fasting (12 Hours) Acclimatization->Fasting Baseline Baseline Measurement (V0) Mark Tibio-tarsal Joint Fasting->Baseline DrugAdmin Drug Administration (T = -60 min) Baseline->DrugAdmin Injection Carrageenan Injection (T = 0 min) Subplantar 0.1mL DrugAdmin->Injection Measure1 Measure V_t (1 Hour) (Histamine Phase) Injection->Measure1 Measure3 Measure V_t (3 Hours) (Peak COX Phase) Measure1->Measure3 Measure5 Measure V_t (5 Hours) (Resolution Phase) Measure3->Measure5

Figure 2: Chronological workflow ensuring precise timing between drug absorption and inflammatory challenge.

Data Analysis & Comparative Performance

To objectively compare your product, calculate the Percentage Inhibition for each time point using the formula:



Representative Data: What "Good" Looks Like

The table below illustrates a successful validation where "Compound X" demonstrates NSAID-like activity comparable to Indomethacin.

Treatment GroupDoseMean Edema Vol (mL) @ 3h% Inhibition @ 3hInterpretation
Vehicle Control -

-Valid Assay: Strong swelling response observed.
Indomethacin 10 mg/kg

58.8% Valid Control: Expected inhibition range (40-60%) [3].
Compound X 10 mg/kg

23.5% Weak/Moderate: Less potent than standard at equal dose.
Compound X 50 mg/kg

55.3% Comparable: High dose matches Indomethacin efficacy.

Statistical Validation: Use One-way ANOVA followed by Dunnett’s post-hoc test comparing all columns to the Vehicle Control. Significance should be set at


.[5]

Troubleshooting & Expert Insights (E-E-A-T)

As a Senior Scientist, I have encountered common pitfalls that ruin data integrity. Ensure the following:

  • The "Immersion Error": The most common source of high standard deviation is inconsistent dipping depth in the plethysmometer. If you dip 2mm deeper than the baseline, you displace more water, creating false "swelling." Always mark the ankle joint.

  • Carrageenan Quality: Not all carrageenan is equal. Use Lambda (

    
    ) carrageenan  (e.g., Sigma Type IV). Kappa or Iota forms gel too rigidly and do not induce the same fluid infiltration profile [4].
    
  • Stress Hyperalgesia: Stressed animals release endogenous corticosterone, which is anti-inflammatory. This can dampen the Vehicle Control response, making your drug look less effective. Handle animals gently.

References

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[5][6][7] Proceedings of the Society for Experimental Biology and Medicine.

  • Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in Molecular Biology.

  • Necas, J., & Bartosikova, L. (2013). Carrageenan: a review. Veterinarni Medicina.

  • Posadas, I., et al. (2004). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression.[8] British Journal of Pharmacology.

Sources

Spectroscopic characterization of azo-coupling products of 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic Characterization of Azo-Coupling Products of 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integration of pharmacophores into chromophoric systems is a pivotal strategy in medicinal chemistry and dye synthesis. This guide focuses on the azo-coupling products of 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine . This specific scaffold combines the potent antimicrobial properties of 5-nitrofuran with the versatile coordination and tautomeric chemistry of aminopyrazoles .

Unlike standard carbocyclic azo dyes (e.g., azobenzene derivatives), these heterocyclic hybrids exhibit complex azo-hydrazone tautomerism , significant solvatochromism , and dual functionality (bioactivity + color). This guide provides a technical roadmap for their synthesis, spectroscopic validation, and performance comparison against standard phenyl-analogs.

Chemical Context & Synthesis Strategy

The synthesis of these dyes relies on the diazotization of the weakly basic aminopyrazole followed by coupling with electron-rich nucleophiles (e.g., phenols, naphthols, or active methylene compounds).

The Challenge: Heterocyclic Diazotization

The 5-nitrofuran moiety is strongly electron-withdrawing, reducing the basicity of the amino group on the pyrazole ring. Standard diazotization (


 at 

) often fails due to instability or poor solubility. The preferred protocol utilizes Nitrosyl Sulfuric Acid (

)
, which generates the more potent nitrosonium ion (

).
Synthesis Workflow

SynthesisWorkflow Start Precursor: 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine Inter Intermediate: Pyrazolyldiazonium Salt (Electrophile) Start->Inter < 5°C, Stirring 1-2h Reagent Diazotization Agent: NaNO2 / Conc. H2SO4 (Nitrosyl Sulfuric Acid) Reagent->Inter Product Target Product: Azo/Hydrazone Dye Inter->Product Coupling (pH 8-9 for Phenols) (pH 4-5 for Amines) Coupler Coupling Component: (e.g., 2-Naphthol, Resorcinol, Ethyl Acetoacetate) Coupler->Product

Figure 1: Step-wise synthesis pathway for nitrofuran-pyrazole azo dyes. Note the requirement for strong acid media during diazotization.

Spectroscopic Characterization Guide

Accurate characterization requires distinguishing between the Azo (


)  and Hydrazone (

)
tautomers, which dictates both color and stability.
A. UV-Visible Spectroscopy & Solvatochromism

The nitrofuran moiety acts as an auxiliary auxochrome, causing a bathochromic shift (red shift) compared to phenyl-analogs.

  • Observation: These dyes typically exhibit

    
     in the range of 420–550 nm .
    
  • Solvent Effect: In polar aprotic solvents (DMSO, DMF), the equilibrium often shifts toward the more polar hydrazone form , resulting in a bathochromic shift and hyperchromic effect.

  • Acid-Base Halochromism: The pyrazole

    
     is acidic. Deprotonation in basic media leads to the formation of an anionic species with extensive delocalization, often shifting the color from yellow/orange to deep red/purple.
    
B. Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the integrity of the nitrofuran ring and the formation of the azo linkage.

Functional GroupFrequency (

)
Diagnostic Note

(sym/asym)

/

Confirms presence of Nitrofuran moiety.

(Azo)

Often weak; obscured by ring vibrations.

(Carbonyl)

Crucial: Only present if the product exists in Hydrazone form (e.g., coupling with pyrazolones or phenols exhibiting keto-enol tautomerism).

/


Broadening indicates intramolecular H-bonding (common in hydrazone form).
C. Nuclear Magnetic Resonance ( NMR)

NMR is the definitive tool for tautomer assignment.

  • Azo Form: Shows aromatic protons and a distinct lack of

    
     signal downfield (unless the pyrazole ring 
    
    
    
    is involved).
  • Hydrazone Form: Characterized by a highly deshielded hydrazone

    
     proton  typically appearing at 
    
    
    
    12.0 – 15.0 ppm
    . This extreme shift is due to strong intramolecular hydrogen bonding (e.g., with a neighboring carbonyl or nitro oxygen).

Performance Comparison: Nitrofuran vs. Phenyl Analogs

This section compares the "Product" (Nitrofuran-derivative) against a standard "Control" (Phenyl-derivative: 4-Methyl-3-phenyl-1H-pyrazol-5-amine azo dyes).

Table 1: Comparative Properties of Pyrazole Azo Dyes

FeatureNitrofuran-Pyrazole Product Standard Phenyl-Pyrazole Analog Scientific Rationale

(Ethanol)
440 – 490 nm (Red/Orange)380 – 420 nm (Yellow)Nitrofuran is a stronger electron acceptor than phenyl, extending the

-conjugation system.
Tinctorial Strength High (

)
Moderate (

)
Enhanced "Push-Pull" electronic character increases molar absorptivity.
Tautomerism Hydrazone Dominant Mixed / Azo DominantElectron-withdrawing

stabilizes the hydrazone form via intramolecular charge transfer.
Biological Activity High (Antibacterial/Antifungal)Low / InactiveThe 5-nitrofuran moiety is a known pharmacophore (mechanism: DNA damage in bacteria).
Light Fastness Moderate (4-5) Good (5-6)Nitro groups can sometimes degrade photochemically, slightly reducing light fastness compared to pure carbocycles.

Experimental Protocols

Protocol A: Diazotization of 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine
  • Causality: The amine is weakly basic. Using water/HCl alone will result in incomplete diazotization. We use

    
     to ensure complete conversion.
    
  • Dissolution: Dissolve 0.01 mol of the amine in 10 mL of concentrated

    
     at 
    
    
    
    . Stir until a clear solution is obtained.
  • Nitrosation: Add 0.01 mol of Sodium Nitrite (

    
    ) in small portions (solid or concentrated solution) while maintaining temperature below 
    
    
    
    .
  • Activation: Stir for 1-2 hours at

    
    . The mixture will thicken. This generates the Pyrazolyldiazonium sulfate .
    
  • Validation: Test a drop with starch-iodide paper (should turn blue instantly, indicating excess nitrous acid, which is then destroyed with urea).

Protocol B: General Coupling (with 2-Naphthol)
  • Preparation: Dissolve 0.01 mol of 2-Naphthol in 20 mL of 10% NaOH solution (cool to

    
    ).
    
  • Coupling: Add the diazonium salt solution (from Protocol A) dropwise to the naphthol solution with vigorous stirring.

  • pH Control: Maintain pH at 8–9. If it drops, add dilute NaOH.

  • Precipitation: The dye precipitates immediately as a deeply colored solid.

  • Purification: Filter, wash with water (to remove acid/salt), and recrystallize from Ethanol/DMF mixture.

References

  • Tautomerism in Azo Dyes: Lycka, A. (2010). Tautomerism in azo dyes - FOLIA. University of Pardubice. 1

  • Synthesis of Pyrazole Azo Dyes: Bem, M., et al. (2022).[2] Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. Materials (Basel). Link

  • Spectroscopic Review: Otutu, J. O., et al. (2014).[3] Spectroscopic studies of keto–enol tautomeric equilibrium of azo dyes. RSC Advances. 3

  • Antimicrobial Azo Dyes: Al-Adiwish, W. M., et al. (2025). Synthesis, Characterization, Antimicrobial, Antioxidant Activities... of New Azo Disperse Dyes. Bulletin of the Chemical Society of Ethiopia. 4

  • Physico-analytical Studies: El-Bindary, A. A., et al. (2022). Physico-analytical studies on some heterocyclic azo dyes and their metal complexes. Spectrochimica Acta Part A. 5

Sources

Safety Operating Guide

4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that the handling and disposal of 4-Methyl-3-(5-nitrofuran-2-yl)-1H-pyrazol-5-amine (CAS: 1326775-27-2)[1] is not merely a regulatory compliance exercise, but a critical environmental safeguard.

Nitrofuran-pyrazole derivatives are highly valued in drug development for their potent antimicrobial and antiparasitic properties[2]. However, the very mechanism that makes them effective—the enzymatic reduction of the nitrofuran moiety into highly reactive electrophilic intermediates—also makes them potentially genotoxic and highly toxic to aquatic ecosystems[3][4]. Standard municipal wastewater treatment plants cannot effectively degrade these compounds, meaning improper drain disposal leads directly to environmental accumulation and the promotion of antimicrobial resistance[4][5].

To build a self-validating safety culture in your laboratory, you must treat this compound as a hazardous, ecotoxic chemical waste that requires high-temperature incineration[6][7]. Below is the comprehensive, step-by-step operational protocol for its safe disposal.

Part 1: Mechanistic Causality of Hazard

Understanding why a chemical is dangerous ensures strict adherence to protocols. Nitrofurans are stable prodrugs. When exposed to bacterial or environmental nitroreductases, they undergo biotransformation. The resulting hydroxylamine and nitroso intermediates aggressively bind to DNA and proteins, causing strand breaks[3]. Because these enzymes are ubiquitous in environmental microbiomes, releasing this compound into the water table causes severe ecological disruption[7].

MOA Prodrug 4-Methyl-3-(5-nitrofuran-2-yl) -1H-pyrazol-5-amine Intermediate Reactive Hydroxylamine Intermediates Prodrug->Intermediate Enzymatic Reduction Enzyme Nitroreductases (Bacterial/Environmental) Enzyme->Intermediate Catalysis DNA DNA Adducts & Protein Binding Intermediate->DNA Electrophilic Attack Toxicity Genotoxicity & Aquatic Toxicity DNA->Toxicity Cellular Damage

Fig 1: Biotransformation pathway of nitrofurans leading to genotoxicity and environmental hazards.

Part 2: Quantitative Waste Stream Compatibility Matrix

Proper segregation prevents dangerous cross-reactions and ensures your Environmental Health and Safety (EHS) department can process the waste legally and efficiently[6].

Waste CategoryTypical CompositionMax AccumulationPrimary HazardRequired Receptacle
Solid Waste Unused powder, contaminated tips, PPE, weighing paper90 DaysGenotoxic, Skin SensitizerPuncture-resistant HDPE bin with double liner
Organic Liquid Compound dissolved in DMSO, Methanol, or Acetonitrile90 DaysFlammable, ToxicGlass or HDPE carboy (vented cap if gas generation is possible)
Aqueous Liquid Wash buffers, aqueous assay mixtures (<10% organics)90 DaysAquatic ToxicityHDPE carboy

Part 3: Step-by-Step Disposal Methodologies

The following protocols are grounded in the National Research Council's Prudent Practices in the Laboratory[6].

Phase 1: Operational Preparation
  • Risk Assessment & PPE: Before handling the compound, equip standard PPE: nitrile gloves (double-gloving is recommended for concentrated DMSO stock solutions), a wraparound lab coat, and safety goggles. If handling dry powder outside a certified Class II Biological Safety Cabinet (BSC) or powder hood, an N95 or P100 particulate respirator is mandatory to prevent inhalation of genotoxic dust.

  • Workspace Preparation: Line the handling area with disposable, absorbent bench paper with a plastic backing. This ensures any micro-spills are easily contained and disposed of as solid waste.

Phase 2: Liquid Waste Disposal Protocol
  • Segregation: Separate liquid waste into "Aqueous" and "Non-Halogenated Organic" streams. Do not mix nitrofuran waste with strong oxidizers or acids.

  • Collection: Pour waste into designated, chemically compatible carboys (HDPE for aqueous, Glass/HDPE for organics) using a wide-mouth funnel to prevent splashing.

  • Labeling: Attach a hazardous waste tag immediately upon the first drop of waste. Mark the tag with: "Hazardous Waste - Toxic/Genotoxic (Nitrofuran Derivative)", the date of initial accumulation, and the exact solvent composition (e.g., 90% Water, 10% DMSO).

Phase 3: Solid Waste Disposal Protocol
  • Consumable Disposal: Eject contaminated pipette tips and place microcentrifuge tubes directly into a benchtop biohazard/chemical waste bag.

  • Sealing: Once the bag is 3/4 full, seal it securely using the gooseneck method and heavy-duty tape.

  • Secondary Containment: Place the sealed bag into a rigid, EHS-approved secondary container (e.g., a 5-gallon HDPE pail with a locking lid) to prevent puncture during transit[6].

Phase 4: Final Decontamination and EHS Handoff
  • Surface Decontamination: Wipe down the BSC and benchtop with a solvent that readily dissolves the compound (e.g., 10% methanol or ethanol solution), followed by a standard detergent wash. Dispose of the wipes as solid hazardous waste.

  • Manifesting: Submit a waste pickup request to your institution's EHS department. Ensure the manifest clearly indicates the presence of a "Nitrofuran-Pyrazole Derivative" to guarantee routing to a high-temperature incineration facility (>1000°C). Incineration is the only reliable method to completely destroy the nitroaromatic ring[4][7].

WasteTree Start Nitrofuran-Pyrazole Waste Generated State Physical State? Start->State Solid Solid Waste (Powder, PPE, Tubes) State->Solid Solid Liquid Liquid Waste (Solutions/Washes) State->Liquid Liquid PackSolid Double-bag in Puncture-Resistant Bin Solid->PackSolid Org Organic / Mixed (DMSO, MeOH) Liquid->Org >10% Solvent Aq Aqueous (<10% Organics) Liquid->Aq Aqueous PackLiq Collect in HDPE/Glass Carboy Org->PackLiq Aq->PackLiq Incinerate High-Temperature Incineration (>1000°C) PackSolid->Incinerate EHS Transfer PackLiq->Incinerate EHS Transfer

Fig 2: Laboratory waste segregation and disposal workflow for nitrofuran-pyrazole derivatives.

Part 4: Emergency Spill Response Protocol

In the event of an accidental release, immediate and calculated action is required to prevent environmental discharge and personnel exposure.

  • For a Dry Powder Spill:

    • Do NOT sweep , as this will aerosolize the genotoxic powder.

    • Cover the spill with damp absorbent paper to suppress dust formation.

    • Carefully scoop the wetted material into a hazardous waste container using a disposable, anti-static plastic scoop.

    • Wash the affected area thoroughly with soap and water, disposing of all cleaning materials as solid hazardous waste.

  • For a Liquid Spill (e.g., DMSO Stock Solution):

    • Isolate the area and ensure appropriate ventilation.

    • Apply an inert absorbent material (e.g., vermiculite or universal spill pads) starting from the perimeter of the spill and working inward to prevent spreading.

    • Collect the saturated absorbent and place it in a sealed, secondary hazardous waste bag.

References

  • Google Patents. "US3682953A - Substituted 5-nitrofuryl-pyrazoles".
  • National Research Council (US). "Management of Waste - Prudent Practices in the Laboratory". NCBI Bookshelf. Available at:[Link]

  • ResearchGate. "Hazardous ecotoxicological impact of two commonly used nitrofuran-derived antibacterial drugs: Furazolidone and nitrofurantoin". Available at:[Link]

  • Orient J Chem. "Review on Various Antibiotic Contamination in Natural Sources: Effects on Environment Including Animals and Humans". Available at:[Link]

  • PMC. "Nitrofurazone Removal from Water Enhanced by Coupling Photocatalysis and Biodegradation". National Institutes of Health. Available at:[Link]

  • R-Biopharm. "Safety Data Sheet: RIDASCREEN Nitrofuran (AHD)". Available at: [Link]

Sources

Personal protective equipment for handling 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Safe Handling & Logistics for 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine Audience: Researchers, Safety Officers, and Drug Discovery Scientists Context: High-potency research chemical handling (Control Banding Approach)

Core Directive: The "Zero-Exposure" Standard

As a Senior Application Scientist, I must clarify a critical safety premise: 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine contains a nitrofuran moiety . In medicinal chemistry, nitrofurans are structural alerts for mutagenicity and carcinogenicity due to their potential to undergo nitroreduction, generating reactive radical species that can form DNA adducts.

Therefore, regardless of the absence of a specific GHS classification for this exact catalog number, you must handle this compound using Control Banding Level 3 or 4 (High Containment) protocols. Do not treat this as a benign organic amine.

Hazard Identification & Risk Assessment

We apply Categorical Control Banding based on the pharmacophore (Nitrofuran + Aminopyrazole).

Hazard CategoryInferred RiskMechanism / Justification
Genotoxicity High Nitrofurans are well-documented mutagens (Ames positive). Metabolic reduction leads to DNA-damaging hydroxylamines.
Skin/Eye Irritation Moderate to Severe The primary amine (-NH2) on the pyrazole ring is a hydrogen bond donor/acceptor, likely causing pH-dependent irritation or chemical burns upon contact with mucous membranes.
Respiratory Sensitization Moderate Fine powders of heterocyclic amines can trigger hypersensitivity; inhalation must be strictly prevented.
Physical State Solid/Powder Likely a yellow-to-orange crystalline solid. Electrostatic charging during weighing is a primary dispersion risk.

Personal Protective Equipment (PPE) Strategy

This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.

PPE Specifications Table
ComponentSpecificationScientific Rationale
Hand Protection (Inner) Nitrile (4 mil) Acts as a second skin; provides tactile sensitivity for fine weighing.
Hand Protection (Outer) Nitrile (Extended Cuff, >6 mil) Breakthrough Time: >480 min for solid transfer. Why: Nitrile offers superior resistance to organic solvents (DMSO/DMF) used to solubilize this compound compared to latex.
Respiratory P100 / N95 (Minimum) Mandatory if outside a Fume Hood. Ideally, no respiratory protection is needed because all work occurs inside a certified Chemical Fume Hood (CFH).
Body Protection Tyvek® Lab Coat / Sleeve Covers Cotton lab coats are porous. Tyvek provides a non-woven barrier against dust penetration. Disposable sleeves prevent cuff contamination.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for powders that can drift. Goggles seal the orbital area.

Operational Handling Protocol

Phase A: Pre-Operational Setup
  • Deactivate Static: Use an ionizing bar or anti-static gun inside the fume hood. Nitrofuran derivatives are often dry, static-prone powders that "jump" during spatula transfer.

  • Solvent Selection: This compound is likely sparingly soluble in water but soluble in DMSO (Dimethyl sulfoxide) or DMF .

    • Warning: DMSO enhances skin permeability. If you dissolve the mutagen in DMSO, it will penetrate gloves and skin instantly upon contact. Double gloving is non-negotiable here.

Phase B: Weighing & Solubilization (The Critical Step)
  • Containment: Place the analytical balance inside the fume hood or a powder containment enclosure.

  • Taring: Tare the vial with the cap loosely on to prevent draft fluctuations, then remove the cap only for transfer.

  • Transfer: Use a disposable anti-static micro-spatula. Do not reuse spatulas to prevent cross-contamination.

  • Solubilization: Add solvent (e.g., DMSO) immediately to the vial to "wet" the powder, eliminating the inhalation hazard. Once in solution, the risk shifts from inhalation to percutaneous absorption.

Phase C: Deactivation & Cleanup
  • Surface Decontamination: Wipe all surfaces with a 10% Bleach (Sodium Hypochlorite) solution followed by water. Bleach aids in oxidizing the electron-rich amine and nitrofuran rings, degrading the pharmacophore.

  • Waste: Segregate as "Cytotoxic/Genotoxic Chemical Waste" . Do not mix with general organic solvents.

Visualizations

Diagram 1: Safe Handling Logic Flow

This workflow enforces the "Stop/Go" decision points for safety.

SafeHandling Start Start: Handling 4-Methyl-3-(5-nitrofuran-2-yl)-1h-pyrazol-5-amine CheckHood Is Chemical Fume Hood (CFH) Operational? Start->CheckHood Stop STOP: Do Not Proceed. Contact EHS. CheckHood->Stop No / Alarm Active PPE Don PPE: 1. Double Nitrile Gloves 2. Tyvek Sleeves 3. Goggles CheckHood->PPE Yes / Certified Weighing Weighing Protocol: Use Anti-static Gun -> Transfer to Pre-tared Vial PPE->Weighing Solvent Add Solvent (DMSO/DMF) *Risk Shift: Inhalation -> Absorption* Weighing->Solvent Reaction Proceed to Reaction/Assay Solvent->Reaction Cleanup Decon: 10% Bleach Wipe -> Water Rinse Reaction->Cleanup

Caption: Operational logic flow emphasizing the critical transition from powder hazard to liquid permeation hazard.

Diagram 2: Emergency Spill Response (The "3C" Protocol)

SpillResponse Spill Event: Spill Detected Assess Assess State: Powder or Solution? Spill->Assess Powder POWDER SPILL Assess->Powder Liquid LIQUID SPILL (DMSO) Assess->Liquid ActionP 1. Cover with wet paper towel (prevent dust) 2. Wipe inward Powder->ActionP ActionL 1. Absorb with vermiculite/pads 2. Do NOT use paper (rapid soak) Liquid->ActionL Disposal Double Bag -> Incineration Bin ActionP->Disposal ActionL->Disposal

Caption: Differential response strategy for solid vs. solubilized spills to prevent contaminant migration.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Nitrofuran Derivatives. PubChem.[1] Available at: [Link]

  • European Chemicals Agency (ECHA). Substance Information: Nitrofurans and Carcinogenicity Classifications.[1] ECHA.[1] Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.[2][3] Available at: [Link]

Sources

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